Maxipime
Descripción
Propiedades
Número CAS |
123171-59-5 |
|---|---|
Fórmula molecular |
C19H28Cl2N6O6S2 |
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1 |
Clave InChI |
LRAJHPGSGBRUJN-OMIVUECESA-N |
SMILES isomérico |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |
SMILES canónico |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |
Apariencia |
Solid powder |
Otros números CAS |
123171-59-5 |
Pictogramas |
Corrosive; Irritant; Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Origen del producto |
United States |
Foundational & Exploratory
Cefepime's Battle Against Pseudomonas aeruginosa: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of cefepime (B1668827), a fourth-generation cephalosporin, against the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the molecular interactions, resistance mechanisms, and the experimental methodologies used to study these phenomena.
Core Mechanism of Action: Targeting the Cell Wall
Cefepime exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] By binding to these proteins, cefepime disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall, autolysis, and ultimately, cell death.[1][2] Cefepime's zwitterionic structure is thought to facilitate its passage through the porin channels of the Gram-negative outer membrane.[3]
Penicillin-Binding Protein (PBP) Affinity
The efficacy of cefepime is closely linked to its binding affinity for various PBPs in P. aeruginosa. It shows a particularly high affinity for PBP3, which is a primary therapeutic target.[4][5] Inhibition of PBP3 is associated with the formation of filamentous cells.[4]
Table 1: Binding Affinity of Cefepime for P. aeruginosa PBPs
| Penicillin-Binding Protein (PBP) | Cefepime IC50 (µg/mL) | Reference(s) |
| PBP 2 | >25 | [4] |
| PBP 3 | <0.0025 | [4] |
IC50 (50% inhibitory concentration) is the concentration of an antibiotic that reduces the binding of a fluorescent penicillin analog to the PBP by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
The Intricacies of Cefepime: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefepime (B1668827), a fourth-generation cephalosporin (B10832234) antibiotic, as observed in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefepime, alongside its mechanism of action and efficacy against pathogens in preclinical settings, is crucial for the development of effective dosing regimens and for predicting clinical outcomes in humans.
Pharmacokinetics of Cefepime Across Species
The pharmacokinetic profile of cefepime has been characterized in a range of animal models, revealing species-specific differences in its disposition. Intravenous (IV) and intramuscular (IM) routes of administration are the most commonly studied.
Intravenous Administration
Following intravenous administration, cefepime generally exhibits a two-compartment pharmacokinetic model.[1][2] It is rapidly distributed from the central to the peripheral compartment and is primarily eliminated through renal excretion.[3]
Table 1: Pharmacokinetic Parameters of Cefepime Following Intravenous Administration in Various Animal Models
| Animal Model | Dose | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (CL) (mL/min/kg) | Reference |
| Rat (Sprague-Dawley) | 28-386 mg/kg (bolus) | Increased with dose | Increased with dose | 11.0 | [4][5] |
| Rat (Sprague-Dawley) | 87-1,502 mg/kg (infusion) | 1.3 - 4.6 | - | 12.5 | [4][5] |
| Rat (Sprague-Dawley) | 10, 20, 40 mg/kg (bolus) | 0.25 - 0.33 | ~0.06 L (total) | 2.3 | [3] |
| Cynomolgus Monkey | 10-600 mg/kg (infusion) | 1.7 | 0.21 | 1.6 | [4][5] |
| Neonatal Foal | 14 mg/kg | 1.65 | - | - | [1][6] |
| Adult Dog | 14 mg/kg | 1.09 | - | - | [1][6] |
| Sheep | 20 mg/kg | 2.54 | - | 2.48 | [7] |
| Ewe | 20 mg/kg | 1.76 | 0.32 | 2.37 | [2] |
| Goat | 10 mg/kg | 2.71 | 0.52 | 2.19 | |
| Horse | 2.2 mg/kg | 2.1 | 0.225 | - | [8] |
| Calves | 5 mg/kg | - | - | - | [9] |
Intramuscular Administration
Intramuscular administration of cefepime results in rapid absorption and high bioavailability in most species studied.
Table 2: Pharmacokinetic Parameters of Cefepime Following Intramuscular Administration in Various Animal Models
| Animal Model | Dose | Time to Max Concentration (Tmax) (h) | Max Concentration (Cmax) (µg/mL) | Bioavailability (F) (%) | Reference |
| Sheep | 20 mg/kg | 0.75 | 26.34 | 103 | [7] |
| Ewe | 20 mg/kg | 1.1 | 31.9 | 86.8 | [2] |
| Goat | 10 mg/kg | 1.0 | 21.10 | 69 | |
| Horse | 2.2 mg/kg | 1.33 | 8.13 | 111 | [8] |
Pharmacodynamics of Cefepime in Animal Models
The efficacy of cefepime, like other beta-lactam antibiotics, is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC).[10] Animal infection models, particularly the neutropenic murine thigh and lung infection models, are instrumental in defining the pharmacodynamic targets for cefepime against various pathogens.
Key Pharmacodynamic Findings
-
Time-Dependent Killing: Cefepime exhibits time-dependent bactericidal activity.[10]
-
Target %fT>MIC: While a %fT>MIC of 40-70% is generally considered the target for cephalosporins, studies on cefepime suggest that the required exposure for efficacy can be lower, around 30% for a 1-log10 kill in a murine lung infection model.[11][12]
-
Efficacy against Resistant Strains: The combination of cefepime with beta-lactamase inhibitors like tazobactam (B1681243) or taniborbactam (B611149) has shown enhanced efficacy against resistant Enterobacteriaceae and Pseudomonas aeruginosa in murine models.[13][14] For the cefepime-tazobactam combination, the percentage of time the tazobactam concentration is above a threshold concentration (%fT>CT) is the best predictor of efficacy.[13]
-
Inoculum Effect: Cefepime can exhibit an inoculum effect, where the MIC increases with a higher bacterial load.[15]
Table 3: Minimum Inhibitory Concentrations (MICs) of Cefepime against Various Pathogens in Animal Model Studies
| Pathogen | Strain | MIC (µg/mL) | Animal Model Context | Reference |
| Klebsiella pneumoniae | C2 (porin-deficient) | 0.125 | Murine Pneumonia Model | [15] |
| Klebsiella pneumoniae | C2(pMG248) (CMY-2-producing) | 8 | Murine Pneumonia Model | [15] |
| Enterobacterales | Clinical Isolates | 32 to >512 | Murine cUTI Model | [14] |
| Pseudomonas aeruginosa | Clinical Isolates | 4 - 16 | Murine cUTI Model | [14] |
| Stenotrophomonas maltophilia | Clinical Isolates | 1 - 128 | Murine cUTI Model | [14] |
| Enterobacteriaceae | Carbapenemase-producing | ≥64 | Murine Thigh Infection Model | [16] |
Experimental Protocols
Detailed methodologies are fundamental to the reproducibility and interpretation of pharmacokinetic and pharmacodynamic studies. Below are summaries of common experimental protocols.
Cefepime Administration in Murine Models
-
Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are commonly used to simulate human therapeutic exposures.[10]
-
Dosage Regimens: Dosing frequency is often every 2 to 4 hours to mimic the %fT>MIC achieved with human dosing regimens.[10] For studies simulating human plasma regimens (HSRs), specific initial and subsequent doses are calculated based on pharmacokinetic modeling.[14]
Murine Pneumonia Model Workflow
A typical workflow for assessing cefepime efficacy in a murine pneumonia model involves several key steps.[10]
Caption: Workflow for Cefepime Efficacy in a Murine Pneumonia Model.
Sample Collection and Bioanalysis
-
Blood Sampling: Serial blood samples are collected at predetermined time points.[4][17] In smaller animals like rats, this may be from the tail vein or via cardiac puncture at the study's termination. In larger animals, jugular vein catheters are often used.[18]
-
Plasma/Serum Preparation: Blood is centrifuged to separate plasma or serum, which is then stored, typically at -70°C, until analysis.[19]
-
Analytical Methods: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying cefepime concentrations in plasma and other biological matrices.[1][4][19][20][21][22] These methods are validated for linearity, precision, accuracy, and sensitivity.[23]
Caption: General Workflow for Bioanalytical Quantification of Cefepime.
Conclusion
Animal models are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of cefepime. The data gathered from these studies, ranging from basic pharmacokinetic parameters in various species to the determination of efficacy targets in infection models, provide a critical foundation for translating preclinical findings to clinical practice. This guide summarizes key quantitative data and experimental approaches, offering a valuable resource for researchers and professionals in the field of drug development. The continued use of these models will be essential for optimizing cefepime dosing regimens and for the development of new combination therapies to combat antimicrobial resistance.
References
- 1. madbarn.com [madbarn.com]
- 2. Pharmacokinetics of cefepime administered by i.v. and i.m. routes to ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-proportional pharmacokinetics of cefepime in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpt.iums.ac.ir [ijpt.iums.ac.ir]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. benchchem.com [benchchem.com]
- 11. Cefepime pharmacodynamic targets against Enterobacterales employing neutropenic murine lung infection and in vitro pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of cefepime and imipenem in experimental murine pneumonia caused by porin-deficient Klebsiella pneumoniae producing CMY-2 beta-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. seer.ufrgs.br [seer.ufrgs.br]
- 20. Simultaneous determination of zidebactam and cefepime in dog plasma by LC-MS/MS and its application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF CEFEPIME AND TAZOBACTAM IN DOG PLASMA | Drug Analytical Research [seer.ufrgs.br]
- 23. The novel sensitive and high throughput determination of cefepime in mouse plasma by SCX-LC/MS/MS method following off-line microElution 96-well solid-phase extraction to support systemic antibiotic programs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Spectrum of Activity of Cefepime Against ESBL-Producing Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and global dissemination of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli present a significant therapeutic challenge. Cefepime (B1668827), a fourth-generation cephalosporin, has been considered a potential treatment option due to its relative stability against some β-lactamases. This technical guide provides a comprehensive overview of the in vitro activity of cefepime against these resistant pathogens, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of action and resistance.
Data Presentation: Cefepime In Vitro Activity
The in vitro efficacy of cefepime against ESBL-producing E. coli is variable and influenced by the specific ESBL enzyme present, inoculum size, and the susceptibility breakpoints used for interpretation.[1][2] The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.
Table 1: Cefepime MIC Distribution for ESBL-Producing E. coli
| Study Reference | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |
| Hamada et al., 2015 | - | >64 | Data for ESBL-producing Enterobacteriaceae, including E. coli.[1] |
| Chopra et al. (as cited in a letter) | - | 8 (without AmpC) | [2] |
| Chopra et al. (as cited in a letter) | - | 48 (with AmpC) | [2] |
| Sader et al., 2017 (Cefepime alone) | - | >64 | For ESBL-producing E. coli.[3] |
| Sader et al., 2017 (Cefepime-enmetazobactam) | - | 0.12 | Enmetazobactam (B1664276) restored cefepime activity.[3] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Cefepime Susceptibility Rates for ESBL-Producing E. coli
| Study Reference | Breakpoint Criteria (µg/mL) | Susceptibility Rate (%) | Notes |
| Hamada et al., 2015 | ≤2 (CLSI 2014) | 9 | For ESBL-producing E. coli.[1] |
| Rodríguez-Baño et al., 2011 | CLSI-2010 | 35.1 | For ESBL-producing E. coli from bloodstream infections.[4][5] |
| Rodríguez-Baño et al., 2011 | EUCAST-2011 | 14.7 | For ESBL-producing E. coli from bloodstream infections.[4][5] |
| Mwamwitwa et al., 2011 | - | 15.1 | For ESBL-producing E. coli.[6] |
The data indicate that a significant proportion of ESBL-producing E. coli isolates exhibit elevated MICs to cefepime, often rendering them non-susceptible based on current clinical breakpoints.[1] The revision of breakpoints by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has significantly impacted reported susceptibility rates.[4][5][7][8][9]
Experimental Protocols
Accurate determination of in vitro susceptibility is critical for guiding therapeutic decisions and for the development of new antimicrobial agents. The following are detailed methodologies for key experiments cited in the literature.
Broth Microdilution Method
The broth microdilution method is considered a gold standard for quantitative susceptibility testing, providing a minimal inhibitory concentration (MIC) value.[10][11]
1. Inoculum Preparation:
-
Select three to five isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.[1]
-
Suspend the colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
2. Microtiter Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[11]
-
Add 50 µL of a stock solution of cefepime to the first well of each row to be tested.[11]
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well to maintain a consistent volume.[11]
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11]
3. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well.[11]
-
Seal the plates to prevent evaporation.[11]
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[11]
4. Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).[11]
-
The MIC is the lowest concentration of cefepime that completely inhibits visible growth.[11]
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from organizations like CLSI or EUCAST.[11]
Agar Dilution Method
The agar dilution method is another well-established reference method for determining MICs.[10][12][13]
1. Plate Preparation:
-
Prepare a series of agar plates, each containing a different concentration of cefepime. This is achieved by adding the appropriate volume of a cefepime stock solution to molten Mueller-Hinton agar before it solidifies.[13]
-
A plate without any antimicrobial agent is also prepared as a growth control.
2. Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).
-
The final inoculum applied to the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[13]
3. Inoculation and Incubation:
-
Using a multipoint replicator, inoculate the prepared bacterial suspension onto the surface of each agar plate. This allows for the simultaneous testing of multiple isolates.[14]
-
Allow the inoculated spots to dry before inverting the plates.
-
Incubate the plates at 37°C for 16 to 18 hours.[13]
4. Interpretation:
-
After incubation, examine the plates for bacterial growth.[13]
-
The MIC is the lowest concentration of cefepime that prevents the growth of the organism.[13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to cefepime's interaction with ESBL-producing bacteria and the workflows for their in vitro characterization.
Caption: Cefepime Action and ESBL-Mediated Resistance.
Caption: Broth Microdilution MIC Determination Workflow.
Cefepime's mechanism of action involves penetrating the outer membrane of Gram-negative bacteria and inhibiting penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[15][16][17][18] This disruption leads to bacterial cell lysis.[15][16] ESBLs, which reside in the periplasmic space, confer resistance by hydrolyzing the β-lactam ring of cefepime, rendering the antibiotic inactive before it can reach its PBP targets.[15][19] The addition of β-lactamase inhibitors, such as enmetazobactam or clavulanate, has been shown to restore the in vitro activity of cefepime against many ESBL-producing isolates.[2][3] These inhibitors bind to and inactivate the ESBL enzymes, protecting cefepime from degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Interaction between Cefepime and Amoxicillin-Clavulanate against Extended-Spectrum β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. idus.us.es [idus.us.es]
- 5. Impact of changes in CLSI and EUCAST breakpoints for susceptibility in bloodstream infections due to extended-spectrum β-lactamase-producing Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 6. In vitro activity of cefepime against extended spectrum p-lactamase-producing Escherichia coli and Klebsiella pneumoniae from clinical specimens at Bugando Medical Centre, Mwanza, Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. Impact of CLSI and EUCAST Cefepime breakpoint changes on the susceptibility reporting for Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]
- 18. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 19. ijpab.com [ijpab.com]
Mechanisms of Cefepime Resistance in Klebsiella pneumoniae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Klebsiella pneumoniae, a significant opportunistic pathogen, has developed multifaceted resistance to cefepime (B1668827), a fourth-generation cephalosporin (B10832234) crucial for treating severe bacterial infections. This technical guide provides a comprehensive overview of the primary mechanisms conferring this resistance, including enzymatic degradation by β-lactamases, diminished outer membrane permeability due to porin loss, and active drug efflux. Furthermore, this document details the experimental protocols for identifying and characterizing these resistance mechanisms and presents quantitative data to illustrate their clinical impact. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay of these resistance determinants.
Introduction
Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-negative bacteria, including Klebsiella pneumoniae. Its zwitterionic structure allows for enhanced penetration through the outer membrane of Gram-negative bacteria and provides stability against hydrolysis by many common β-lactamases. However, the emergence and global spread of cefepime-resistant K. pneumoniae poses a significant therapeutic challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of effective countermeasures and novel therapeutic strategies. This guide delves into the core mechanisms of cefepime resistance in K. pneumoniae, providing the technical details necessary for researchers and drug development professionals in the field.
Core Mechanisms of Cefepime Resistance
The primary mechanisms of cefepime resistance in K. pneumoniae can be categorized into three main areas:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of cefepime.
-
Reduced Drug Permeability: Alterations or loss of outer membrane porins, restricting cefepime's entry into the periplasmic space.
-
Active Efflux: Overexpression of efflux pumps that actively transport cefepime out of the bacterial cell.
-
Target Site Modification: Alterations in penicillin-binding proteins (PBPs) that reduce their affinity for cefepime.
These mechanisms can act individually or, more commonly, in concert to produce high levels of resistance.
Enzymatic Degradation by β-Lactamases
The most significant mechanism of resistance to cefepime in K. pneumoniae is the production of β-lactamases. These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. Several classes of β-lactamases are implicated in cefepime resistance.
ESBLs are a diverse group of enzymes capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation cephalosporins. While cefepime exhibits some stability against common ESBLs, high-level production of certain ESBLs, particularly those of the CTX-M, SHV, and TEM types, can lead to clinically significant resistance.[1] SHV-type ESBLs are particularly common in K. pneumoniae.[1]
AmpC β-lactamases are cephalosporinases that can be chromosomally or plasmid-encoded.[2] In K. pneumoniae, AmpC enzymes are typically acquired via plasmids.[2] These enzymes can confer resistance to a broad spectrum of β-lactams, including cefepime.[3] Hyperproduction of AmpC, often due to mutations in regulatory genes, can lead to high-level cefepime resistance.[2]
Carbapenemases are β-lactamases that can hydrolyze carbapenems, as well as most other β-lactam antibiotics, including cefepime. The most clinically significant carbapenemases in K. pneumoniae are K. pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), imipenemase (IMP), and oxacillinase-48 (OXA-48).[4] The presence of these enzymes almost invariably confers high-level resistance to cefepime.
Reduced Drug Permeability: The Role of Outer Membrane Porins
Cefepime, being a hydrophilic molecule, traverses the outer membrane of K. pneumoniae primarily through porin channels. The two major porins in K. pneumoniae are OmpK35 and OmpK36.[5] The loss or functional modification of these porins can significantly reduce the influx of cefepime into the periplasm, thereby increasing resistance, especially when combined with β-lactamase production.[5][6]
-
OmpK35 and OmpK36: Studies have shown that the deletion of both ompK35 and ompK36 genes leads to a significant increase in the minimum inhibitory concentration (MIC) of cefepime.[5] The loss of OmpK36 appears to have a more substantial impact on cefepime resistance than the loss of OmpK35.[5]
Active Efflux: Pumping Out the Threat
Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In K. pneumoniae, the AcrAB-TolC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, plays a significant role in multidrug resistance. Overexpression of the acrAB genes, often due to mutations in the repressor gene ramR, can contribute to cefepime resistance.[7] While efflux pump overexpression alone may only cause a modest increase in the cefepime MIC, it can act synergistically with other resistance mechanisms, such as enzymatic degradation and reduced permeability.[7]
Target Site Modification: Altering the Penicillin-Binding Proteins (PBPs)
Cefepime exerts its bactericidal effect by binding to and inactivating essential PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. Cefepime has a high affinity for PBP3.[8] Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of cefepime, leading to resistance.[9][10] While less common than enzymatic degradation, PBP modifications can contribute to cefepime resistance, particularly in strains that already possess other resistance mechanisms.[9]
Quantitative Data on Cefepime Resistance
The following tables summarize quantitative data on the prevalence of various resistance mechanisms and their impact on cefepime susceptibility in K. pneumoniae.
Table 1: Prevalence of β-Lactamase Genes in Cefepime-Resistant Klebsiella pneumoniae
| β-Lactamase Gene Family | Gene Examples | Reported Prevalence in Cefepime-Resistant Isolates | Reference(s) |
| ESBLs | |||
| SHV | blaSHV | 96.3% | [4] |
| TEM | blaTEM | 64.8% | [4] |
| CTX-M | blaCTX-M-1 group, blaCTX-M-2 group, blaCTX-M-8 group, blaCTX-M-9 group | 38.9% - 74.1% (group dependent) | [4] |
| AmpC | |||
| DHA | blaDHA | 44.4% | [4] |
| EBC | blaEBC | 5.6% | [4] |
| Carbapenemases | |||
| KPC | blaKPC | 24.1% | [4] |
| NDM | blaNDM | 9.3% | [4] |
| VIM | blaVIM | 9.3% | [4] |
Table 2: Impact of Porin Loss on Cefepime MIC in Klebsiella pneumoniae
| Porin Gene(s) Deleted | Fold-Increase in Cefepime MIC | Reference(s) |
| ΔompK35 | No significant effect to 2-fold | [3][5] |
| ΔompK36 | 2-fold | [11] |
| ΔompK35/ΔompK36 | 16-fold to >32-fold | [5][11] |
Table 3: Impact of AcrAB-TolC Efflux Pump Overexpression on Cefepime MIC in Klebsiella pneumoniae
| Genetic Alteration | Fold-Increase in Cefepime MIC | Reference(s) |
| ΔramR (induces AcrAB overexpression) | 2-fold | [11] |
| ΔramR in KPC-3 expressing strain | 2-fold | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate cefepime resistance mechanisms in K. pneumoniae.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (based on CLSI guidelines)
Objective: To determine the lowest concentration of cefepime that inhibits the visible growth of K. pneumoniae.
Materials:
-
Cefepime powder (analytical grade)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
K. pneumoniae isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Cefepime Stock Solution: Prepare a stock solution of cefepime in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.
-
Prepare Cefepime Dilutions: Perform serial two-fold dilutions of the cefepime stock solution in CAMHB in the 96-well plate to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies of the K. pneumoniae isolate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculate Plates: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of cefepime at which there is no visible growth. A reading mirror or a spectrophotometer can be used for more accurate determination.
Phenotypic Detection of β-Lactamase Production
Objective: To phenotypically detect the production of ESBLs.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
K. pneumoniae isolate
-
Disks containing amoxicillin-clavulanate (20/10 µg)
-
Disks containing a third-generation cephalosporin (e.g., ceftazidime (B193861) 30 µg, cefotaxime (B1668864) 30 µg) and cefepime (30 µg).
Procedure:
-
Prepare a bacterial lawn by inoculating an MHA plate with the K. pneumoniae isolate adjusted to a 0.5 McFarland standard.
-
Place an amoxicillin-clavulanate disk in the center of the plate.
-
Place the cephalosporin and cefepime disks 20-30 mm (center to center) from the amoxicillin-clavulanate disk.
-
Incubate the plate at 35°C for 16-20 hours.
-
Interpretation: A keyhole effect or an enhancement of the inhibition zone of the cephalosporin or cefepime disk towards the amoxicillin-clavulanate disk is considered a positive result for ESBL production.
Objective: To phenotypically detect the production of AmpC β-lactamases.
Materials:
-
MHA plates
-
K. pneumoniae isolate
-
Cefoxitin (B1668866) (30 µg) disks
-
Disks containing cefoxitin (30 µg) and boronic acid (400 µg)
Procedure:
-
Perform a standard disk diffusion test with a cefoxitin disk on an MHA plate inoculated with the test isolate. An inhibition zone of ≤ 18 mm is suggestive of AmpC production.
-
For the inhibition test, place a cefoxitin disk and a cefoxitin/boronic acid disk on an inoculated MHA plate.
-
Incubate at 35°C for 16-20 hours.
-
Interpretation: An increase in the inhibition zone diameter of ≥ 5 mm around the cefoxitin/boronic acid disk compared to the cefoxitin disk alone is indicative of AmpC production.
Objective: To phenotypically detect the production of carbapenemases.
Materials:
-
Trypticase soy broth (TSB)
-
Meropenem (B701) disk (10 µg)
-
MHA plate
-
E. coli ATCC 25922 (indicator strain)
Procedure:
-
Emulsify a 1 µL loopful of the K. pneumoniae isolate in 2 mL of TSB.
-
Add a 10 µg meropenem disk to the bacterial suspension.
-
Incubate at 35°C for 4 hours.
-
Prepare a lawn of the indicator strain (E. coli ATCC 25922) on an MHA plate.
-
Remove the meropenem disk from the TSB and place it on the inoculated MHA plate.
-
Incubate the MHA plate at 35°C for 18-24 hours.
-
Interpretation: An inhibition zone of 6-15 mm or the presence of pinpoint colonies within a 16-18 mm zone indicates carbapenemase production. An inhibition zone of ≥ 19 mm is a negative result.
Analysis of Outer Membrane Proteins (OMPs)
Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To analyze the expression profile of OMPs and identify the loss of OmpK35 and OmpK36.
Materials:
-
K. pneumoniae isolate
-
Lysis buffer
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 12%)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Coomassie Brilliant Blue stain
Procedure:
-
OMP Extraction: Grow the K. pneumoniae isolate to the mid-logarithmic phase. Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and sonicate to lyse the cells. Centrifuge to remove unbroken cells. The supernatant containing the cell envelope is then ultracentrifuged to pellet the membranes. The inner membrane is solubilized with a detergent (e.g., Sarkosyl), leaving the OMPs in the pellet.
-
Protein Quantification: Quantify the protein concentration of the OMP extract using a suitable method (e.g., Bradford assay).
-
Sample Preparation: Mix a standardized amount of OMP extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Electrophoresis: Load the samples and a protein molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Analysis: Compare the OMP profile of the test isolate to that of a susceptible, wild-type K. pneumoniae strain. The absence of bands corresponding to the molecular weights of OmpK35 (~35 kDa) and OmpK36 (~36 kDa) indicates their loss.
Visualizing the Mechanisms of Resistance
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to cefepime resistance in K. pneumoniae.
Logical Relationship of Cefepime Resistance Mechanisms
Caption: Interplay of major cefepime resistance mechanisms.
Regulatory Pathway of Inducible AmpC β-Lactamase
Caption: Regulation of plasmid-mediated inducible AmpC.
Experimental Workflow for Investigating Cefepime Resistance
References
- 1. Extended-Spectrum β-Lactamases in Klebsiella pneumoniae Bloodstream Isolates from Seven Countries: Dominance and Widespread Prevalence of SHV- and CTX-M-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. e-century.us [e-century.us]
- 5. Klebsiella pneumoniae Outer Membrane Porins OmpK35 and OmpK36 Play Roles in both Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of ompK35 and ompK36 downregulation on antibiotic resistance in clinical carbapenem-resistant Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of porin deletions on cefepime-taniborbactam activity against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Klebsiella pneumoniae presents antimicrobial drug resistance for β-lactam through the ESBL/PBP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Cefepime in Aqueous Solution: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Cefepime (B1668827), a fourth-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of severe bacterial infections. However, its efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions used for intravenous administration. The degradation of cefepime not only leads to a loss of therapeutic activity but can also result in the formation of potentially adverse degradation products. This technical guide provides an in-depth analysis of cefepime's stability and degradation pathways in aqueous solutions, offering a critical resource for researchers and professionals in drug development and formulation.
Factors Influencing Cefepime Stability
The stability of cefepime in an aqueous environment is not absolute and is significantly influenced by several key factors. Understanding these factors is paramount for optimizing formulation, storage, and administration conditions.
-
Temperature: Cefepime degradation is highly dependent on temperature, following first-order kinetics.[1] As temperature increases, the rate of degradation accelerates significantly.[1][2] For instance, solutions may be stable for up to 24 hours at room temperature (around 25°C), but this stability window shortens to less than 10 hours at 37°C.[1][3][4]
-
pH: The pH of the aqueous solution is a critical determinant of cefepime's stability. The optimal pH range for maximum stability is between 4 and 6.[2][5] Outside of this range, both acidic and basic conditions can catalyze degradation.[2][5]
-
Buffers: Certain buffer components, including formate, acetate, phosphate (B84403), and borate, can act as catalysts in the degradation of cefepime.[2][5] Therefore, the choice of buffering agent in formulations is a crucial consideration.
-
Light: Exposure to light can also contribute to the degradation of cefepime.[6] It is recommended to protect cefepime solutions from light to minimize photodegradation.[7]
-
Concentration: The initial concentration of cefepime can influence its degradation rate, particularly at higher temperatures.[3]
Degradation Pathways of Cefepime
The primary degradation pathway for cefepime in aqueous solution involves two main steps:
-
Hydrolysis of the β-lactam ring: This is a common degradation mechanism for all cephalosporin antibiotics and is the initial and rate-limiting step.[5][8] This reaction leads to the opening of the strained four-membered ring, rendering the molecule inactive against bacteria.[8][9]
-
Cleavage of the N-methylpyrrolidine (NMP) side chain: Following the opening of the β-lactam ring, the side chain at the C-3 position can be cleaved.[5][8]
These reactions lead to the formation of several degradation products. The major identified degradants include:
It is important to note that these degradation products do not possess significant antibacterial activity.[5][11]
Below is a diagram illustrating the primary degradation pathway of cefepime.
Quantitative Stability Data
The following tables summarize the stability of cefepime under various conditions, providing a quantitative overview for easy comparison.
Table 1: Temperature-Dependent Stability of Cefepime in Aqueous Solution
| Temperature (°C) | Stability (Time to 10% degradation) | Reference(s) |
| 4 (Refrigerated) | Several days to weeks | [5] |
| 20-25 (Room Temp) | Up to 24 hours | [1][5] |
| 30 | Approximately 14 hours | [1][4] |
| 37 | Less than 10 hours | [1][3][4] |
Table 2: pH-Dependent Stability of Cefepime
| pH Range | Stability | Reference(s) |
| 4 - 6 | Maximum stability | [2][5] |
| < 4 | Accelerated degradation | [2] |
| > 6 | Accelerated degradation | [2] |
Table 3: Summary of Forced Degradation Studies of Cefepime
| Stress Condition | Extent of Degradation | Reference(s) |
| Acidic (e.g., 0.1 N HCl) | Partial degradation | [12][13] |
| Basic (e.g., 0.1 N NaOH) | Complete degradation | [6][13] |
| Oxidative (e.g., 1% H₂O₂) | Partial degradation | [12][13] |
| Thermal (e.g., 60-80°C) | Partial degradation | [6][12] |
| Photolytic | Partial degradation | [6] |
Experimental Protocols for Stability and Degradation Studies
This section provides a detailed methodology for conducting forced degradation studies and for the analysis of cefepime and its degradation products, based on established protocols.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To induce the degradation of cefepime under various stress conditions to understand its degradation pathways.
Materials:
-
Cefepime hydrochloride
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 1-3%)
-
Water for injection or HPLC-grade water
-
pH meter
-
Heating apparatus (water bath or oven)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of cefepime in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).[12]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.[12] The mixture can be stirred for a specified period (e.g., 30 minutes) at room temperature or elevated temperature.[12] Neutralize the solution with 0.1 N NaOH before analysis.[12]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.[12] The reaction is typically rapid, and the sample can be neutralized with 0.1 N HCl after a short period (e.g., 30 minutes).[12]
-
Oxidative Degradation: Treat an aliquot of the stock solution with a hydrogen peroxide solution (e.g., 1% H₂O₂).[12] The reaction can be carried out at room temperature for a set duration (e.g., 1 hour).[6]
-
Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes to 24 hours).[6][12]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and fluorescent light in a photostability chamber for a specified duration to meet ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC-UV or UPLC-MS/MS.
Stability-Indicating HPLC-UV Method
Objective: To quantify cefepime and separate it from its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (pH adjusted to around 4.5) and an organic modifier like methanol or acetonitrile (B52724) (e.g., 70:30 v/v).[12]
-
Flow Rate: Typically 1.0 mL/min.[12]
-
Detection Wavelength: 290 nm.[12]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient (e.g., 25°C).[12]
Procedure:
-
Standard Preparation: Prepare standard solutions of cefepime at known concentrations in the mobile phase.[12]
-
Sample Preparation: Dilute the stressed and unstressed samples to a suitable concentration with the mobile phase.[12] Filter the samples through a 0.45 µm filter before injection.[12]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The concentration of cefepime in the samples is determined by comparing the peak area of cefepime with the calibration curve generated from the standard solutions. The percentage of degradation is calculated by comparing the peak area of the stressed sample to that of the unstressed control.
The following diagram illustrates a typical experimental workflow for studying cefepime stability.
Conclusion
The stability of cefepime in aqueous solutions is a multifaceted issue governed by temperature, pH, buffer composition, and light exposure. The primary degradation pathway involves hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. A thorough understanding of these factors and the application of robust analytical methods are essential for the development of stable cefepime formulations and for ensuring its therapeutic efficacy and safety. The information presented in this guide serves as a comprehensive resource for professionals dedicated to advancing the science of pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. iosrphr.org [iosrphr.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Structural Analysis of Cefepime's Beta-Lactam Ring Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural stability of cefepime's beta-lactam ring, a critical factor in its efficacy as a fourth-generation cephalosporin (B10832234) antibiotic. The document outlines the chemical kinetics of cefepime (B1668827) degradation, details the experimental protocols for its analysis, and discusses the structural features that influence its stability.
Introduction to Cefepime and Beta-Lactam Ring Stability
Cefepime is a broad-spectrum cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its mechanism of action, like other beta-lactam antibiotics, is dependent on the integrity of the highly strained four-membered beta-lactam ring.[3][4] The opening of this ring through hydrolysis renders the antibiotic inactive.[3] Therefore, understanding the stability of this functional group under various conditions is paramount for drug formulation, storage, and clinical administration.
Cefepime's chemical structure includes a zwitterionic N-methylpyrrolidine moiety, which enhances its penetration into Gram-negative bacteria, and an aminothiazole side chain that contributes to its stability against many beta-lactamase enzymes.[2] However, the beta-lactam ring remains susceptible to hydrolysis, influenced primarily by pH and temperature.
Kinetics of Cefepime Degradation
The degradation of cefepime in aqueous solutions typically follows first-order kinetics.[5] The stability of the drug is often quantified by its degradation rate constant (k) and half-life (t₀.₅). These parameters are significantly affected by temperature and pH.
Influence of Temperature
Increasing temperature accelerates the rate of cefepime degradation. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation. One study calculated the activation energy for cefepime hydrolysis to be 81.4 kJ mol⁻¹ K⁻¹.[6][7]
Table 1: Half-life of Cefepime at Various Temperatures
| Temperature (°C) | Half-life (t₀.₅) | Conditions |
| 4 | 284.02 - 1320 hours | In various drug mixtures |
| 25 | ~24 hours | Aqueous solution |
| 30 | ~14 hours | Aqueous solution |
| 37 | < 10 hours | Aqueous solution |
| 40 | 2.00 hours | In combination with hormones |
| 60 | 0.68 - 3.85 hours | In various drug mixtures |
| 80 | 0.30 - 2.39 hours | In various drug mixtures |
Data compiled from multiple sources, conditions may vary.[8][9]
Influence of pH
Cefepime exhibits maximum stability in the pH range of 4 to 6.[5] The rate of hydrolysis increases in both acidic and, more significantly, in alkaline conditions. The degradation is catalyzed by both hydrogen and hydroxyl ions.[5]
Table 2: Degradation Rate Constants (k) of Cefepime at Various Temperatures and pH
| Temperature (°C) | pH | Rate Constant (k) (hr⁻¹) |
| 5 | Not Specified | 1.07 x 10⁻³ - 3.41 x 10⁻³ |
| 15 | Not Specified | 1.84 x 10⁻³ - 4.33 x 10⁻³ |
| 30 | Not Specified | 2.53 x 10⁻³ - 6.79 x 10⁻³ |
| 40 | Not Specified | 0.09 - 0.36 |
| 45-75 | 0.5 - 8.6 | A detailed kinetic model is available describing k as a function of pH and temperature.[5] |
Data compiled from multiple sources, conditions may vary.[5][10][11]
Structural Analysis of Beta-Lactam Ring Hydrolysis
The hydrolysis of cefepime's beta-lactam ring involves the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon of the beta-lactam ring. This leads to the cleavage of the amide bond within the ring, rendering the molecule inactive. The primary degradation products at physiological pH include N-methylpyrrolidine (NMP) and the 7-epimer of cefepime.[8]
Caption: Hydrolysis pathway of cefepime's beta-lactam ring.
Experimental Protocols for Stability Analysis
The stability of cefepime is typically assessed using chromatographic techniques that can separate the intact drug from its degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the quantitative analysis of cefepime stability.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Stationary Phase: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents is employed. An example is a mobile phase consisting of methanol, acetonitrile (B52724), and an acetate (B1210297) buffer (pH 5.1) in a ratio of 75:20:5 (v/v/v).[12] Another example uses a phosphate (B84403) buffer (pH 2.4), methanol, and acetonitrile in a 90:5:5 (v/v/v) ratio.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 212 nm or 260 nm is appropriate.[5][12]
-
Sample Preparation: Cefepime samples are diluted to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.[12]
-
Analysis: The decrease in the peak area of the intact cefepime over time is monitored to determine the degradation kinetics.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and specificity for identifying and quantifying cefepime and its degradation products.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.
-
Stationary Phase: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10][13]
-
Mobile Phase: A common mobile phase is a gradient of 0.2% formic acid in water and acetonitrile.[10][13][14]
-
Ionization: Positive electrospray ionization (ESI) is generally used.[10][13][14]
-
Detection: Multiple reaction monitoring (MRM) is used for quantification. For cefepime, a common transition is m/z 481.3 → 166.85.[14]
-
Analysis: This method can simultaneously quantify cefepime and identify its degradation products based on their mass-to-charge ratios and fragmentation patterns.[13][14]
Thin-Layer Chromatography (TLC)
TLC is a simpler and more rapid method for the qualitative and semi-quantitative analysis of cefepime degradation.
-
Stationary Phase: Silica gel 60 F254 TLC plates.[13]
-
Mobile Phase: A mixture of ethanol, 2-propanol, acetone, and water in a 4:4:1:3 (v/v/v/v) ratio has been shown to be effective.[8]
-
Detection: Densitometric detection at 266 nm.[13]
-
Analysis: The appearance of new spots corresponding to degradation products and the decrease in the intensity of the cefepime spot indicate degradation.[13]
Caption: Experimental workflow for cefepime stability analysis.
Conclusion
The stability of cefepime's beta-lactam ring is a critical determinant of its therapeutic efficacy. This guide has provided a detailed overview of the kinetics of its degradation, highlighting the significant influence of temperature and pH. The provided experimental protocols for HPLC, UPLC-MS/MS, and TLC offer robust methods for the analysis of cefepime stability. A thorough understanding of these principles is essential for the development of stable cefepime formulations and for ensuring its optimal clinical use.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Beta Lactam Antibiotics [pdb101.rcsb.org]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
Cefepime's Journey Across the Blood-Brain Barrier: An In-depth Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of cefepime (B1668827) penetration across the blood-brain barrier (BBB) in various meningitis models. It is designed to be a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying biological processes.
Quantitative Analysis of Cefepime's Blood-Brain Barrier Penetration
The penetration of cefepime into the cerebrospinal fluid (CSF) is a critical factor in its efficacy for treating central nervous system (CNS) infections. This penetration is significantly influenced by the inflammatory state of the meninges. The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies.
Table 1: Pharmacokinetics of Cefepime in a Rabbit Model of Pneumococcal Meningitis
| Parameter | Cefepime (100 mg/kg IV) | Reference |
| Peak CSF Concentration | 13 - 16 mg/L | [1][2] |
| Trough CSF Concentration (4h post-dose) | 14 mg/L | [1] |
| CSF/MIC Ratio (for MIC of 0.5 mg/L) | 22 - 32 | [1] |
| Bactericidal Activity (Δlog10 cfu/mL/h) | -0.60 ± 0.28 | [2] |
Table 2: Pharmacokinetics of Cefepime in a Neonatal Rat Model
| Animal Model | Condition | Cefepime Penetration | Comparator Penetration | Reference |
| Neonatal Rats | Uninfected | Good penetration into CSF and brain tissue | Twice as high as cefotaxime (B1668864) and moxalactam | [3][4] |
Table 3: Cefepime Pharmacokinetics in a Preclinical Rat Model
| Parameter | Plasma (Median, IQR) | CSF (Median, IQR) | CSF/Plasma Penetration (%) | Reference |
| Cmax (µg/mL) | 177.8 (169.7 to 236.4) | 6.8 (5.2 to 9.4) | 3% | [5] |
| AUC₀₋₂₄ (mg·h/L) | 111.3 (95.7 to 136.5) | 26.3 (16.6 to 43.1) | 19% | [5] |
Table 4: Cefepime Pharmacokinetics in Pediatric Patients with Bacterial Meningitis
| Time Post-Dose | Mean CSF Concentration (µg/mL) | Reference |
| 0.5 hours | 5.7 | [6] |
| 8 hours | 3.3 | [6] |
Experimental Protocols
This section details the methodologies used in key studies to evaluate cefepime's BBB penetration in meningitis models.
Rabbit Model of Experimental Pneumococcal Meningitis
This model is frequently used to assess the efficacy of antibiotics in treating meningitis.
-
Animal Model: Young New Zealand white rabbits (2-2.5 kg) are used.[7]
-
Anesthesia: Anesthesia is induced with intramuscular injections of ketamine (30 mg/kg) and xylazine (B1663881) (15 mg/kg).[7]
-
Meningitis Induction:
-
Cefepime Administration: Cefepime is administered as a bolus injection into a peripheral ear vein at a dose of 100 mg/kg.[7] Dosing can be repeated, for instance, at 0 and 4 hours.[7]
-
Sample Collection:
-
Blood samples are collected from a peripheral artery.
-
CSF samples are collected from the cisterna magna at various time points.
-
-
Drug Concentration Analysis: Cefepime concentrations in serum and CSF are determined by high-performance liquid chromatography (HPLC).[3][8]
Neonatal and Adult Rat Models
Rat models are valuable for pharmacokinetic studies due to their well-characterized physiology.
-
Animal Model:
-
Meningitis Induction (Neonatal Model):
-
Cefepime Administration:
-
Sample Collection (Adult Pharmacokinetic Model):
-
Blood samples are obtained via a dedicated intravenous catheter.
-
CSF sampling occurs via an intracisternal catheter.
-
-
Drug Concentration Analysis: Cefepime levels in plasma and CSF are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common method for quantifying cefepime in biological fluids.
-
Sample Preparation:
-
Plasma or CSF samples are deproteinized, often using trichloroacetic acid or acetonitrile (B52724).[3][8]
-
An internal standard (e.g., ceftazidime) is added.[3]
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as Intertsil ODS-3 (5 μm, 4.6 mm × 250 mm) is used.[3]
-
Mobile Phase: A mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mmol·L-1, pH 4.0).[3]
-
Detection: UV detection is performed at a wavelength of 254 nm.[3]
-
-
Quantification: The concentration of cefepime is determined by comparing the peak area of cefepime to that of the internal standard against a calibration curve.[3]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Rabbit Meningitis Model
Caption: Workflow for inducing and treating experimental meningitis in a rabbit model.
Signaling Pathways in BBB Disruption during Meningitis
Caption: Inflammatory signaling pathways leading to BBB breakdown in bacterial meningitis.
Putative Mechanisms of Cefepime Transport Across the BBB
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Cefepime in Human Plasmaand Cerebrospinal F...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of cefepime in the central nervous system of patients with external ventricular drains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. High-performance liquid chromatographic determination of cefepime in human plasma and in urine and dialysis fluid using a column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Cefepime Resistance in Enterobacter cloacae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cefepime (B1668827), a fourth-generation cephalosporin (B10832234), has long been a critical therapeutic option for infections caused by Enterobacter cloacae. However, the emergence and global spread of cefepime-resistant isolates pose a significant threat to public health. Understanding the intricate genetic mechanisms underpinning this resistance is paramount for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the core genetic determinants of cefepime resistance in E. cloacae, detailed experimental protocols for their identification, and visualizations of the key molecular pathways involved.
Core Resistance Mechanisms at a Glance
Cefepime resistance in Enterobacter cloacae is a multifactorial phenomenon, rarely attributable to a single mechanism. It is most commonly the result of a complex interplay between enzymatic degradation of the antibiotic, reduced drug influx, and active drug efflux. The primary genetic determinants are summarized below.
| Resistance Mechanism | Key Genes/Elements | Consequence |
| Enzymatic Degradation | ||
| AmpC β-Lactamase Hyperproduction | ampC, ampD, ampR, dacB | Constitutive overexpression of chromosomal AmpC cephalosporinase, leading to hydrolysis of cefepime.[1][2] |
| Extended-Spectrum β-Lactamases (ESBLs) | blaCTX-M, blaSHV, blaTEM | Acquisition of plasmid-encoded enzymes that hydrolyze a broad spectrum of β-lactams, including cefepime.[3][4][5][6][7] |
| Carbapenemases | blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48 | Production of potent β-lactamases that can efficiently hydrolyze carbapenems and cefepime.[8][9][10] |
| Reduced Drug Influx | ||
| Porin Loss/Modification | ompF, ompC | Decreased expression or mutation of outer membrane porins, restricting cefepime entry into the periplasmic space.[8][11][12][13][14] |
| Active Drug Efflux | ||
| Efflux Pump Overexpression | acrA, acrB, tolC, marA | Increased expulsion of cefepime from the cell, reducing its intracellular concentration.[15][16][17][18][19] |
Quantitative Impact of Resistance Mechanisms
The contribution of each resistance mechanism to the overall level of cefepime resistance can be quantified by measuring the Minimum Inhibitory Concentration (MIC). The following table summarizes representative cefepime MIC data for E. cloacae isolates harboring different resistance determinants.
| Genotype/Phenotype | Cefepime MIC50 (µg/mL) | Cefepime MIC90 (µg/mL) | Key Findings | Reference |
| ESBL-negative | - | 0.5 | Wild-type or non-ESBL producing strains are generally susceptible to cefepime. | [3][4] |
| ESBL-producing (SHV-type) | - | 64 | The presence of SHV-type ESBLs is associated with a significant increase in cefepime MICs.[3][4] | [3][4] |
| AmpC Hyperproducers (High Inoculum) | 8 | 256 | Under high bacterial load, the efficacy of cefepime against AmpC-hyperproducing strains is significantly reduced.[20] | [20][21] |
| Cefepime Non-susceptible Isolates | - | - | 10% of E. cloacae complex isolates were resistant to cefepime in a Spanish surveillance study (2016-2022).[22] | [22] |
Signaling Pathways and Logical Relationships
The interplay between different resistance mechanisms is crucial for high-level cefepime resistance. The following diagrams illustrate these relationships and the regulatory pathways involved.
Caption: Core mechanisms of cefepime resistance in Enterobacter cloacae.
Caption: Regulation of AmpC expression and the role of ampD in derepression.
Experimental Protocols
Accurate identification of resistance mechanisms is crucial for both clinical diagnostics and research. The following section details the methodologies for key experiments.
Antimicrobial Susceptibility Testing (AST)
Protocol: Broth Microdilution (as per CLSI guidelines)
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the E. cloacae isolate in sterile saline from an overnight culture on non-selective agar (B569324).
-
Dilution: Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Inoculation: Inoculate 96-well microtiter plates containing serial twofold dilutions of cefepime (and other antibiotics as required) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A growth control (no antibiotic) and a sterility control (no bacteria) must be included.
-
Interpretation: Interpret MIC values based on current CLSI or EUCAST breakpoints.
Phenotypic Detection of ESBL Production
Protocol: Double-Disk Synergy Test (DDST)
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of the isolate and swab onto a Mueller-Hinton agar (MHA) plate.
-
Disk Placement: Place a disk containing amoxicillin-clavulanate (20/10 µg) in the center of the plate.
-
Cephalosporin Disks: Place disks of third-generation cephalosporins (e.g., ceftazidime, 30 µg; cefotaxime, 30 µg) and cefepime (30 µg) at a distance of 20-30 mm (center to center) from the amoxicillin-clavulanate disk.
-
Incubation: Incubate the plate overnight at 35°C.
-
Interpretation: A keyhole effect or enhancement of the zone of inhibition of any of the cephalosporin disks towards the clavulanate-containing disk is indicative of ESBL production.[6]
Genotypic Detection of Resistance Genes
Protocol: Polymerase Chain Reaction (PCR)
-
DNA Extraction: Extract genomic and plasmid DNA from a pure overnight culture of the E. cloacae isolate using a commercial DNA extraction kit.
-
Primer Design: Use validated primers specific for the target resistance genes (e.g., blaCTX-M, blaSHV, blaTEM, blaKPC, blaNDM, and plasmid-mediated ampC genes).[23][24]
-
PCR Amplification: Perform PCR using the following general conditions (to be optimized for each primer set):
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose (B213101) gel stained with a DNA-binding dye. The presence of a band of the expected size indicates a positive result.
-
Sequencing: For confirmation and specific variant identification, purify the PCR product and perform Sanger sequencing.
Gene Expression Analysis
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Grow the E. cloacae isolate to mid-log phase under desired conditions (e.g., with or without a β-lactam inducer). Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and primers designed for the target genes (ampC, acrA, ompF, etc.) and a housekeeping gene (e.g., rpoB, gyrA) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. An increase in the expression level in a resistant isolate compared to a susceptible control strain indicates upregulation.[15]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | Multidrug-Resistant Enterobacter cloacae Complex Emerging as a Global, Diversifying Threat [frontiersin.org]
- 3. SHV-type extended-spectrum beta-lactamase production is associated with Reduced cefepime susceptibility in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanisms and Epidemiology of Carbapenem-Resistant Enterobacter cloacae Complex Isolated from Chinese Patients During 2004–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Carbapenem-Resistant Enterobacter cloacae Complex in Southwest China: Molecular Characteristics and Risk Factors Caused by NDM Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altered Outer Membrane Transcriptome Balance with AmpC Overexpression in Carbapenem-Resistant Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Molecular mechanisms disrupting porin expression in ertapenem-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Resistance in Clinical Isolates of Enterobacter cloacae that Are Less Susceptible to Cefepime than to Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Involvement of the AcrAB-TolC efflux pump in the resistance, fitness, and virulence of Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Landscape of Resistance-Nodulation-Cell Division (RND)-Type Efflux Pumps in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Outer Membrane Protein Changes and Efflux Pump Expression Together May Confer Resistance to Ertapenem in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of the inoculum effect on cefepime activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Activity of cefepime, carbapenems and new β-lactam/β-lactamase inhibitor combinations on Enterobacter cloacae complex and Klebsiella aerogenes in Spain (SMART 2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of Plasmid-Mediated β-Lactamase Genes and Emergence of a Novel AmpC (CMH-1) in Enterobacter cloacae at a Medical Center in Southern Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genotypic and Phenotypic Detection of AmpC β-lactamases in Enterobacter spp. Isolated from a Teaching Hospital in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway Guardians: A Technical Guide to the Role of Outer Membrane Porins in Cefepime Uptake by Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefepime (B1668827), a fourth-generation cephalosporin, remains a critical antibiotic for treating severe infections caused by Gram-negative bacteria. Its efficacy is intrinsically linked to its ability to traverse the formidable outer membrane of these pathogens to reach its periplasmic targets, the penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the pivotal role played by outer membrane porins, primarily OmpF and OmpC, in the uptake of cefepime. We will dissect the molecular mechanisms of transport, the intricate regulatory networks governing porin expression, and the experimental methodologies used to investigate these processes. This document is intended to be a comprehensive resource, offering both foundational knowledge and detailed practical guidance for researchers in the field of antimicrobial drug development.
Core Concepts: Cefepime and the Outer Membrane Barrier
Gram-negative bacteria possess a unique double-membrane structure, with the outer membrane serving as a highly selective barrier against many environmental threats, including antibiotics.[1] For hydrophilic antibiotics like cefepime, this barrier is not entirely impermeable. The outer membrane is studded with β-barrel proteins known as porins, which form water-filled channels allowing the passive diffusion of small, hydrophilic molecules.[1]
Cefepime's chemical structure, featuring a zwitterionic nature due to its methylpyrrolidinium group, is a key determinant of its efficient passage through these porin channels.[2] This property enhances its ability to accumulate in the periplasm, where it can exert its bactericidal effects by inhibiting cell wall synthesis.[3][4] The two major non-specific porins in many clinically relevant Gram-negative bacteria, such as Escherichia coli, are OmpF and OmpC.[1] These porins exhibit differences in their channel size and electrostatic properties, which in turn influences their selectivity for various solutes, including cefepime.[5]
The Porin Channels: OmpF and OmpC
OmpF and OmpC are trimeric proteins, with each monomer forming a distinct channel.[1] OmpF generally forms a slightly larger pore than OmpC, which can influence the rate of diffusion of antibiotics.[6] The expression of these two porins is tightly regulated in response to environmental cues, most notably osmolarity.[6][7] In environments with low osmolarity, the expression of OmpF is favored, allowing for greater uptake of nutrients.[7] Conversely, in high osmolarity conditions, such as those found in the human host, OmpC expression is upregulated.[7] This switch to a smaller pore is thought to be a protective mechanism, limiting the influx of toxic substances, including certain antibiotics.
Quantitative Data: Cefepime Transport and Susceptibility
The interplay between cefepime and outer membrane porins can be quantified through various experimental measures. These data are crucial for understanding the dynamics of drug uptake and the impact of porin expression on bacterial susceptibility.
Table 1: Cefepime MICs in E. coli Strains with Altered Porin Expression
| Bacterial Strain | Relevant Genotype | Cefepime MIC (μg/mL) | Reference |
| Wild-Type | ompF+, ompC+ | 0.125 - 0.25 | [8][9] |
| OmpF knockout | ΔompF, ompC+ | 0.5 - 1.0 | [10] |
| OmpC knockout | ompF+, ΔompC | 0.25 - 0.5 | [10] |
| OmpF/OmpC double knockout | ΔompF, ΔompC | 2.0 - 8.0 | [8] |
Table 2: Cefepime Diffusion Rates Through OmpF and OmpC
| Porin | Method | Diffusion Rate/Permeability | Reference |
| OmpF | Radiolabeled Cefepime Uptake | Significantly higher initial uptake rate compared to OmpC-expressing cells | [5][8] |
| OmpC | Radiolabeled Cefepime Uptake | Lower initial uptake rate compared to OmpF-expressing cells | [5][8] |
| OmpF (G119D mutant) | Radiolabeled Cefepime Uptake | Drastically impaired diffusion | [8] |
| OmpF (R132A/D mutants) | Radiolabeled Cefepime Uptake | Appreciably increased initial uptake rate | [8] |
Signaling Pathways Regulating Porin Expression
The expression of ompF and ompC is intricately regulated by two-component signal transduction systems, which allow the bacterium to adapt to changing environmental conditions.
The EnvZ/OmpR System
The EnvZ/OmpR system is the primary regulator of porin expression in response to osmolarity.[6][7][11]
Caption: The EnvZ/OmpR signaling pathway in response to osmolarity.
Under high osmolarity, the sensor kinase EnvZ autophosphorylates and subsequently transfers the phosphate group to the response regulator OmpR.[7] Phosphorylated OmpR (OmpR-P) acts as a transcriptional regulator. At high concentrations, OmpR-P binds to low-affinity sites in the ompF promoter, repressing its transcription, while binding to high-affinity sites in the ompC promoter to activate its transcription.[7] Additionally, OmpR-P induces the expression of a small RNA, MicF, which further inhibits ompF expression at the post-transcriptional level by binding to its mRNA and blocking translation.[7] In low osmolarity conditions, EnvZ has higher phosphatase activity, leading to lower levels of OmpR-P, which preferentially binds to the high-affinity sites of the ompF promoter, activating its transcription.[7]
The CpxAR System
The CpxAR two-component system is a key player in the bacterial envelope stress response.[12][13] It is activated by various stresses that cause misfolded proteins in the periplasm, such as alterations in the cell envelope.[13]
Caption: The CpxAR envelope stress response pathway.
Upon sensing envelope stress, the sensor kinase CpxA autophosphorylates and transfers the phosphate group to the response regulator CpxR.[13] Phosphorylated CpxR (CpxR-P) then binds to the promoter regions of ompF and ompC.[12][14] CpxR-P has been shown to repress ompF transcription and activate ompC transcription, thus modulating the porin profile in response to envelope stress.[12][14]
Experimental Protocols
A variety of experimental techniques are employed to elucidate the role of porins in cefepime uptake. The following are detailed protocols for key experiments.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[1][15][16][17][18]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cefepime stock solution
-
Bacterial culture grown to logarithmic phase
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a 2-fold serial dilution of cefepime in CAMHB in the wells of a 96-well plate. Typically, this is done by adding 100 µL of CAMHB to all wells, then adding 100 µL of a starting concentration of cefepime to the first well, mixing, and transferring 100 µL to the next well, repeating across the plate. Discard the final 100 µL from the last well of the dilution series.
-
Prepare Bacterial Inoculum: a. Inoculate a fresh CAMHB tube with the bacterial strain of interest and incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the cefepime dilutions. This will bring the final volume in each well to 200 µL and halve the antibiotic concentrations. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of cefepime at which there is no visible growth (turbidity) as determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.
Caption: Workflow for MIC determination by broth microdilution.
Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
This protocol allows for the visualization and relative quantification of OmpF and OmpC expression levels.[19][20][21][22][23]
Materials:
-
Bacterial cell pellet
-
HEPES buffer
-
Sodium lauroyl sarcosinate (sarkosyl)
-
Ultracentrifuge
-
SDS-PAGE equipment (gels, running buffer, loading dye)
-
Coomassie Brilliant Blue stain
Procedure:
-
Cell Lysis: a. Resuspend the bacterial cell pellet in HEPES buffer. b. Lyse the cells by sonication or French press.
-
Removal of Unbroken Cells: a. Centrifuge the lysate at a low speed (e.g., 5,000 x g for 10 minutes) to pellet unbroken cells.
-
Membrane Fractionation: a. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the total membrane fraction.
-
Selective Solubilization of Inner Membrane: a. Resuspend the membrane pellet in HEPES buffer containing sarkosyl (typically 1-2%). b. Incubate at room temperature for 30 minutes to selectively solubilize the inner membrane proteins.
-
Isolation of Outer Membranes: a. Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble outer membrane fraction. b. Wash the pellet with HEPES buffer to remove residual sarkosyl.
-
SDS-PAGE Analysis: a. Resuspend the final outer membrane pellet in SDS-PAGE sample loading buffer. b. Heat the samples at 95°C for 10 minutes. c. Load the samples onto an SDS-PAGE gel and run the electrophoresis. d. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to OmpF and OmpC (typically around 37-40 kDa). The relative intensity of the bands can be quantified using densitometry software.
Liposome Swelling Assay for Cefepime Permeability
This in vitro assay measures the permeability of a compound across a lipid bilayer containing reconstituted porins.[24][25][26][27][28]
Materials:
-
Lipids (e.g., egg phosphatidylcholine)
-
Purified OmpF or OmpC protein
-
Stachyose or other large, non-permeable sugar
-
Cefepime solution
-
Spectrophotometer
Procedure:
-
Preparation of Proteoliposomes: a. Prepare a lipid film by drying a solution of lipids in a round-bottom flask under a stream of nitrogen. b. Hydrate the lipid film with a buffer solution containing the purified porin protein. c. Create unilamellar vesicles by sonication or extrusion. d. The interior of the liposomes will contain the buffer with the porin.
-
Loading with Non-permeable Sugar: a. Incubate the proteoliposomes in a solution containing a high concentration of a large, non-permeable sugar like stachyose. This creates an osmotic gradient.
-
Permeability Assay: a. Dilute the sugar-loaded proteoliposomes into an iso-osmotic solution of cefepime. b. If cefepime can permeate through the porin channels, it will enter the liposomes, increasing the internal solute concentration. c. This influx of cefepime will cause an influx of water, leading to the swelling of the liposomes. d. The swelling of the liposomes is measured as a decrease in the optical density (light scattering) at 400 nm (OD₄₀₀) over time using a spectrophotometer. The initial rate of the decrease in OD₄₀₀ is proportional to the permeability of cefepime through the porin.
Quantification of Intracellular Cefepime by LC-MS/MS
This highly sensitive method allows for the direct measurement of cefepime accumulation inside bacterial cells.[5][29][30][31][32][33]
Materials:
-
Bacterial culture
-
Cefepime
-
Ice-cold buffer (e.g., PBS)
-
Acetonitrile (B52724) with an internal standard (e.g., a stable isotope-labeled cefepime)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cefepime Exposure: a. Grow the bacterial culture to a specific density. b. Add a known concentration of cefepime and incubate for a defined period.
-
Rapid Quenching and Cell Harvesting: a. To stop the uptake process, rapidly cool the culture and harvest the cells by centrifugation at a low temperature. b. Wash the cell pellet with ice-cold buffer to remove extracellular cefepime.
-
Cell Lysis and Protein Precipitation: a. Resuspend the cell pellet in a small volume of buffer. b. Lyse the cells (e.g., by sonication or bead beating). c. Add ice-cold acetonitrile containing the internal standard to the lysate to precipitate proteins and extract the cefepime.
-
Sample Preparation: a. Centrifuge to pellet the precipitated proteins. b. Transfer the supernatant containing the cefepime to a new tube and evaporate to dryness. c. Reconstitute the sample in the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate cefepime from other cellular components using a suitable chromatography column. c. Detect and quantify cefepime and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. d. The concentration of intracellular cefepime is determined by comparing the peak area ratio of cefepime to the internal standard against a standard curve.
Conclusion and Future Directions
The outer membrane porins OmpF and OmpC are critical determinants of cefepime efficacy against Gram-negative bacteria. A thorough understanding of their structure, function, and regulation is paramount for the development of novel strategies to combat antibiotic resistance. This technical guide provides a comprehensive overview of the current knowledge and the experimental tools available to researchers in this field.
Future research should focus on:
-
High-resolution structural studies of cefepime in complex with OmpF and OmpC to better understand the molecular interactions governing transport.
-
Development of porin-permeation enhancers that could be used as adjuvants to increase the intracellular concentration of cefepime.
-
Further elucidation of the regulatory networks that control porin expression, which could reveal novel targets for drugs that modulate porin production to enhance antibiotic susceptibility.
By continuing to unravel the complexities of the bacterial outer membrane and its interaction with antibiotics like cefepime, the scientific community can pave the way for the next generation of effective antimicrobial therapies.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EnvZ/OmpR two-component system - Wikipedia [en.wikipedia.org]
- 8. Substitutions in the Eyelet Region Disrupt Cefepime Diffusion through the Escherichia coli OmpF Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gradual in vitro Evolution of Cefepime Resistance in an ST131 Escherichia coli Strain Expressing a Plasmid-Encoded CMY-2 β-Lactamase [frontiersin.org]
- 10. Machine-Learning Model for Prediction of Cefepime Susceptibility in Escherichia coli from Whole-Genome Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EnvZ functions through OmpR to control porin gene expression in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Escherichia coli CpxA-CpxR envelope stress response system regulates expression of the porins ompF and ompC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex Response of the CpxAR Two-Component System to β-Lactams on Antibiotic Resistance and Envelope Homeostasis in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Escherichia coli CpxA-CpxR Envelope Stress Response System Regulates Expression of the Porins OmpF and OmpC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 18. youtube.com [youtube.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cmdr.ubc.ca [cmdr.ubc.ca]
- 24. Liposome Swelling Assay - Hancock Lab [cmdr.ubc.ca]
- 25. An antibiotic-resistance conferring mutation in a neisserial porin: Structure, ion flux, and ampicillin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Lipid Bilayer Permeability Disruption Assay Kit [profoldin.com]
- 29. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 30. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. japsonline.com [japsonline.com]
- 32. [PDF] Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. | Semantic Scholar [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
Cefepime's Activity Against Methicillin-Susceptible Staphylococcus aureus (MSSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime (B1668827), a fourth-generation cephalosporin, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While typically reserved for empirical treatment of serious infections where resistant Gram-negative organisms are suspected, its activity against Methicillin-Susceptible Staphylococcus aureus (MSSA) is of significant interest, particularly in the context of polymicrobial infections or when alternative agents are not suitable. This technical guide provides an in-depth analysis of cefepime's efficacy against MSSA, focusing on its mechanism of action, in vitro susceptibility, the influence of bacterial factors such as beta-lactamases and inoculum density, and clinical considerations.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Cefepime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Its primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. In Staphylococcus aureus, there are four native PBPs: PBP1, PBP2, PBP3, and PBP4. By binding to these enzymes, cefepime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Cefepime exhibits a strong affinity for PBP2 in S. aureus.[2] This selective binding is a key determinant of its anti-staphylococcal activity. While specific IC50 values for each PBP in MSSA are not extensively reported in readily available literature, studies have demonstrated cefepime's potent binding to the essential PBPs of S. aureus.
The following diagram illustrates the mechanism of action of cefepime against MSSA.
In Vitro Susceptibility of MSSA to Cefepime
The in vitro activity of cefepime against MSSA is well-documented through various surveillance studies. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity. The following tables summarize the MIC data for cefepime against MSSA isolates from several studies.
| Study / Surveillance Program | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Multicentre Study (1993)[3] | Methicillin-sensitive S. aureus | - | - | MICs 0.5-16 |
| SENTRY Program (1998-2003)[4] | Oxacillin-susceptible S. aureus | - | 4 | 100.0 |
| Study by Quintiliani et al. (1998)[5] | 60 | - | 1.5 | 100 |
| Malaysia/Singapore Study[6] | Oxacillin-susceptible staphylococci | - | - | All tested beta-lactams active |
| Thailand Study[7] | Oxacillin-susceptible Staphylococcus spp. | - | - | Cefepime active |
Experimental Protocols
Broth Microdilution for MIC Determination
The determination of cefepime's Minimum Inhibitory Concentration (MIC) against MSSA is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a reference standard.
1. Preparation of Cefepime Stock Solution:
-
A stock solution of cefepime is prepared from analytical grade powder in a suitable solvent, typically sterile distilled water.
-
The solution is sterilized by filtration through a 0.22 µm filter.
2. Preparation of Microdilution Plates:
-
Serial two-fold dilutions of the cefepime stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).
3. Inoculum Preparation:
-
A standardized inoculum of the MSSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Incubation:
-
The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
The MIC is read as the lowest concentration of cefepime that completely inhibits visible growth of the MSSA isolate.
The following diagram illustrates the workflow for broth microdilution MIC testing.
Factors Influencing Cefepime Activity
Beta-Lactamase Stability
A significant factor in the efficacy of beta-lactam antibiotics against S. aureus is their stability to hydrolysis by staphylococcal beta-lactamases. MSSA strains can produce four types of beta-lactamases (A, B, C, and D).[8][9] Cefepime is generally stable against hydrolysis by many common beta-lactamases, which contributes to its activity against MSSA.[10] However, the specific hydrolysis rates of cefepime by each of the four staphylococcal beta-lactamase types are not well-defined in the available literature. One study characterized the hydrolytic activity of these enzymes against various cephalosporins but did not include cefepime.[8][9]
The following diagram illustrates the interaction between cefepime and staphylococcal beta-lactamases.
Inoculum Effect
The inoculum effect is a phenomenon where the MIC of an antibiotic increases significantly with a higher bacterial inoculum. For MSSA, this effect can be pronounced with some beta-lactams, potentially leading to clinical failures in high-burden infections. However, studies have shown that cefepime exhibits a minimal inoculum effect against MSSA compared to other beta-lactams.
Clinical Data and Considerations
While cefepime demonstrates good in vitro activity against MSSA, it is not considered a first-line agent for the treatment of MSSA infections. Anti-staphylococcal penicillins (e.g., oxacillin, nafcillin) and first-generation cephalosporins (e.g., cefazolin) are the preferred agents for MSSA bacteremia.[8]
However, cefepime may have a role in specific clinical scenarios:
-
Polymicrobial Infections: In infections where both MSSA and Gram-negative pathogens are suspected or confirmed, cefepime's broad spectrum of activity can be advantageous. A retrospective study of patients with polymicrobial infections including MSSA bacteremia or pneumonia found no difference in treatment success between cefepime, meropenem, and piperacillin-tazobactam.[2]
-
Empiric Therapy: In hospitalized patients with severe infections, cefepime is often used as part of an empiric regimen. If MSSA is subsequently identified, de-escalation to a narrower-spectrum agent is generally recommended.
An open-label trial evaluating cefepime for various infections in hospitalized patients included individuals with S. aureus infections, some of whom had bacteremia.[11] The study reported a high rate of satisfactory clinical responses (98%) and eradication of bacteremia caused by S. aureus.[11]
The following table summarizes clinical outcomes from a study involving cefepime in polymicrobial infections with MSSA.
| Outcome | Cefepime (FEP) | Meropenem (MEM) | Piperacillin-Tazobactam (TZP) | p-value |
| Primary Endpoint (Treatment Success) | No significant difference observed | No significant difference observed | No significant difference observed | 0.65[2][12] |
| In-hospital Mortality | No significant difference observed | No significant difference observed | No significant difference observed | 0.10[2][12] |
| Hospital Length of Stay (LOS) | No significant difference observed | No significant difference observed | No significant difference observed | 0.75[2][12] |
| ICU Length of Stay (LOS) | No significant difference observed | No significant difference observed | No significant difference observed | 0.53[2][12] |
| 30-day Readmission | No significant difference observed | No significant difference observed | No significant difference observed | 0.07[2][12] |
Conclusion
Cefepime exhibits potent in vitro activity against methicillin-susceptible Staphylococcus aureus, mediated by its high affinity for essential penicillin-binding proteins and its stability against many staphylococcal beta-lactamases. The inoculum effect with cefepime against MSSA is minimal. While not a first-line agent for monomicrobial MSSA infections, its broad spectrum of activity makes it a valuable option in the empiric treatment of severe infections and in confirmed polymicrobial infections involving MSSA. Further research is warranted to fully elucidate the comparative clinical efficacy of cefepime versus standard-of-care agents for specific MSSA infections and to better characterize the interaction of cefepime with the different types of staphylococcal beta-lactamases. This technical guide provides a comprehensive overview for researchers and drug development professionals to inform further investigation and potential therapeutic applications of cefepime in the context of MSSA infections.
References
- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antistaphylococcal Efficacy of Cefepime, Meropenem, and Piperacillin-Tazobactam in Patients with Polymicrobial Infection with MSSA Bacteremia or Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro antibacterial activity of cefepime: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic Antimicrobial Therapy in Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-vitro activity of cefepime and other broad-spectrum antimicrobials against several groups of gram-negative bacilli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of cefepime and other broad-spectrum beta-lactams for isolates in Malaysia and Singapore medical centers. The Malaysia/Singapore Antimicrobial Resistance Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of cefepime and other broad-spectrum beta-lactams in eight medical centers in Thailand. The Thailand Antimicrobial Resistance Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of four beta-lactamases produced by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of four beta-lactamases produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Open trial of cefepime (BMY 28142) for infections in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating the Post-Antibiotic Effect of Cefepime on Specific Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefepime (B1668827) is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] A critical pharmacodynamic parameter that influences the efficacy of antimicrobial agents is the post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after a brief exposure to an antibiotic. Understanding the PAE of cefepime is crucial for optimizing dosing regimens, minimizing the development of resistance, and improving clinical outcomes. This technical guide provides a comprehensive overview of the PAE of cefepime against specific pathogens, including quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of bacterial recovery.
Data Presentation: Post-Antibiotic Effect of Cefepime
The post-antibiotic effect of cefepime varies significantly depending on the target pathogen, the concentration of the antibiotic, and the duration of exposure. The following tables summarize the available quantitative data on the PAE of cefepime against key bacterial species.
| Pathogen | Strain | Cefepime Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Klebsiella pneumoniae | C2 | 1x, 2x, 4x, 6x, 8x | 1.5 | None Observed | [1] |
| Klebsiella pneumoniae | C2(pMG248) | 1x, 2x, 4x, 6x, 8x | 1.5 | None Observed | [1] |
| Escherichia coli | ESBL-producing strains | High concentrations | Not specified | Short duration | [2] |
| Gram-negative bacteria (general) | Reference strains | 4-256x | Not specified | > 1.0 | [3] |
| Gram-negative bacteria (general) | Reference strains | Not specified (with ≥99% initial killing) | Not specified | 2.0 - 5.0 | [3] |
Note: The data on the PAE of cefepime, particularly for Pseudomonas aeruginosa and Staphylococcus aureus, is not extensively detailed in the public domain with respect to varying concentrations and exposure times in a tabular format. The provided data is based on available research. It is generally observed that cephalosporins exhibit a more prolonged PAE against Gram-positive cocci compared to Gram-negative bacilli.
Experimental Protocols
The determination of the in vitro post-antibiotic effect is a critical step in evaluating the pharmacodynamic properties of an antibiotic. Below is a detailed methodology for determining the PAE of cefepime.
Protocol: In Vitro PAE Determination by the Viable Count Method
This protocol is adapted from standard methodologies for PAE determination.
I. Materials
-
Test organism (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Cation-Adjusted Mueller-Hinton Broth (CAMHB))
-
Cefepime stock solution of known concentration
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile centrifuge tubes
-
Shaking incubator (35-37°C)
-
Nutrient agar (B569324) plates
-
Spectrophotometer or McFarland standards
II. Methodology
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in pre-warmed CAMHB to achieve a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
Add the prepared bacterial inoculum to all tubes.
-
To the "Test" tubes, add cefepime to achieve the desired final concentrations (e.g., 1x, 4x, 8x MIC).
-
The "Control" tubes receive no antibiotic.
-
Incubate all tubes at 35-37°C with constant agitation for a predetermined exposure period (e.g., 1 or 2 hours).
-
-
Antibiotic Removal:
-
Following the exposure period, rapidly reduce the concentration of cefepime in the "Test" cultures. This can be achieved by:
-
Centrifugation: Centrifuge the "Test" tubes, discard the antibiotic-containing supernatant, and resuspend the bacterial pellet in fresh, pre-warmed antibiotic-free broth. Repeat this washing step three times to ensure complete removal of the antibiotic.[1]
-
Dilution: Dilute the "Test" culture 1:1000 in fresh, pre-warmed antibiotic-free broth. This dilution should reduce the cefepime concentration to well below the MIC.
-
-
-
Monitoring Bacterial Regrowth:
-
Incubate both the "Test" and "Control" cultures at 35-37°C with shaking.
-
At hourly intervals (or more frequent time points) for up to 8 hours, withdraw an aliquot from each tube.[1]
-
Perform ten-fold serial dilutions of each sample in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Calculation of PAE:
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for both the "Test" and "Control" cultures.
-
The PAE is calculated using the formula: PAE = T - C
-
Where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
And C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL from the same baseline.
-
-
Mandatory Visualization
Diagrams of Experimental Workflows and Signaling Pathways
References
- 1. Efficacy of Cefepime and Imipenem in Experimental Murine Pneumonia Caused by Porin-Deficient Klebsiella pneumoniae Producing CMY-2 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-exposure effects of cefepime and cefpirome on isogenic Escherichia coli hosts producing SHV-extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Cefepime Susceptibility Testing Using Broth Microdilution
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of cefepime (B1668827) using the broth microdilution method. This procedure is a fundamental component of antimicrobial susceptibility testing (AST), crucial for clinical diagnostics, monitoring of resistance trends, and the development of new antimicrobial agents. The methodology outlined is harmonized with the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[1]
Principle of Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism.[1] The assay involves preparing serial two-fold dilutions of cefepime in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium and incubated under controlled conditions. The MIC is determined by visually identifying the lowest concentration of cefepime that prevents turbidity.[1]
Data Presentation
Table 1: Cefepime Broth Microdilution Parameters
| Parameter | Recommendation | Source |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [1] |
| Cefepime Dilution Range | 0.06 - 64 µg/mL (can be adjusted based on expected MICs) | [1] |
| Final Inoculum Density | 5 x 10⁵ CFU/mL (acceptable range: 2-8 x 10⁵ CFU/mL) | [1] |
| Incubation Temperature | 35 ± 2°C | [1] |
| Incubation Duration | 16-20 hours | [1] |
| Incubation Atmosphere | Ambient air | [1] |
Table 2: Quality Control (QC) Ranges for Cefepime using Broth Microdilution
Routine testing of reference quality control strains is essential to ensure the accuracy and reproducibility of MIC results. The MIC values for these strains must fall within the acceptable ranges established by the CLSI.
| Quality Control Strain | CLSI M100 Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.016 - 0.12[2] |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4[2] |
| Klebsiella pneumoniae ATCC® 700603™ | 0.25 - 2[2] |
| Haemophilus influenzae ATCC® 49247™ | 0.06 - 0.5 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.12 - 1 |
Note: QC ranges are subject to periodic revision. Always consult the most current version of the CLSI M100 document for the latest ranges.[1]
Experimental Protocols
Materials and Reagents
-
Cefepime analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%) or deionized water
-
0.5 McFarland turbidity standard
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, K. pneumoniae ATCC® 700603™)
-
Test bacterial isolates
-
Sterile tubes, reservoirs, and pipettes
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
Preparation of Cefepime Stock Solution
-
Prepare a stock solution of cefepime from the analytical standard powder. Sterile deionized water is a suitable solvent.
-
To prepare a 1280 µg/mL stock solution, for example, accurately weigh the appropriate amount of cefepime powder and dissolve it in the required volume of sterile deionized water.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Aliquots of the stock solution can be stored at -80°C until use.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be performed visually or with a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells. A common dilution is 1:150.[1]
Broth Microdilution Assay Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the cefepime stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Discard 50 µL from the last well containing cefepime to maintain a consistent volume. This will result in 50 µL of varying cefepime concentrations in each well.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL in each well.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]
Reading and Interpreting Results
-
Following incubation, visually inspect the plates for bacterial growth (turbidity). A viewing device can aid in reading the results.
-
The MIC is the lowest concentration of cefepime that completely inhibits visible growth of the organism.
-
The growth control well should exhibit distinct turbidity, and the sterility control well should remain clear.
-
The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by CLSI or EUCAST.
Mandatory Visualization
Caption: Cefepime broth microdilution workflow.
References
Application Note: Quantification of Cefepime in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of cefepime (B1668827) in human plasma. Cefepime, a fourth-generation cephalosporin (B10832234) antibiotic, is frequently used in clinical settings, making therapeutic drug monitoring essential for optimizing dosing regimens. The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase HPLC with UV detection. This method is sensitive, accurate, and precise, making it suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring of cefepime in plasma samples.
Introduction
Cefepime is a broad-spectrum cephalosporin antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is commonly prescribed for serious infections, particularly in critically ill patients.[1] Due to the high pharmacokinetic variability of cefepime, therapeutic drug monitoring (TDM) is increasingly recognized as a valuable tool to ensure efficacy and minimize toxicity.[1] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its specificity, sensitivity, and reliability.[3] This document provides a detailed protocol for the quantification of cefepime in human plasma using a validated HPLC method. A critical aspect of cefepime analysis is its instability in plasma at room temperature, necessitating strict temperature control during sample handling and processing to ensure accurate results.[1][4][5]
Experimental Protocols
Materials and Reagents
-
Cefepime Hydrochloride (Reference Standard)
-
Ceftazidime (B193861) (Internal Standard - IS)
-
Acetonitrile (B52724) (HPLC Grade)
-
Perchloric Acid (30%)
-
Trichloromethane
-
Acetic Acid
-
Water (HPLC Grade)
-
Human Plasma (Drug-free)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., ZORBAX SB-C18, 4.6 mm × 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Mobile Phase: Prepare a solution of acetonitrile and 30 mmol·L-1 ammonium acetate (6:94, v/v). Adjust the pH to 4.0 with acetic acid.
-
Internal Standard Stock Solution (IS): Accurately weigh and dissolve ceftazidime in HPLC grade water to obtain a stock solution of 1 mg/mL.
-
Cefepime Stock Solution: Accurately weigh and dissolve cefepime hydrochloride in HPLC grade water to obtain a stock solution of 1 mg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of cefepime by serially diluting the stock solution with drug-free human plasma to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (ceftazidime).
-
Add 100 µL of 30% perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Add 500 µL of trichloromethane and vortex for another minute for re-extraction.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous layer to a clean vial for HPLC analysis.
Chromatographic Conditions
-
Column: ZORBAX SB-C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 30 mmol·L-1 Ammonium Acetate (pH 4.0) (6:94, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 35°C
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1-200 mg·L-1 for cefepime in plasma. The correlation coefficient (r²) was > 0.999.[6]
-
Precision and Accuracy: The intra- and inter-assay precision was found to be within acceptable limits (RSD < 15%). The accuracy was also within the acceptable range (85-115%).
-
Recovery: The average recovery of cefepime from plasma was determined to be greater than 95%.[6]
-
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was established at 1 mg·L-1.[6]
-
Stability: Cefepime is known to be unstable in plasma at room temperature.[4][5] Therefore, all sample processing should be conducted at 4°C. Plasma samples are stable for up to 3 months when stored at -80°C.[3][5] Cefepime in human plasma is stable for at least three freeze-thaw cycles.[5]
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX SB-C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 30 mmol·L-1 Ammonium Acetate (pH 4.0) (6:94, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 35°C |
| Internal Standard | Ceftazidime |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 200 mg·L-1 |
| Correlation Coefficient (r²) | > 0.999[6] |
| Intra-assay Precision (%RSD) | < 3%[6] |
| Inter-assay Precision (%RSD) | < 7%[6] |
| Average Recovery | > 95%[6] |
| Lower Limit of Quantification (LLOQ) | 1 mg·L-1[6] |
| Short-term Stability (4°C) | 24 hours[5] |
| Long-term Stability (-80°C) | 3 months[3][5] |
| Freeze-Thaw Stability | 3 cycles[3][5] |
Visualizations
Caption: Experimental workflow for cefepime quantification in plasma.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable method for the quantification of cefepime in human plasma. The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery. The simple protein precipitation extraction procedure and the short run time make it suitable for high-throughput analysis in a clinical or research setting. Adherence to strict temperature control during sample handling and preparation is crucial for obtaining accurate and reproducible results due to the inherent instability of cefepime.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a HPLC Method for the Determination of Cefepime in Plasma and Its Clinical Application [journal11.magtechjournal.com]
Preparing Cefepime Stock Solutions for In Vitro Time-Kill Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of cefepime (B1668827) stock solutions and their application in in vitro time-kill assays. Accurate preparation and handling of antibiotic stock solutions are critical for generating reliable and reproducible data in antimicrobial research.
Data Presentation: Cefepime Solubility and Stock Solution Stability
The solubility and stability of cefepime are crucial factors in the preparation of stock solutions for in vitro assays. The following tables summarize key quantitative data for cefepime hydrochloride.
Table 1: Solubility of Cefepime Hydrochloride
| Solvent | Solubility | Notes |
| Sterile Deionized Water | Freely soluble; up to 100 mg/mL with sonication.[1] | Cefepime hydrochloride is highly soluble in water.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL.[1][2] | Aqueous solutions are not recommended for storage for more than one day.[1][2] |
| Dimethyl Sulfoxide (DMSO) | 100-125 mg/mL with sonication.[1] | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][3] |
| Dimethylformamide (DMF) | Approximately 0.1 mg/mL.[1][2] | |
| Ethanol | Insoluble.[1] |
Table 2: Stability of Cefepime Stock Solutions
| Storage Condition | Solvent/Medium | Concentration | Stability |
| Room Temperature (20-25°C) | Compatible IV solutions | 1-40 mg/mL | Stable for up to 24 hours.[1][4] |
| Refrigerated (2-8°C) | Compatible IV solutions/Aqueous solutions | 1-40 mg/mL | Stable for up to 7 days.[1][4] |
| Frozen (-20°C) | Aqueous solutions | Not specified | Stock solutions can be stored for up to 3 years as a powder.[3] In solution, can be stored for 1 month.[3] |
| Frozen (-80°C) | In solvent | Not specified | Can be stored for 1 year.[3] |
Experimental Protocols
Protocol 1: Preparation of Cefepime Stock Solution
This protocol details the steps for preparing a concentrated cefepime stock solution for use in in vitro assays.
Materials:
-
Cefepime hydrochloride powder (analytical grade)
-
Sterile, deionized water or anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of cefepime hydrochloride powder using a calibrated analytical balance.
-
Dissolution:
-
For aqueous stock solutions: Reconstitute the cefepime powder with a small volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL or higher).[1] Vortex or sonicate the solution until the powder is completely dissolved.[1]
-
For DMSO stock solutions: Dissolve the cefepime powder in anhydrous DMSO to the desired concentration (e.g., 100 mg/mL).[1] Ensure the DMSO is fresh to avoid solubility issues due to moisture absorption.[1][3]
-
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[1] This step is crucial for preventing contamination of the subsequent experiments.
-
Storage:
-
Aqueous stock solutions: It is highly recommended to prepare aqueous stock solutions fresh on the day of use.[1][2] If short-term storage is necessary, they can be kept at 2-8°C for up to 7 days.[1][4]
-
DMSO stock solutions: For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Protocol 2: In Vitro Time-Kill Assay
This protocol describes the methodology for performing a time-kill assay to evaluate the bactericidal activity of cefepime over time.
Materials:
-
Prepared cefepime stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum suspension (logarithmic growth phase)
-
Sterile flasks or tubes
-
Shaking incubator (35-37°C)
-
Nutrient agar (B569324) plates
-
Sterile saline or PBS for serial dilutions
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this standardized inoculum in CAMHB to achieve a final starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the test flasks.[1]
-
-
Experimental Setup:
-
Prepare flasks containing CAMHB with cefepime at various concentrations. These concentrations are typically multiples of the predetermined Minimum Inhibitory Concentration (MIC) for the test organism (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[1]
-
Include a growth control flask containing only the bacterial inoculum in CAMHB without any antibiotic.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point for each cefepime concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[6]
-
Mandatory Visualizations
Caption: Experimental workflow for preparing cefepime stock solutions and performing time-kill assays.
Caption: Simplified mechanism of action of cefepime leading to bacterial cell death.
References
Application Notes and Protocols: Cefepime Administration in Murine Lung Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefepime (B1668827) is a fourth-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including common respiratory pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2] Murine models of lung infection are indispensable for the preclinical evaluation of cefepime, allowing for the investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties, and overall efficacy in a living organism.[1] These models are crucial for determining optimal dosing regimens and understanding the antibiotic's activity against resistant strains.[1] Both immunocompetent and neutropenic mouse models are utilized, with neutropenic models being particularly useful for assessing the direct antimicrobial effect of the drug with minimal interference from the host immune system.[1]
The efficacy of cefepime, a time-dependent antibiotic, is best correlated with the duration the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC).[1] Therefore, dosing regimens in murine models are often designed to simulate the %fT>MIC achieved with human therapeutic exposures.[1][3]
Data Presentation: Cefepime Efficacy in Murine Pneumonia Models
The following tables summarize quantitative data from preclinical studies of cefepime in murine lung infection models.
Table 1: Efficacy of Cefepime Monotherapy and Combination Therapy against Pseudomonas aeruginosa
| Pathogen Strain & Cefepime MIC | Mouse Model | Cefepime Regimen | Administration Route | Change in Bacterial Load (log10 CFU/lungs) at 24h | Reference |
| MDR P. aeruginosa (MIC ≥64 mg/L) | Neutropenic | Human-simulated exposure (equivalent to 2g q8h) | Subcutaneous | +1.17 ± 1.00 | [4] |
| Cefepime-non-susceptible P. aeruginosa (MICs 4 to >256-fold lower with taniborbactam) | Neutropenic | Human-simulated regimen (equivalent to 2g q8h) | Subcutaneous | Not specified for monotherapy | [5] |
| P. aeruginosa (WCK 5222 MIC ≤16 mg/L) | Neutropenic | WCK 5222 (Cefepime/zidebactam) human-simulated exposure | Subcutaneous | -2.21 ± 0.79 | [4] |
Table 2: Efficacy of Cefepime against Enterobacterales in Murine Infection Models
| Pathogen Strain & Cefepime MIC | Mouse Model | Cefepime Regimen | Administration Route | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Cefepime-nonsusceptible Enterobacteriaceae (MICs ≥64 mg/L) | Neutropenic Thigh Infection | Humanized regimen (equivalent to 2g q8h) | Subcutaneous | Similar to control (growth of 2.7 ± 0.1) | [3] |
| Enterobacterales (MICs 0.03 to 16 mg/L) | Neutropenic Lung Infection | Dose-ranging studies | Not specified | 1 log10 kill achieved at plasma fT>MIC of 17% to 53.7% | [6] |
| Cefepime-nonsusceptible Enterobacterales (Cefepime/AAI101 MICs evaluated) | Neutropenic Thigh Infection | Humanized cefepime-AAI101 regimen | Subcutaneous | ≥0.5 log10 reduction for 12 of 20 strains | [3] |
Experimental Protocols
Protocol 1: Neutropenic Murine Lung Infection Model for Cefepime Efficacy Testing
This protocol describes the induction of a lung infection in neutropenic mice to evaluate the in vivo efficacy of cefepime.
1. Induction of Neutropenia: a. Prepare a fresh solution of cyclophosphamide (B585) in sterile saline.[1] b. Administer cyclophosphamide to mice (e.g., female ICR or Swiss mice) via intraperitoneal (IP) injection. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[1][3] c. In some models, to better simulate human pharmacokinetics, a controlled degree of renal impairment is induced by administering uranyl nitrate (B79036) (5 mg/kg) intraperitoneally 3 days before inoculation.[3][5]
2. Preparation of Bacterial Inoculum: a. Streak a culture of the desired pathogen (e.g., P. aeruginosa or K. pneumoniae) from a frozen stock onto an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.[1] b. Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and grow to the mid-logarithmic phase.[1] c. Harvest the bacteria by centrifugation, wash with sterile saline or phosphate-buffered saline (PBS), and resuspend in saline to the desired concentration (e.g., 10^7-10^8 CFU/mL).[4]
3. Induction of Pneumonia: a. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).[5] b. For intranasal inoculation, while holding the mouse in a supine position, carefully pipette a small volume (e.g., 20-50 µL) of the bacterial suspension onto the nares, allowing the mouse to inhale the inoculum.[1][5] c. Alternatively, for intratracheal inoculation, a more direct method involving surgical exposure of the trachea and injection of the bacterial suspension can be used.[1]
4. Cefepime Administration: a. Initiate cefepime treatment at a clinically relevant time point post-infection (e.g., 2 hours).[1] b. Prepare the desired concentration of cefepime in a sterile vehicle (e.g., saline). c. Administer the cefepime solution via subcutaneous (SC) or intraperitoneal (IP) injection at the determined frequency (e.g., every 2 to 8 hours) to mimic human therapeutic exposures.[1]
5. Assessment of Bacterial Load in Lungs: a. At a predetermined time point post-infection (e.g., 24 hours), humanely euthanize the mice.[1][4] b. Aseptically remove the lungs.[1] c. Weigh the lung tissue.[1] d. Homogenize the lungs in a known volume of sterile saline or PBS.[1] e. Perform serial dilutions of the lung homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of lung tissue.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Cefepime Efficacy Testing in a Murine Pneumonia Model.
Logical Relationship Diagram: Pharmacodynamic Target
Caption: Relationship between Cefepime Dosing, PK/PD, and Efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of human-simulated bronchopulmonary exposures of cefepime, zidebactam and the combination (WCK 5222) against MDR Pseudomonas aeruginosa in a neutropenic murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dev.venatorx.com [dev.venatorx.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vitro Modeling of Cefepime and Aminoglycoside Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro models for studying the synergistic effects of cefepime (B1668827) in combination with aminoglycosides. Detailed protocols for checkerboard and time-kill assays are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Introduction
The combination of a beta-lactam antibiotic like cefepime with an aminoglycoside is a common strategy to combat serious bacterial infections, particularly those caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae.[1][2] The rationale behind this combination lies in the potential for synergistic activity, where the combined effect of the two drugs is greater than the sum of their individual effects. Cefepime, a fourth-generation cephalosporin, inhibits bacterial cell wall synthesis, which can increase the permeability of the bacterial cell membrane, thereby facilitating the uptake of the aminoglycoside, which in turn inhibits protein synthesis by binding to the bacterial ribosome. This two-pronged attack can lead to enhanced bactericidal activity and may help overcome resistance to individual agents.[3]
In vitro synergy testing is a crucial tool in preclinical drug development and clinical microbiology to quantify the interaction between antimicrobial agents and to guide therapeutic decisions. The two most widely used methods for assessing synergy are the checkerboard microdilution assay and the time-kill assay.[4][5][6]
Key Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[5][7][8]
Principle: This method involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, in a microtiter plate. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
Protocol:
-
Preparation of Materials:
-
Bacterial Strains: Clinically relevant isolates (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae).
-
Antibiotics: Stock solutions of cefepime and an aminoglycoside (e.g., tobramycin (B1681333), amikacin (B45834), gentamicin).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.[5]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Before performing the checkerboard assay, determine the MIC of each antibiotic individually for each bacterial isolate using a standard broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
-
Checkerboard Assay Setup:
-
Prepare a 96-well microtiter plate with serial dilutions of cefepime along the x-axis and the aminoglycoside along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.[5][8]
-
Typically, dilutions are made in CAMHB.
-
Include control wells for each antibiotic alone, a growth control (no antibiotic), and a sterility control (no bacteria).[5]
-
-
Inoculation and Incubation:
-
Data Analysis and Interpretation:
-
After incubation, visually inspect the wells for turbidity to determine the MIC of each drug alone and in combination.
-
The FIC index is calculated using the following formula: FICI = FIC of Cefepime + FIC of Aminoglycoside Where:
-
The interpretation of the FICI is as follows:
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal activity of antimicrobial agents over time.[4] This method is more labor-intensive than the checkerboard assay but offers a more detailed view of the synergistic interaction.[4]
Principle: This assay measures the rate and extent of bacterial killing by determining the number of viable bacteria (CFU/mL) at various time points after exposure to antibiotics, both alone and in combination.
Protocol:
-
Preparation of Materials:
-
Bacterial Strains, Antibiotics, and Growth Medium as in the checkerboard assay.
-
Equipment: Flasks or tubes for incubation, shaking incubator, agar (B569324) plates for colony counting.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with the desired concentrations of cefepime, the aminoglycoside, and the combination of both. Antibiotic concentrations are often based on the MIC (e.g., 0.5x, 1x, 2x MIC).
-
Include a growth control flask without any antibiotic.
-
-
Inoculation and Incubation:
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the CFU/mL.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each antibiotic regimen.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[13]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[4]
-
Indifference is a < 2-log10 change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.[13]
-
Data Presentation
Quantitative data from synergy studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Synergy of Cefepime with Aminoglycosides against Pseudomonas aeruginosa determined by Checkerboard Assay
| Aminoglycoside | Number of Isolates | Percentage Showing Synergy (FICI ≤ 0.5) | Percentage Showing Additive Effect (0.5 < FICI ≤ 1) | Reference |
| Tobramycin | 40 | 22% | 45% | [14] |
| Amikacin | 40 (aminoglycoside-resistant) | Synergy observed, particularly in cefepime-resistant, amikacin-susceptible strains | Not specified | [15][16] |
Table 2: Synergy of Cefepime with Aminoglycosides against Pseudomonas cepacia determined by Checkerboard Assay
| Aminoglycoside | Number of Isolates | Percentage Showing Synergy (FICI ≤ 0.5) | Reference |
| Tobramycin | 16 | 38% | [14] |
Table 3: Bactericidal Activity of Cefepime and Amikacin against ESBL-producing Klebsiella pneumoniae from Time-Kill Assays
| Antibiotic Regimen | Concentration (mg/L) | Log Decrease in CFU/mL at 6 hours | Notes | Reference |
| Cefepime alone | 8 | 2 | Regrowth at 24 hours | [17] |
| Cefepime alone | 16 | 3 | Regrowth at 24 hours | [17] |
| Cefepime + Amikacin | 8 + 4 | 4 | - | [17] |
| Cefepime + Amikacin | 8 + 8 | >4 (no surviving bacteria) | - | [17] |
Visualizations
Diagrams are essential for illustrating complex experimental workflows and biological mechanisms.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Synergy Assay.
References
- 1. Pharmacodynamics of intermittent- and continuous-infusion cefepime alone and in combination with once-daily tobramycin against Pseudomonas aeruginosa in an in vitro infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergy of new C-3 substituted cephalosporins and tobramycin against Pseudomonas aeruginosa and Pseudomonas cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activities of cefepime alone and with amikacin against aminoglycoside-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. scite.ai [scite.ai]
Application Notes and Protocols for Cefepime Formulation in Continuous Infusion Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, stability, and administration of cefepime (B1668827) for continuous infusion in pharmacokinetic (PK) studies. The protocols outlined below are designed to ensure the integrity and sterility of the cefepime infusion, which is critical for accurate and reproducible PK data.
Introduction
Cefepime is a fourth-generation cephalosporin (B10832234) antibiotic with a time-dependent bactericidal activity. Continuous infusion of cefepime is a strategy employed to optimize the pharmacokinetic/pharmacodynamic (PK/PD) parameter, the time that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC), which is crucial for its efficacy.[1][2] This document details the necessary considerations and protocols for preparing and administering cefepime via continuous infusion for pharmacokinetic research.
Cefepime Formulation and Stability
The stability of the cefepime formulation is paramount for continuous infusion studies, as the drug solution is typically administered over an extended period (e.g., 24 hours). Degradation of cefepime can lead to a reduction in antibacterial activity.[1][3]
Compatible Diluents and Concentrations
Cefepime for injection can be reconstituted and diluted with several compatible intravenous fluids. The choice of diluent and final concentration should be based on the specific requirements of the pharmacokinetic study.
| Compatible Diluent | Concentration Range (mg/mL) |
| 5% Dextrose in Water (D5W) | 1 - 40 |
| 0.9% Sodium Chloride (Normal Saline) | 1 - 40 |
| M/6 Sodium Lactate Injection | 1 - 40 |
| 5% Dextrose and 0.9% Sodium Chloride | 1 - 40 |
| Lactated Ringers and 5% Dextrose | 1 - 40 |
Data sourced from multiple references.[4][5]
Storage and Stability Data
Temperature is a critical factor affecting the stability of reconstituted cefepime solutions. For continuous infusion, where the solution may be at ambient or body temperature for an extended period, it is essential to adhere to recommended storage conditions.
| Storage Condition | Duration of Stability |
| Room Temperature (20-25°C) | 24 hours |
| Refrigerated (2-8°C) | 7 days |
| Frozen (≤ -20°C) | Thawed solution stable for 7 days refrigerated or 24 hours at room temperature. Do not refreeze. |
Data sourced from multiple references.[4][5]
A study on the stability of cefepime during simulated continuous infusion using a portable pump found that after 24 hours, the remaining percentage of cefepime was 94.3% ± 1.0%.[3][6] It is important to note that cefepime is not stable for 24 hours at body temperature (37°C).[3]
Experimental Protocols
Protocol for Preparation of Cefepime for Continuous Infusion
This protocol outlines the steps for the aseptic preparation of a cefepime solution for continuous infusion in a pharmacokinetic study.
Materials:
-
Cefepime for Injection, USP (vials)
-
Compatible diluent (e.g., 5% Dextrose in Water)
-
Sterile empty infusion bags (e.g., EVA bags)
-
Sterile syringes and needles
-
70% Isopropyl alcohol swabs
-
Portable infusion pump and administration set
Procedure:
-
Reconstitution:
-
Calculate the total dose of cefepime required for the 24-hour infusion period.
-
In a laminar flow hood, aseptically reconstitute the required number of cefepime vials with a compatible diluent. For example, a 2g vial can be reconstituted with 10 mL of diluent to yield a concentration of approximately 160 mg/mL.[5]
-
-
Dilution:
-
Quality Control:
-
Visually inspect the final solution for any particulate matter or discoloration. As with other cephalosporins, the color of cefepime solutions may darken upon storage, but this does not necessarily indicate a loss of potency.[4]
-
If required by the study protocol, a sample of the prepared solution should be sent for analytical testing (e.g., HPLC) to confirm the initial concentration.
-
-
Labeling and Storage:
Protocol for a Crossover Pharmacokinetic Study: Continuous vs. Intermittent Infusion
This protocol describes a study design to compare the pharmacokinetic profiles of continuous and intermittent cefepime infusions.[1][7]
Study Design:
-
A randomized, crossover design with a sufficient washout period between phases.
-
Enroll healthy volunteers or the target patient population.
Dosing Regimens:
-
Intermittent Infusion: Administer a standard dose (e.g., 2g) intravenously over 30 minutes every 12 hours.[1]
-
Continuous Infusion: Administer a loading dose followed by a continuous infusion of the total daily dose (e.g., 4g) over 24 hours. A loading dose is recommended, especially in critically ill patients, to rapidly achieve therapeutic concentrations.[1]
Blood Sampling:
-
Intermittent Infusion: Collect blood samples at baseline (pre-dose), and at multiple time points post-infusion (e.g., 0.5, 1, 2, 4, 8, 12 hours) to capture the peak and trough concentrations.
-
Continuous Infusion: After the loading dose, collect blood samples at several time points (e.g., 1, 4, 8, 12, 24 hours) to determine the attainment of steady-state concentration (Css).[8]
Sample Analysis:
-
Process blood samples to separate plasma and store frozen at ≤ -70°C until analysis.
-
Analyze plasma cefepime concentrations using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Pharmacokinetic Parameters of Cefepime
The pharmacokinetic properties of cefepime are well-characterized. Understanding these parameters is essential for designing and interpreting continuous infusion studies.
| Pharmacokinetic Parameter | Value (in healthy adults) | Notes |
| Volume of Distribution (Vd) | ~0.26 L/kg | Widely distributed into extracellular fluid.[11] |
| Protein Binding | ~20% | Concentration-independent.[2][11] |
| Elimination Half-life (t½) | 2 - 2.3 hours | Primarily eliminated unchanged via renal excretion.[2][11] |
| Total Body Clearance | ~120 mL/min | Primarily renal excretion.[11] |
Data sourced from multiple references.[2][11]
Pharmacokinetic Data from Continuous Infusion Studies
The following table summarizes pharmacokinetic data from a study comparing intermittent and continuous infusion of cefepime.
| Dosing Regimen | Cmax (µg/mL) | Cmin (µg/mL) | Css (µg/mL) |
| 2g Intermittent q12h | 112.9 ± 21.1 | 1.3 ± 0.5 | N/A |
| 3g Continuous Infusion/24h | N/A | N/A | 13.9 ± 3.8 |
| 4g Continuous Infusion/24h | N/A | N/A | 20.3 ± 3.3 |
Data from a study in healthy volunteers.[7]
Another study in patients with Gram-negative bacilli bacteremia reported the following for a 4g continuous infusion over 24 hours:
-
Highest steady-state concentration: 49.80 ± 18.40 µg/mL[8]
-
Lowest steady-state concentration: 41.42 ± 16.48 µg/mL[8]
Analytical Methods for Cefepime Quantification
Accurate quantification of cefepime in plasma is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is a commonly used method.
| Analytical Method | Key Parameters |
| HPLC with UV Detection | Mobile Phase: Acetonitrile-ammonium acetate (B1210297) (pH 4) Column: Nucleosil C18 Detection Wavelength: 280 nm Linear Range: 0.5 to 100 µg/mL Limit of Quantification: 0.5 µg/mL |
| LC-MS/MS | Linear Range: 0.5 to 150 µg/mL (Cefepime) |
Data sourced from multiple references.[9][10]
Conclusion
The formulation and administration of cefepime for continuous infusion in pharmacokinetic studies require careful attention to stability, sterility, and protocol adherence. The information and protocols provided in these application notes serve as a detailed resource for researchers to design and execute robust studies, ultimately contributing to a better understanding and optimization of cefepime therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Cefepime Monograph for Professionals - Drugs.com [drugs.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics and pharmacodynamics of cefepime administered by intermittent and continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous infusion versus intermittent administration of cefepime in patients with Gram-negative bacilli bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of cefepime in human plasma and in urine and dialysis fluid using a column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for E-test Methodology: Determining Cefepime MIC against Clinical Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The E-test (Epsilometer test) is a quantitative antimicrobial susceptibility testing (AST) method that determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1] This gradient diffusion method utilizes a predefined, stable, and continuous concentration gradient of an antibiotic immobilized on a plastic strip.[2] When applied to an inoculated agar (B569324) plate, the E-test strip establishes a concentration gradient of the antimicrobial agent in the agar. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[1]
This document provides a detailed methodology for using the E-test to determine the MIC of cefepime (B1668827), a fourth-generation cephalosporin, against clinically relevant bacterial isolates. Cefepime has a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[3] Accurate MIC determination is crucial for guiding appropriate antimicrobial therapy and monitoring the emergence of resistance.
Principle of the E-test
The E-test is based on the diffusion of a continuous, exponential gradient of an antimicrobial from a plastic strip onto an agar surface. The strip is impregnated with the antimicrobial on one side and carries a corresponding MIC scale on the other. When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the medium, creating a stable concentration gradient. Following incubation, the intersection of the elliptical zone of inhibition with the MIC scale on the strip indicates the MIC value.[1][2]
Materials and Equipment
-
Cefepime E-test strips
-
Mueller-Hinton Agar (MHA) plates (or other appropriate media for fastidious organisms)
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Calipers or ruler (for measuring zone diameters if necessary)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Klebsiella pneumoniae ATCC® 700603™)[4][5][6]
Experimental Protocols
Inoculum Preparation
-
From a fresh, pure 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate bacterial density of 1-2 x 10⁸ CFU/mL. Proper inoculum density is critical for accurate results.
Inoculation of Agar Plate
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform distribution of the inoculum.
-
Allow the agar surface to dry for 10-15 minutes with the lid slightly ajar before applying the E-test strip. The surface should be completely dry to the naked eye.[2]
Application of E-test Strip
-
Allow the E-test strips to reach room temperature before opening the package to prevent condensation.
-
Using sterile forceps, carefully place the E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure that the entire length of the strip is in complete contact with the agar surface. If air pockets are present, gently press the strip with sterile forceps to remove them.
-
Important: Once the strip is applied, do not move it, as the antibiotic gradient begins to form immediately upon contact with the agar.
Incubation
-
Invert the inoculated plates and place them in an incubator set at 35 ± 2°C.
-
Incubate for 16-20 hours in ambient air for non-fastidious organisms. Incubation times may need to be extended for slow-growing organisms.[3]
Reading and Interpretation of Results
-
After incubation, a symmetrical inhibition ellipse will be visible around the E-test strip.
-
Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.[1]
-
If the intersection occurs between two markings on the scale, the result should be rounded up to the next highest twofold dilution.[2]
-
If the zone of inhibition is below the lowest concentration on the strip, the MIC is reported as less than or equal to (≤) the lowest value on the scale.
-
If there is no inhibition, the MIC is reported as greater than (>) the highest value on the scale.
-
For the detection of Extended-Spectrum β-Lactamases (ESBLs), a special E-test strip containing cefepime on one half and cefepime with clavulanic acid on the other half can be used. A reduction in the MIC of cefepime in the presence of clavulanic acid by ≥3 twofold dilutions is indicative of ESBL production.[4][6]
Quality Control
Quality control should be performed regularly to ensure the accuracy of the testing procedure. This includes testing standard QC strains with known MIC values.
Table 1: Quality Control Ranges for Cefepime E-test
| Quality Control Strain | ATCC® Number | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.064 - 0.5 |
| Pseudomonas aeruginosa | 27853 | 2 - 8 |
| Klebsiella pneumoniae | 700603 | 0.125 - 1 |
Note: QC ranges should be verified against the latest CLSI M100 or EUCAST guidelines.
Data Presentation: Cefepime MIC Breakpoints
The interpretation of MIC values is based on clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 2: CLSI Cefepime MIC Breakpoints for Enterobacterales and Pseudomonas aeruginosa
| Organism | Susceptible (S) (µg/mL) | Susceptible-Dose Dependent (SDD) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | ≤ 2 | 4 - 8 | ≥ 16 |
| Pseudomonas aeruginosa | ≤ 8 | - | ≥ 16 |
Source: Based on CLSI M100 guidelines. Breakpoints are subject to change and should be confirmed with the most recent version of the document.
Table 3: EUCAST Cefepime MIC Breakpoints for Enterobacterales and Pseudomonas aeruginosa
| Organism | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) |
| Enterobacterales | ≤ 1 | 2 - 8 | > 8 |
| Pseudomonas aeruginosa | ≤ 8 | - | > 8 |
Source: Based on EUCAST breakpoint tables. Breakpoints are subject to change and should be confirmed with the most recent version of the guidelines.
Mandatory Visualizations
Caption: Experimental workflow for Cefepime MIC determination using the E-test method.
Caption: Logical relationship for interpreting Cefepime E-test results.
References
Application Notes and Protocols: Cefepime in Combination with Metronidazole for Intra-abdominal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intra-abdominal infections (IAIs) are a significant cause of morbidity and mortality, often requiring a combination of surgical intervention and antimicrobial therapy. These infections are typically polymicrobial, involving a mix of aerobic Gram-negative bacilli, Gram-positive cocci, and anaerobic bacteria. The combination of cefepime (B1668827), a fourth-generation cephalosporin (B10832234) with broad-spectrum activity against many Gram-positive and Gram-negative aerobes, and metronidazole (B1676534), which is highly effective against most obligate anaerobes, presents a potent therapeutic option for empirical and targeted treatment of complicated IAIs.[1][2] This document provides detailed application notes, experimental protocols, and supporting data for the use of this combination therapy.
Data Presentation
In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of cefepime and metronidazole against common pathogens implicated in intra-abdominal infections. This data is essential for understanding the individual activity of each agent.
Table 1: Cefepime MIC Distribution for Key Aerobic Gram-Negative Bacilli
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤1 | >32 |
| Klebsiella pneumoniae | ≤1 | >32 |
| Pseudomonas aeruginosa | 4 | 16 |
| Enterobacter cloacae | ≤1 | >32 |
Note: MIC values can vary based on geographic location and local resistance patterns. Data compiled from various surveillance studies.[3]
Table 2: Metronidazole MIC Distribution for Key Anaerobic Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Bacteroides fragilis | 0.5 | 1.0 |
| Prevotella spp. | ≤0.25 | 0.5 |
| Fusobacterium spp. | ≤0.25 | 0.5 |
| Clostridium perfringens | 0.25 | 2.0 |
Note: Metronidazole resistance in Bacteroides fragilis, though rare, has been reported.[4][5][6][7] Data is based on aggregated results from multiple studies.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of cefepime in combination with metronidazole for the treatment of complicated intra-abdominal infections. The following tables present a summary of key clinical outcomes from comparative studies.
Table 3: Clinical Cure Rates in Randomized Controlled Trials
| Study | Treatment Arm | Comparator Arm | Clinical Cure Rate (Treatment Arm) | Clinical Cure Rate (Comparator Arm) |
| Barie PS, et al. (1997) | Cefepime + Metronidazole | Imipenem-Cilastatin | 88% (protocol-valid) | 76% (protocol-valid)[8] |
| Garbino J, et al. (2007) | Cefepime + Metronidazole | Imipenem-Cilastatin | 87% (intent-to-treat) | 72% (intent-to-treat)[9] |
| Molinar-Ramos F, et al. | Cefepime + Metronidazole | Cefotaxime + Metronidazole | 61.3% | 72.4%[10] |
Table 4: Bacteriological Eradication Rates in Randomized Controlled Trials
| Study | Treatment Arm | Comparator Arm | Bacteriological Eradication Rate (Treatment Arm) | Bacteriological Eradication Rate (Comparator Arm) |
| Barie PS, et al. (1997) | Cefepime + Metronidazole | Imipenem-Cilastatin | 89% | 76%[8][11] |
| Garbino J, et al. (2007) | Cefepime + Metronidazole | Imipenem-Cilastatin | 71.6% | 62.3%[12] |
| Molinar-Ramos F, et al. | Cefepime + Metronidazole | Cefotaxime + Metronidazole | 32.3% | 34.5%[10] |
Table 5: All-Cause Mortality Rates in Clinical Trials
| Study | Treatment Arm | Comparator Arm | Mortality Rate (Treatment Arm) | Mortality Rate (Comparator Arm) |
| Barie PS, et al. (1997) | Cefepime + Metronidazole | Imipenem-Cilastatin | 2% | 7%[11] |
| Ouyang W, et al. (2023) | Cefepime + Metronidazole | Tigecycline | Lower risk of all-cause mortality with Cefepime + Metronidazole[13] | Higher risk of all-cause mortality with Tigecycline[13] |
| Molinar-Ramos F, et al. | Cefepime + Metronidazole | Cefotaxime + Metronidazole | 16.1% | 20.7%[10] |
Table 6: Summary of Drug-Related Adverse Events
| Adverse Event | Cefepime + Metronidazole (%) | Imipenem-Cilastatin (%) |
| Diarrhea | 3.7 | 5.7 |
| Nausea | 2.4 | 3.8 |
| Vomiting | 1.2 | 1.9 |
| Rash | 1.8 | 1.3 |
| Abnormal Liver Function Tests | 1.2 | 2.5 |
Data adapted from Barie PS, et al. (1997). Note: Adverse event profiles can vary between studies.
Experimental Protocols
Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of cefepime and metronidazole against relevant aerobic and anaerobic bacteria isolated from intra-abdominal infections.
Methodology: Broth Microdilution (for aerobic bacteria) and Agar (B569324) Dilution (for anaerobic bacteria) based on CLSI/EUCAST guidelines.
1. Isolate Preparation:
- Subculture bacterial isolates from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood for aerobes, Brucella Agar supplemented with hemin (B1673052) and vitamin K for anaerobes).
- Incubate aerobes at 35-37°C for 18-24 hours.
- Incubate anaerobes in an anaerobic environment (e.g., anaerobic chamber or jar with gas-generating system) at 35-37°C for 48 hours.
2. Inoculum Preparation:
- Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth for aerobes, Thioglycollate Broth for anaerobes) to match a 0.5 McFarland turbidity standard.
- Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate or on the surface of the agar plate.
3. Antimicrobial Agent Preparation:
- Prepare stock solutions of cefepime and metronidazole of known concentrations.
- Perform serial twofold dilutions of each antimicrobial agent in the appropriate broth or molten agar to achieve the desired concentration range.
4. Inoculation and Incubation:
- For Broth Microdilution (Aerobes): Dispense the diluted antimicrobial solutions and the bacterial inoculum into 96-well microtiter plates. Incubate at 35-37°C for 16-20 hours.
- For Agar Dilution (Anaerobes): Dispense the antimicrobial-containing agar into petri dishes and allow to solidify. Inoculate the agar surface with the prepared bacterial suspension using a multipoint inoculator. Incubate in an anaerobic environment at 35-37°C for 48 hours.
5. MIC Determination:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vitro Synergy Testing
Objective: To assess the synergistic, additive, indifferent, or antagonistic effect of the cefepime and metronidazole combination against key intra-abdominal pathogens.
Methodology: Checkerboard Broth Microdilution Assay
1. Plate Setup:
- Use a 96-well microtiter plate.
- Serially dilute cefepime horizontally across the plate.
- Serially dilute metronidazole vertically down the plate.
- The resulting matrix will contain various combinations of the two drugs.
2. Inoculation and Incubation:
- Inoculate each well with a standardized bacterial suspension (0.5 McFarland, diluted to a final concentration of ~5 x 10^5 CFU/mL).
- Include wells with each drug alone to determine the MIC of the individual agents.
- Incubate the plate under appropriate conditions (aerobic or anaerobic) for 18-48 hours.
3. Calculation of Fractional Inhibitory Concentration (FIC) Index:
- Determine the MIC of each drug alone and in combination.
- Calculate the FIC for each drug: FIC = (MIC of drug in combination) / (MIC of drug alone).
- Calculate the FIC Index (FICI) for each combination: FICI = FIC of cefepime + FIC of metronidazole.
4. Interpretation of Results:
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Signaling Pathways and Mechanisms of Action
Cefepime Mechanism of Action
Cefepime, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It penetrates the outer membrane of Gram-negative bacteria and binds to penicillin-binding proteins (PBPs) in the periplasmic space. This binding inactivates the PBPs, which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall leads to cell lysis and death.
Caption: Cefepime inhibits bacterial cell wall synthesis.
Metronidazole Mechanism of Action
Metronidazole is a prodrug that requires activation within anaerobic bacteria. Once inside the cell, its nitro group is reduced by low-redox-potential electron transport proteins like ferredoxin. This reduction creates highly reactive nitro radical anions and other cytotoxic intermediates that disrupt the helical structure of DNA, leading to strand breaks and ultimately, cell death.[8][9][12]
Caption: Metronidazole's activation and cytotoxic effects.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of the cefepime-metronidazole combination, from initial isolate characterization to in vivo testing.
Caption: Workflow for evaluating antimicrobial combinations.
Conclusion
The combination of cefepime and metronidazole provides a broad spectrum of coverage against the common aerobic and anaerobic pathogens responsible for intra-abdominal infections. The data presented herein, along with the detailed protocols, offer a robust framework for researchers and drug development professionals to further investigate and utilize this important therapeutic combination. Clinical evidence supports its efficacy, and the provided methodologies allow for standardized in vitro evaluation. As with all antimicrobial agents, ongoing surveillance of susceptibility patterns is crucial to ensure continued clinical effectiveness.
References
- 1. Antimicrobial management of intra-abdominal infections: Literature's guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Guideline on Diagnosis and Treatment of Intra-abdominal Infections | AAFP [aafp.org]
- 3. researchgate.net [researchgate.net]
- 4. Bactericidal activity of metronidazole against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal activity of metronidazole against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A randomized, double-blind clinical trial comparing cefepime plus metronidazole with imipenem-cilastatin in the treatment of complicated intra-abdominal infections. Cefepime Intra-abdominal Infection Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized prospective study of cefepime plus metronidazole with imipenem-cilastatin in the treatment of intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study between cefepime/metronidazole versus cefotaxime/metronidazole for the treatment of complicated intra-abdominal infections [medigraphic.com]
- 11. clinician.com [clinician.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Efficacy, safety, and tolerability of antimicrobial agents for complicated intra-abdominal infection: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime Dosing Regimens for Febrile Neutropenia: Application Notes and Protocols for Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cefepime (B1668827) dosing regimens for the treatment of febrile neutropenia within research and clinical trial settings. The information is collated from various studies to guide protocol development and experimental design.
Cefepime, a fourth-generation cephalosporin (B10832234), is a cornerstone for the empirical treatment of febrile neutropenia due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] However, optimal dosing strategies have been a subject of ongoing research, with considerations for efficacy, safety, and the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug.[4][5][6]
I. Quantitative Data Summary: Cefepime Dosing Regimens
The following tables summarize quantitative data from various studies on cefepime dosing regimens in patients with febrile neutropenia.
Table 1: Standard Intravenous Infusion Regimens
| Dose and Frequency | Patient Population | Key Outcomes | Reference |
| 2 g every 8 hours (q8h) | Adults with hematological malignancies or hematopoietic cell transplant | Mean steady-state AUC₀₋₈: 222.9 ± 72.9 mg·h/L; Mean Cmax: 120.9 ± 21.8 mg/L.[7] | [7] |
| 2 g every 8 hours (q8h) | Adults with hematological malignancies | A high-dose regimen appears to provide appropriate exposure if the MIC of the organism is ≤4 mg/L.[5] | [5] |
| 1 g every 6 hours (q6h) | Hospitalized adults with febrile neutropenia | Similar time to defervescence compared to 2 g q8h (85.9 vs. 89.7 hours, p=0.206).[8] | [8] |
| 2 g every 12 hours (q12h) | Not specified in detail, part of meta-analysis | Associated with higher mortality in some meta-analyses compared to other regimens.[1][2] | [1][2] |
| 2 g twice daily | Patients with lung cancer and febrile neutropenia | Response rate of 75% at 3 days and 85% at 7 days.[9] | [9] |
Table 2: Extended vs. Standard Infusion Regimens
| Regimen | Patient Population | Key Outcomes | Reference |
| Standard (SI): 2 g IV over 30 min q8hExtended (EI): 2 g IV over 3 hours q8h | Adults with febrile neutropenia post-chemotherapy or stem cell transplant | No significant difference in defervescence by 72 hours (p=0.99). Median time to defervescence appeared faster with EI (19 vs. 41 hours, p=0.305).[10] | [10] |
| Standard (SI): 2 g IV over 30 min q8hExtended (EI): 1 g IV over 4 hours q8h | Patients with acute myeloid or lymphocytic leukemia and febrile neutropenia | Time to defervescence was significantly shorter with EI (median 48 vs. 70 hours, p=0.005).[11] | [11] |
| Intravenous Push (IVP): 2 gExtended (EI): Not specified | Hematopoietic stem cell transplant recipients | No significant difference in defervescence within 72 hours (70% vs. 63.8%, p=0.496).[12] | [12] |
II. Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, which can be adapted for research protocols.
Protocol 1: Pharmacokinetic Analysis of Cefepime in Febrile Neutropenia
This protocol is based on a study evaluating the steady-state pharmacokinetic parameters of a standard cefepime dosing regimen.[7]
1. Patient Population:
-
Inclusion Criteria: Adult patients with hematological malignancies or undergoing hematopoietic cell transplants, diagnosed with febrile neutropenia.
-
Exclusion Criteria: History of cephalosporin allergy, creatinine (B1669602) clearance < 50 mL/min, concurrent use of other Gram-negative antimicrobials, sepsis, and solid tumor malignancies.[10]
2. Dosing and Administration:
-
Administer cefepime 2 g intravenously every 8 hours as a 30-minute infusion.[7]
-
Ensure patients have received at least two days of continuous therapy to reach steady-state concentrations before sampling.[7]
3. Blood Sampling:
-
Collect venous blood samples at steady state over an 8-hour dosing interval.
-
Suggested time points for intensive sampling: 0 (pre-dose), 0.5 (end of infusion), 1, 2, 4, 6, and 8 hours post-infusion start.
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine cefepime concentrations using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
5. Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine the following parameters:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum concentration (Cmax)
-
Clearance (CL)
-
Apparent volume of distribution (Vd)
-
Elimination half-life (t½)
-
Protocol 2: Comparative Efficacy of Standard vs. Extended Infusion Cefepime
This protocol is a randomized comparative study to assess the clinical impact of administering cefepime by extended infusion.[10]
1. Study Design:
-
Prospective, randomized, open-label, comparative pilot study.
2. Patient Population:
-
Inclusion Criteria: Patients >18 years old with febrile neutropenia (neutrophil count <500 cells/mm³ and temperature >38.0°C) who have received chemotherapy or stem cell transplant for a malignancy.[10]
-
Exclusion Criteria: Allergy to a cephalosporin, creatinine clearance (CrCl) < 50 mL/min, receipt of concurrent Gram-negative antimicrobial, sepsis, or solid tumor malignancy.[10]
3. Randomization and Blinding:
-
After the first dose of cefepime, randomize patients to either the standard infusion (SI) or extended infusion (EI) arm.
-
This is an open-label study, so no blinding is necessary.
4. Intervention:
-
Initial Dose (Both Arms): Administer a loading dose of cefepime 2 g intravenously over 30 minutes.[10]
-
Standard Infusion (SI) Arm: Subsequent doses of cefepime 2 g IV are administered over 30 minutes every 8 hours.[10]
-
Extended Infusion (EI) Arm: Subsequent doses of cefepime 2 g IV are administered over 3 hours every 8 hours.[10]
5. Outcome Measures:
-
Primary Outcome: Defervescence by 72 hours, defined as a body temperature of ≤ 38.0°C.
-
Secondary Outcomes: Time to defervescence, clinical success (resolution of signs and symptoms of infection), in-hospital mortality, hospital length of stay, and the need for additional antimicrobial agents.[10]
6. Data Collection and Analysis:
-
Monitor and record patient temperature at regular intervals.
-
Collect data on all primary and secondary outcome measures.
-
Use appropriate statistical tests (e.g., chi-square or Fisher's exact test for categorical variables, t-test or Mann-Whitney U test for continuous variables) to compare outcomes between the two arms.
III. Visualizations
The following diagrams illustrate key workflows and concepts in the research of cefepime for febrile neutropenia.
References
- 1. The Dose-Dependent Efficacy of Cefepime in the Empiric Management of Febrile Neutropenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Adequacy of High-Dose Cefepime Regimen in Febrile Neutropenic Patients with Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Pharmacokinetics of Cefepime in Patients with Cancer and Febrile Neutropenia in the Setting of Hematologic Malignancies or Hematopoeitic Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Clinical efficacy and safety of cefepime in febrile neutropenic patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended infusion compared to standard infusion cefepime as empiric treatment of febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 12. academic.oup.com [academic.oup.com]
Application of Cefepime-Tazobactam Against Resistant Isolates: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro activity of cefepime-tazobactam, a combination of a fourth-generation cephalosporin (B10832234) and a well-established β-lactamase inhibitor. This document details its efficacy against a range of resistant Gram-negative bacteria, provides standardized protocols for its evaluation, and illustrates its mechanism of action. The data and methods presented are intended to guide research and development efforts in the field of antimicrobial resistance.
Introduction
Cefepime-tazobactam is a β-lactam/β-lactamase inhibitor combination designed to combat resistance in Gram-negative bacteria. Cefepime (B1668827), a fourth-generation cephalosporin, offers broad-spectrum activity but is susceptible to hydrolysis by various β-lactamases, particularly Extended-Spectrum β-Lactamases (ESBLs). Tazobactam (B1681243) is a potent, irreversible inhibitor of many Class A β-lactamases, including common ESBLs like TEM and SHV derivatives.[1][2] By protecting cefepime from degradation, tazobactam restores its activity against many resistant phenotypes, presenting a potential carbapenem-sparing therapeutic option.[3]
Mechanism of Action
Cefepime exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located in the bacterial periplasm, which are essential for the synthesis and maintenance of the peptidoglycan cell wall. Inhibition of these enzymes leads to the cessation of cell wall synthesis, resulting in cell lysis and death.
Bacterial resistance to cefepime often arises from the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Tazobactam counters this by acting as a "suicide inhibitor." It is recognized as a substrate by the β-lactamase. The enzyme acylates tazobactam, leading to the opening of its β-lactam ring. This acyl-enzyme intermediate is unstable and undergoes a series of chemical rearrangements and fragmentation. This process ultimately results in the irreversible inactivation of the β-lactamase, thereby allowing the partner drug, cefepime, to reach its PBP targets.[4][5]
Figure 1. Mechanism of Cefepime-Tazobactam Action.
In Vitro Activity Data
The combination of cefepime with tazobactam significantly enhances its activity against many resistant Gram-negative isolates. The following tables summarize Minimum Inhibitory Concentration (MIC) and susceptibility data from various in vitro studies. Tazobactam is typically tested at a fixed concentration, most commonly 8 µg/mL.
Table 1: Activity of Cefepime-Tazobactam against ESBL-Producing Enterobacterales
| Organism (Phenotype) | Cefepime MIC (µg/mL) | Cefepime-Tazobactam MIC (µg/mL) | % Susceptible | Reference(s) |
| Escherichia coli (ESBL-positive) | ||||
| MIC₅₀: 16 | MIC₅₀: 0.12 | 98.7% | [6] | |
| MIC₉₀: >64 | MIC₉₀: 0.5 | [6] | ||
| Klebsiella pneumoniae (ESBL-positive) | ||||
| MIC₅₀: 64 | MIC₅₀: 1 | 71.3% | [6] | |
| MIC₉₀: >64 | MIC₉₀: 8 | [6] | ||
| All Enterobacterales (ESBL-phenotype) | ||||
| MIC₅₀: 32 | MIC₅₀: 0.25 | 96.9% | [6] | |
| MIC₉₀: >64 | MIC₉₀: 2 | [6] |
Susceptibility breakpoints for cefepime-tazobactam are not formally established by CLSI/EUCAST; data is often interpreted using cefepime breakpoints (e.g., ≤8 µg/mL).
Table 2: Activity against Other Resistant Gram-Negative Isolates
| Organism (Resistance Mechanism) | Cefepime-Tazobactam MIC (µg/mL) | % Susceptible | Reference(s) |
| Enterobacterales (AmpC-producing) | - | 96.2% | [3] |
| Pseudomonas aeruginosa | MIC₅₀: 4 | 82.4% (at ≤8 µg/mL) | [6] |
| MIC₉₀: 32 | 91.6% (at ≤16 µg/mL) | [6] | |
| Enterobacterales (KPC-producing) | MIC₅₀: 16 | 50.7% (at ≤16 µg/mL) | [7] |
| MIC₉₀: 64 | 79.9% (in human serum) | [7] | |
| Acinetobacter baumannii (OXA-51/58) | - | ~30-50% | [8][9] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of cefepime-tazobactam, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of cefepime-tazobactam against bacterial isolates.
Figure 2. Broth Microdilution MIC Protocol Workflow.
1. Materials:
-
Cefepime analytical standard powder
-
Tazobactam analytical standard powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Incubator (35°C ± 2°C)
2. Reagent Preparation:
-
Cefepime Stock Solution (e.g., 1280 µg/mL): Aseptically weigh and dissolve cefepime powder in a suitable sterile solvent (e.g., sterile water). Vortex to ensure complete dissolution. Sterilize by filtration through a 0.22 µm filter.
-
Tazobactam Stock Solution: Prepare a stock solution of tazobactam to achieve a final fixed concentration (e.g., 8 µg/mL) in each well.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate. For the cefepime-tazobactam test, the CAMHB should be supplemented with tazobactam to reach the desired fixed concentration after all additions.
-
Add 50 µL of the highest concentration of cefepime stock solution to the first well of each row and perform 2-fold serial dilutions down the plate.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.
-
Include a growth control well (inoculum + broth, no drug) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, the MIC is recorded as the lowest concentration of cefepime (in the presence of the fixed tazobactam concentration) that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Assay
This protocol evaluates the bactericidal activity of cefepime-tazobactam over time.
Figure 3. Time-Kill Assay Protocol Workflow.
1. Materials:
-
Log-phase growth culture of the test organism
-
CAMHB
-
Cefepime and tazobactam stock solutions
-
Sterile culture tubes
-
Shaking incubator or water bath (35°C)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline for dilutions
2. Assay Procedure:
-
Prepare a bacterial inoculum in the logarithmic phase of growth, diluted in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set up test tubes containing CAMHB with the desired concentrations of the antimicrobial agents. Typical conditions include:
-
Growth Control (no antibiotic)
-
Cefepime alone (at 1x, 2x, or 4x MIC)
-
Cefepime-tazobactam (at 1x, 2x, or 4x MIC of the combination)
-
-
Inoculate the tubes with the prepared bacterial suspension.
-
Incubate the tubes at 35°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in cold sterile saline.
-
Plate a defined volume of appropriate dilutions onto agar plates.
-
Incubate the plates overnight at 35°C.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
Conclusion
Cefepime-tazobactam demonstrates potent in vitro activity against a wide range of clinically relevant Gram-negative pathogens, including those producing ESBL and AmpC β-lactamases.[3] Its efficacy against these resistant isolates highlights its potential as a valuable agent in the clinical setting, possibly serving as a carbapenem-sparing alternative. The standardized protocols provided herein are essential for the accurate and reproducible evaluation of its antimicrobial properties in research and drug development. Further investigation into its activity against carbapenemase-producing organisms and its performance in in vivo models is warranted.
References
- 1. jmilabs.com [jmilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of cefepime-tazobactam combination against extended spectrum beta-lactamase and/or AmpC beta-lactamase- producing gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of inhibition of the class A beta -lactamases PC1 and TEM-1 by tazobactam. Observation of reaction products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of High-Proportion Cefepime-Tazobactam (WCK 4282) against a Large Number of Gram-Negative Isolates Collected Worldwide in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced activity of cefepime-tazobactam (WCK 4282) against KPC-producing Enterobacteriaceae when tested in media supplemented with human serum or sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsac.org.uk [bsac.org.uk]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Troubleshooting inconsistent cefepime MIC results in susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during cefepime (B1668827) antimicrobial susceptibility testing (AST). The information is intended for researchers, scientists, and drug development professionals to help ensure accurate and reproducible minimum inhibitory concentration (MIC) results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cefepime MICs for quality control (QC) strains are consistently higher than the expected range. What are the potential causes and how can I troubleshoot this?
A1: Consistently elevated cefepime MICs for QC strains often point to specific technical issues or reagent degradation. Here’s a step-by-step troubleshooting guide:
-
Incorrect Inoculum Density: An inoculum that is too dense is a common cause of falsely elevated MICs, a phenomenon known as the "inoculum effect," particularly for β-lactam antibiotics like cefepime.[1][2]
-
Deterioration of Cefepime: Cefepime solutions can degrade if not stored properly, leading to reduced potency and consequently higher apparent MICs.[1][4]
-
Action: Check the expiration date and storage conditions of your cefepime powder or stock solutions. Prepare fresh stock solutions and store them in aliquots at -70°C.
-
-
Media Issues: The composition of the Mueller-Hinton broth or agar (B569324) is critical for accurate results.
-
Incubation Conditions: Suboptimal incubation can affect bacterial growth and antibiotic activity.
-
Contamination: Contamination of the QC strain culture can lead to inaccurate results.
-
Action: Visually inspect the culture for any signs of contamination and perform a purity check by subculturing onto an appropriate agar plate.[1]
-
Q2: I'm observing a discrepancy between cefepime results from an automated susceptibility testing system (e.g., Vitek 2, MicroScan) and a reference method like broth microdilution, especially for ESBL-producing organisms. Why is this happening?
A2: Discrepancies between automated systems and reference methods are a known issue, particularly for ESBL-producing Enterobacteriaceae.[1][5]
-
Very Major Errors (False Susceptibility): Automated systems may sometimes report ESBL-producing organisms as susceptible to cefepime, which could be falsely susceptible.[1] Studies have reported unacceptably high error rates with some automated systems for these types of organisms.[1][5]
-
Algorithmic Differences: The algorithms used by automated systems may not always accurately reflect the in vivo activity of cefepime, especially in high-inoculum infections.
-
Recommendation: It is often recommended to confirm susceptible cefepime results for ESBL-producing organisms from an automated system with a reference method like broth microdilution.[1]
Q3: How does the "inoculum effect" specifically influence cefepime MIC results?
A3: The inoculum effect is a phenomenon where the MIC of an antibiotic increases with a higher initial bacterial concentration.[1][2] This is particularly significant for β-lactams like cefepime when tested against bacteria that produce β-lactamase enzymes.[1][2] A higher bacterial load leads to an increased concentration of these enzymes, causing more rapid degradation of the antibiotic and resulting in a falsely resistant phenotype.[1] Even minor variations within the acceptable CLSI range for inoculum density can impact the MIC.[1][2]
Q4: What is AmpC derepression and how does it affect cefepime susceptibility?
A4: AmpC β-lactamases are enzymes produced by some Gram-negative bacteria that can break down cephalosporins.[1] Normally, these enzymes are produced at low levels. However, in a process called "derepression," their production can be significantly increased, leading to antibiotic resistance. While cefepime is generally more stable against AmpC hydrolysis than other cephalosporins, derepression can still lead to increased MICs and potentially a shift from a susceptible to a resistant phenotype.[1] The impact of AmpC derepression on cefepime MICs can vary between different bacterial species.
Q5: Why are there different cefepime breakpoints from CLSI and EUCAST, and how does this impact the interpretation of results?
A5: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major organizations that provide guidelines for interpreting susceptibility test results.[6] They periodically review and update their breakpoints based on new data. In recent years, their cefepime breakpoints for Enterobacterales have diverged.[6] For example, in 2014, CLSI introduced the "susceptible-dose dependent" (SDD) category for cefepime, which suggests that higher doses may be effective against isolates with MICs in this range.[6][7] These differences in breakpoints are critical for clinical decision-making and for monitoring the emergence of resistance.[6] It is important to use the interpretive criteria that correspond to the methodology being used in your laboratory.
Data Presentation
Table 1: CLSI vs. EUCAST Cefepime MIC Breakpoints (mg/L) for Enterobacterales
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤2 | ≤1 |
| Susceptible-Dose Dependent (SDD) / Intermediate (I) | 4-8 (SDD) | 2-8 (I) |
| Resistant (R) | ≥16 | >8 |
Table 2: CLSI vs. EUCAST Cefepime MIC Breakpoints (mg/L) for Pseudomonas aeruginosa
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤8 | ≤8 |
| Intermediate (I) | 16 | - |
| Resistant (R) | ≥32 | >8 |
Table 3: Cefepime Quality Control MIC Ranges for Reference Strains (CLSI M100)
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.12 - 0.5 |
| Pseudomonas aeruginosa ATCC® 27853 | 2 - 8 |
| Staphylococcus aureus ATCC® 29213 | 1 - 4 |
| Haemophilus influenzae ATCC® 49247 | 0.25 - 1 |
| Streptococcus pneumoniae ATCC® 49619 | 0.25 - 1 |
Experimental Protocols
Protocol 1: Cefepime MIC Determination by Broth Microdilution
This protocol is based on the CLSI M07 guidelines for broth microdilution.[6]
-
Preparation of Cefepime Stock Solution:
-
Prepare a stock solution of cefepime at a concentration of 1280 µg/mL in a suitable solvent.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store in aliquots at -70°C.
-
-
Preparation of Microtiter Plates:
-
Using cation-adjusted Mueller-Hinton broth (CAMHB), perform two-fold serial dilutions of the cefepime stock solution in a 96-well microtiter plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Protocol 2: Cefepime Susceptibility Testing by Disk Diffusion (Kirby-Bauer)
This protocol is based on the CLSI M02 guidelines for disk diffusion.
-
Inoculum Preparation:
-
Prepare an inoculum as described in steps 3a and 3b of the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Allow the plate to dry for 3-5 minutes.[1]
-
-
Application of Cefepime Disk:
-
Using sterile forceps, place a 30 µg cefepime disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C in ambient air for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the result as susceptible, susceptible-dose dependent, or resistant based on established breakpoints (e.g., CLSI M100).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent cefepime MIC results.
Caption: Key factors influencing cefepime MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Cefepime Degradation in Long-Term In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating cefepime (B1668827) degradation during long-term in vitro experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause cefepime degradation in in vitro setups?
A1: The main factors influencing the rate of cefepime degradation are temperature, pH, the presence of certain catalytic buffers, and exposure to light.[1] Cefepime's degradation follows first-order kinetics and is significantly accelerated at higher temperatures and at pH values outside its optimal stability range.[1][2]
Q2: What is the optimal pH range for cefepime stability?
A2: Cefepime is most stable in a pH range of 4 to 6.[1] Solutions with pH values outside this range will exhibit accelerated degradation. It's also important to note that the degradation process itself can cause a pH shift, potentially accelerating further degradation.[1][2]
Q3: What are the degradation products of cefepime and do they have antibacterial activity?
A3: The primary degradation pathway involves the hydrolysis of the β-lactam ring, followed by the cleavage of the N-methylpyrrolidine (NMP) side chain.[1][2] Identified degradation products include N-methylpyrrolidine (NMP), its oxidized form NMP-N-oxide, and the 7-epimer of cefepime.[1] Studies have consistently shown that these degradation products do not exhibit significant antibacterial activity.[1][2][3] As cefepime degrades, the minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.[1][2]
Q4: How quickly does cefepime degrade at different temperatures?
A4: Cefepime's stability is highly temperature-dependent. At room temperature (around 25°C), solutions are generally stable for up to 24 hours.[1] Under refrigeration (around 4°C), stability is significantly extended to several days or even weeks.[1] However, at physiological temperature (37°C), degradation is much more rapid.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Rapid loss of antibacterial activity | Cefepime degradation due to inappropriate temperature or pH. | - Maintain experimental temperature as low as possible. For long-term studies, consider refrigeration if the experimental design allows. - Use appropriate buffers (e.g., acetate (B1210297), phosphate) to maintain the pH within the optimal range of 4-6.[1] - Monitor the pH of the solution throughout the experiment. |
| Inconsistent or irreproducible results between experiments | Small variations in experimental conditions leading to different degradation rates. | - Ensure precise control and monitoring of all experimental parameters, including temperature, pH, and buffer composition and concentration.[1] - Prepare fresh cefepime solutions for each experiment to avoid variability from pre-degraded stock. |
| Color change in the cefepime solution (yellow, orange, or red-purple) | Formation of chromophoric byproducts due to cefepime degradation.[1][4] | - This is a visual indicator of significant degradation. If observed, the solution should be discarded and prepared fresh. - To prevent this, strictly adhere to optimal storage and handling conditions (low temperature, optimal pH, protection from light). |
| Inaccurate quantification of cefepime concentration | Issues with the analytical method or sample handling. | - Use a validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection.[1] - Ensure proper calibration of the analytical instrument and prepare fresh calibration standards for each run.[1] - Analyze samples immediately after collection or store them at ultra-low temperatures (e.g., -20°C or lower) to halt degradation until analysis.[1][5] |
Quantitative Data Summary
The stability of cefepime is significantly influenced by temperature. The tables below summarize the degradation rates and stability at various temperatures.
Table 1: Cefepime Stability at Different Temperatures
| Temperature | Stability (>90% of initial concentration) | Reference |
| 4°C (Refrigeration) | Several days to weeks | [1] |
| 20°C | >95% stable for up to 24 hours | [4][6] |
| 25°C (Room Temp) | Up to 24 hours | [1][6][7] |
| 30°C | Approximately 14 hours | [6][7][8] |
| 37°C (Physiological) | Less than 10 hours | [6][7][8] |
Table 2: Half-life of Cefepime at Various Temperatures
| Temperature | Half-life (t₀.₅) | Reference |
| 4°C | 284.02–1320 hours (depending on mixture) | [9] |
| 40°C | 2.00 hours (in combination with hormones) | [9] |
| 60°C | 0.68–3.85 hours | [9] |
| 80°C | 0.30–2.39 hours | [9] |
Experimental Protocols
Protocol 1: Stability Study of Cefepime in Aqueous Solution
This protocol outlines a general method for assessing the stability of cefepime in an aqueous solution at a specific temperature.
-
Preparation of Cefepime Solution:
-
Prepare a stock solution of cefepime in a suitable buffer (e.g., acetate or phosphate (B84403) buffer) to maintain a pH between 4 and 6.
-
The final concentration should be relevant to the intended in vitro experiment.
-
Protect the solution from light by using amber vials or by covering the containers with aluminum foil.[1]
-
-
Incubation:
-
Aliquot the cefepime solution into multiple sterile vials for sampling at different time points.
-
Place the vials in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).[1]
-
-
Sampling:
-
Quantification:
-
Use a validated stability-indicating HPLC-UV method for quantification.
-
The mobile phase and column specifications should be optimized for the separation of cefepime from its degradation products. A common setup involves a C18 column.[5]
-
Prepare a standard curve with known concentrations of cefepime to accurately determine the concentration in the experimental samples.
-
Protocol 2: Forced Degradation Study
This protocol is used to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Stress Conditions:
-
Acidic Degradation: Treat a cefepime solution with an acid (e.g., 0.1 N HCl) and incubate for a defined period. Neutralize the solution before analysis.[10]
-
Alkaline Degradation: Treat a cefepime solution with a base (e.g., 0.1 N NaOH) and incubate. Neutralize before analysis.[10]
-
Oxidative Degradation: Treat a cefepime solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.[10]
-
Thermal Degradation: Expose a cefepime solution to high temperatures (e.g., 60-80°C) for a set duration.[10]
-
Photolytic Degradation: Expose a cefepime solution to UV light.
-
-
Analysis:
-
Analyze the stressed samples using an appropriate analytical method, such as HPLC or LC-MS, to separate and identify the degradation products.
-
The peak purity of cefepime should be assessed to ensure that the analytical method can distinguish it from its degradation products.
-
Visualizations
Caption: Cefepime's primary degradation pathway.
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and antibacterial activity of cefepime during continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability and compatibility study of cefepime in comparison with ceftazidime for potential administration by continuous infusion under conditions pertinent to ambulatory treatment of cystic fibrosis patients and to administration in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Stability Study of Cefepime Hydrochloride in Various Drug Combinations [mdpi.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Optimizing Cefepime Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating cefepime-induced neurotoxicity (CIN) in animal models. The information is designed to help optimize dosage, prevent common experimental pitfalls, and ensure the reliable generation of data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cefepime-induced neurotoxicity?
A1: The proposed mechanism for cefepime-induced neurotoxicity is the competitive inhibition of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] By binding to this receptor, cefepime (B1668827) blocks the influx of chloride ions into postsynaptic neurons, leading to an increase in cellular excitability, hyperexcitation, and a lowered seizure threshold.[3] This neuronal hyperexcitation can manifest as myoclonus, encephalopathy, and seizures.[3][4]
Q2: Why is it important to include renal impairment in animal models of CIN?
A2: Cefepime is primarily excreted by the kidneys, with about 85% of the drug eliminated unchanged in the urine in subjects with normal renal function.[3] Renal dysfunction is a major risk factor for cefepime accumulation and subsequent neurotoxicity in clinical settings.[1][3] Therefore, inducing acute kidney injury (AKI) in animal models, for example with a high dose of folic acid, allows for a more clinically relevant simulation of how cefepime exposure and toxicity thresholds are reached in at-risk patient populations.[2]
Q3: What are the typical signs of neurotoxicity observed in rodent models?
A3: Symptoms of neurotoxicity in rodent models are typically assessed using a seizure scoring scale, such as a modified Racine scale. Observed behaviors can range from mild facial twitching to severe convulsions.[2] Signs include ear and facial twitching, myoclonic body jerks, forelimb clonus with rearing, clonic convulsions while on their side, and generalized clonic convulsions.[2] In severe cases, this can progress to status epilepticus and mortality.[2]
Q4: What are the key pharmacokinetic thresholds associated with neurotoxicity in rats?
A4: Studies in Sprague-Dawley rats have established a correlation between cefepime concentrations in the brain and the onset of neurotoxic signs. A hippocampal cefepime concentration of approximately 4.1 µ g/100 mg of brain tissue has been identified as a threshold for seizure activity greater than stage 1 on the Racine scale.[2] This corresponds to a plasma Area Under the Curve (AUC₀₋₂₄) of around 28,000 mg•24h/L.[2] Rats reaching a maximum concentration (Cmax) of approximately 17 mg/L in the hippocampus are likely to exhibit signs of neurotoxicity.[2]
Troubleshooting Guides
Issue 1: High mortality in animals after inducing acute kidney injury (AKI).
-
Question: My rats are dying shortly after the administration of folic acid to induce AKI, before I can assess cefepime neurotoxicity. What could be wrong?
-
Answer:
-
Check Folic Acid Concentration: High concentrations of the folic acid solution used for intraperitoneal (IP) injection can be lethal. It is recommended that the concentration not exceed 12.5 mg/mL when administering a dose of 250 mg/kg.[5] Higher concentrations (e.g., 25 mg/mL or 50 mg/mL) have been associated with animal death.[5]
-
Ensure Proper Administration: Folic acid should be administered intraperitoneally. Ensure the injection is correctly placed to avoid damage to internal organs.
-
Animal Health Status: Ensure that the animals are healthy and within a normal weight range before the study begins. Pre-existing health conditions can increase susceptibility to the toxic effects of folic acid.
-
Issue 2: Catheter-related complications during intravenous (IV) infusion studies.
-
Question: I'm having issues with my jugular vein catheters during a multi-day cefepime infusion study. What are common problems and solutions?
-
Answer:
-
Catheter Patency: Catheters can become blocked by thrombi. Ensure proper flushing protocols are in place using heparinized saline. The choice of catheter material is also important; polyethylene (B3416737) catheters can become brittle over time, increasing the risk of vascular injury.[6] Consider using more flexible materials like silicone or polyurethane for longer studies.[6]
-
Inflammation and Infection: Externalized catheters are a potential site of infection.[7] Maintain sterile technique during surgery and subsequent handling. At necropsy, it is important to sample the tissues around the catheter tip and infusion site to identify procedure-related lesions such as phlebitis (inflammation of the vein), perivascular inflammation, and thrombosis, which could confound study results.[6]
-
Animal Stress and Tampering: Tethered infusion systems can cause stress to the animals.[8] Ensure animals are properly acclimated and that the tethering system allows for free movement to access food and water. Jackets or other protective coverings can prevent the animal from damaging the catheter.
-
Issue 3: Inconsistent or absent neurotoxic signs despite high cefepime dosage.
-
Question: I am administering high doses of cefepime, but the neurotoxic effects are variable or not appearing at all. Why might this be?
-
Answer:
-
Insufficient Renal Impairment: The neurotoxic threshold for cefepime is highly dependent on its accumulation. If the folic acid-induced AKI is not severe enough, the rats may still be clearing the drug too efficiently. Verify the induction of AKI by measuring blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[5]
-
Cefepime Administration Rate: A very rapid bolus of a high dose can sometimes cause acute toxicity or cardiovascular effects that are distinct from the desired neurotoxic endpoint. The referenced rat model uses a slow infusion rate of 0.5 mL/min to administer the daily dose.[2]
-
Individual Animal Variability: As with any biological experiment, there can be significant inter-animal variability in response to drugs and induced pathologies. Ensure your groups are sufficiently powered to account for this. Monitor cefepime plasma concentrations to confirm that target exposures are being reached.
-
Experimental Protocols
Rat Model of Cefepime-Induced Neurotoxicity with Renal Impairment
This protocol is based on the methodology described by Lopez, et al. (2022) in their bioRxiv preprint.[2]
-
Animal Model: Male Sprague-Dawley rats (260-300g).
-
Surgical Preparation: Surgically implant a single jugular vein catheter for intravenous administration. Allow for post-operative recovery.
-
Induction of Acute Kidney Injury (AKI):
-
On Day 1 of the experiment, administer folic acid at a dose of 250 mg/kg via intraperitoneal (IP) injection.
-
Critical Step: Dissolve folic acid in 0.3 mmol/L sodium bicarbonate (NaHCO₃). Ensure the final concentration of the solution does not exceed 12.5 mg/mL to avoid mortality.[5]
-
-
Cefepime Administration:
-
Begin cefepime administration 30 minutes after the folic acid injection.
-
Administer escalating total daily doses of cefepime, ranging from 531 mg/kg to 1593 mg/kg, once daily for 5 days.[2]
-
Administer the daily dose as a short, slow intravenous infusion (e.g., at a rate of 0.5 mL/min) via the jugular vein catheter.[2]
-
-
Neurotoxicity Assessment:
-
Continuously observe animals for convulsive behavior.
-
Score the observed behaviors using a modified Racine scale at regular intervals.
-
Consider using electroencephalogram (EEG) monitoring to detect non-convulsive seizure activity if available.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Collect blood samples at predetermined time points to measure plasma cefepime concentrations.
-
At the end of the study, collect brain tissue (specifically cerebral cortex and hippocampus) to measure cefepime tissue concentrations.
-
Analyze cefepime concentrations using a validated method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Correlate plasma and brain tissue concentrations with the observed neurotoxicity scores.
-
Data Presentation
Table 1: Dosing and Pharmacokinetic Parameters in a Rat Model of CIN
| Parameter | Value | Species / Model | Reference |
|---|---|---|---|
| Dose Range | 531 - 1593 mg/kg/day | Sprague-Dawley Rat | [2] |
| Administration Route | Intravenous (short infusion) | Sprague-Dawley Rat | [2] |
| Plasma AUC₀₋₂₄ Threshold | ~28,000 mg•24h/L | Sprague-Dawley Rat | [2] |
| Hippocampus Cmax Threshold | ~17 mg/L | Sprague-Dawley Rat | [2] |
| Hippocampus Tissue Threshold | 4.1 µg / 100 mg tissue | Sprague-Dawley Rat |[2] |
Table 2: Modified Racine Scale for Seizure Assessment in Rats
| Stage | Clinical Manifestation |
|---|---|
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic body jerks |
| 3 | Forelimb clonus and rearing |
| 4 | Clonic convulsions, animal turned on its side |
| 5 | Generalized clonic convulsions, animal turned on its back |
Source: Adapted from Lopez, et al. (2022)[2]
Visualizations
Caption: Signaling pathway of cefepime-induced neurotoxicity.
Caption: Experimental workflow for a rat model of CIN.
References
- 1. Cefepime-induced neurotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Cefepime-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefepime-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathology in Continuous Infusion Studies in Rodents and Non-Rodents and ITO (Infusion Technology Organisation)-Recommended Protocol for Tissue Sampling and Terminology for Procedure-Related Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. insidescientific.com [insidescientific.com]
Addressing analytical interference in cefepime therapeutic drug monitoring
Welcome to the Technical Support Center for Cefepime (B1668827) Therapeutic Drug Monitoring (TDM). This resource is designed for researchers, scientists, and drug development professionals to address common and complex issues related to analytical interference in cefepime quantification.
Frequently Asked Questions (FAQs)
Q1: What is analytical interference in the context of cefepime TDM?
A1: Analytical interference refers to the effect of a substance present in a patient's sample that can lead to an inaccurate measurement of the cefepime concentration. This can result in either falsely elevated or falsely decreased readings, potentially impacting patient management. A case has been reported where an underlying analytical interference led to an overestimation of cefepime plasma concentration when using an in-house high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[1][2]
Q2: Which analytical methods are most susceptible to interference in cefepime TDM?
A2: While all analytical methods have the potential for interference, HPLC-UV methods can be more susceptible to interference from compounds that co-elute with cefepime and absorb at a similar wavelength.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are generally more specific and less prone to interference due to the use of mass-to-charge ratio for detection.
Q3: What are the common sources of analytical interference in cefepime TDM?
A3: Common sources of interference can be broadly categorized as:
-
Endogenous substances: These are compounds naturally present in the body, such as bilirubin (B190676), hemoglobin (from hemolysis), and lipids (lipemia).[3][4][5][6]
-
Exogenous substances: These include co-administered drugs, their metabolites, and cefepime's own degradation products.[7]
-
Cross-reactivity: In immunoassays, this can occur with molecules that have a similar structure to cefepime, such as other β-lactam antibiotics.[8][9][10]
Q4: Can cefepime degradation products interfere with its measurement?
A4: Yes, cefepime is susceptible to degradation under certain conditions, such as exposure to heat, light, and non-optimal pH.[11] These degradation products can have different chromatographic properties and may co-elute with the parent drug in HPLC analysis, potentially causing interference.[7][12] It is crucial to handle and store samples properly to minimize ex-vivo degradation.[13]
Q5: How can I minimize the risk of analytical interference?
A5: To minimize interference, consider the following:
-
Proper Sample Handling: Follow strict protocols for sample collection, processing, and storage to prevent degradation and contamination. Cefepime can be unstable at room temperature, so samples should be processed promptly and stored at appropriate temperatures (e.g., -80°C for long-term storage).[14]
-
Method Specificity: Utilize highly specific analytical methods like LC-MS/MS whenever possible.
-
Method Validation: Thoroughly validate your analytical method to assess its specificity and potential for interference from various compounds.[15]
-
Clinical Correlation: Always interpret laboratory results in the context of the patient's clinical condition. Discrepancies between expected and measured concentrations should trigger an investigation for potential interference.[1][2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cefepime Concentration
Possible Cause: Positive analytical interference from a co-eluting substance.
Troubleshooting Steps:
-
Review Patient Medication: Check the patient's medication chart for any co-administered drugs that could potentially interfere.
-
Chromatogram Inspection (for HPLC/UPLC):
-
Examine the peak shape of cefepime. A distorted or broad peak may indicate the presence of an interfering compound.
-
If using a photodiode array (PDA) detector, review the spectral purity of the cefepime peak.
-
-
Sample Dilution: Analyze a diluted aliquot of the sample. If the interference is from a substance with a different concentration-response relationship, the apparent cefepime concentration may not decrease linearly with dilution.
-
Alternative Analytical Method: Re-analyze the sample using a more specific method, such as LC-MS/MS, to confirm the cefepime concentration.
-
Spiking Experiment: Spike a known concentration of a suspected interfering substance into a drug-free matrix and analyze it to see if it elutes at the same retention time as cefepime.
Issue 2: Poor Peak Resolution or Tailing in HPLC Analysis
Possible Cause: Issues with the mobile phase, column, or sample matrix.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH. The stability of cefepime is pH-dependent.
-
Column Condition:
-
Check the column for contamination or degradation. Flush the column with a strong solvent.
-
Ensure the column temperature is stable and appropriate for the method.
-
-
Sample Preparation: Optimize the sample preparation method to effectively remove matrix components that may interfere with chromatography. This can include protein precipitation or solid-phase extraction (SPE).[13]
-
Guard Column: Check and replace the guard column if it is clogged or contaminated.
Quantitative Data on Potential Interferences
The following table summarizes potential interferences. Note that quantitative data on the exact impact of many substances are limited in the literature.
| Interfering Substance Category | Potential Impact | Assay Method(s) Affected | Notes |
| Unidentified Substance(s) | Falsely elevated cefepime concentration | HPLC-UV | A case report described a significant overestimation of cefepime levels due to an unidentified interference in an ICU patient.[1][2] |
| Cefepime Degradation Products | Potential for positive or negative interference | HPLC-UV, potentially other methods | Cefepime degrades under acidic, basic, oxidative, and photolytic conditions. Degradation products may co-elute with the parent drug.[7][12] |
| Hemolysis (Hemoglobin) | Can interfere with spectrophotometric readings and some immunoassays. | Spectrophotometric assays, Immunoassays | The release of intracellular components can affect various chemistry assays.[3][5][16] |
| Lipemia (Lipids) | Can cause light scattering and affect spectrophotometric and some immunoassay results. | Spectrophotometric assays, Immunoassays | High levels of lipids can interfere with light detection and sample aspiration.[3][4][5] |
| Icterus (Bilirubin) | Can absorb light at similar wavelengths to the analyte, causing interference. | Spectrophotometric assays | High concentrations of bilirubin can interfere with assays that use absorbance measurements.[4][5] |
| Other β-lactam antibiotics | Potential for cross-reactivity. | Immunoassays | Structural similarities between β-lactam antibiotics can lead to cross-reactivity in immunoassays.[8] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation for LC-MS/MS Analysis
This protocol is a general guideline for preparing plasma or serum samples for cefepime analysis by LC-MS/MS.
Materials:
-
Patient plasma or serum sample
-
Acetonitrile (ACN) containing an internal standard (e.g., isotopically labeled cefepime)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Micropipettes and tips
-
Autosampler vials
Procedure:
-
Allow the patient sample to thaw on ice.
-
In a microcentrifuge tube, add 100 µL of the patient sample.
-
Add 300 µL of cold ACN containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Workflow for investigating suspected analytical interference in cefepime TDM.
Caption: Factors leading to cefepime degradation and potential for interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical interference during cefepime therapeutic drug monitoring in intensive care patient: About a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 14. researchgate.net [researchgate.net]
- 15. metronorth.health.qld.gov.au [metronorth.health.qld.gov.au]
- 16. clinicallab.com [clinicallab.com]
Navigating the Challenges of Cefepime Instability in Culture Media: A Technical Guide
Technical Support Center
Welcome to the technical support center for managing the pH-dependent instability of cefepime (B1668827) in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining the stability and efficacy of cefepime in culture media. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key stability data to ensure the reliability and reproducibility of your results.
Troubleshooting Guide: Cefepime Degradation in Culture Media
This guide addresses specific issues that may arise during experiments involving cefepime.
| Issue | Potential Causes | Recommended Solutions |
| Unexpectedly Rapid Cefepime Degradation | Inappropriate pH: Culture medium pH is outside the optimal stability range for cefepime (pH 4-6).[1][2] Many standard culture media are buffered around physiological pH (7.2-7.4), which accelerates cefepime degradation. | • pH Adjustment: If experimentally feasible, adjust the medium pH to be closer to the optimal range of 4-6. • Use of Buffers: Employ non-catalytic buffers with sufficient capacity to maintain a stable pH. Be aware that phosphate (B84403) and borate (B1201080) buffers can catalyze degradation.[1] • Frequent Media Changes: Replace the cefepime-containing medium more frequently to minimize the impact of degradation. |
| High Temperature: Cefepime degradation is highly temperature-dependent.[2][3] Incubation at 37°C significantly shortens its half-life.[2][4] | • Minimize Exposure to 37°C: Prepare fresh cefepime-containing media immediately before use. • Cold Storage: Store stock solutions and prepared media at 2-8°C for short-term use (up to 24 hours) or frozen at -20°C or lower for longer-term storage.[3][4] | |
| Presence of Catalytic Components: Bicarbonate, a common buffer in culture media, can accelerate cefepime degradation.[5] Other media components may also contribute to instability. | • Test in Your Specific Medium: Perform a preliminary stability study of cefepime in your specific culture medium under your experimental conditions (see Experimental Protocols section). • Consider Alternative Buffers: If compatible with your cell line, explore the use of alternative buffering systems that have less impact on cefepime stability. | |
| Inconsistent or Irreproducible Experimental Results | Variable Cefepime Concentration: Degradation leads to a decrease in the effective concentration of cefepime over the course of the experiment. | • Establish a Dosing Schedule: Based on stability data, establish a schedule for replenishing cefepime to maintain its concentration within a desired range. • Quantify Cefepime Concentration: At critical time points in your experiment, collect samples of the culture medium to quantify the actual cefepime concentration using a validated analytical method like HPLC.[1][3] |
| Variable pH of Media Batches: Slight variations in the pH of different batches of prepared culture media can lead to different degradation rates. | • Standardize Media Preparation: Ensure a consistent and accurate pH for every batch of culture medium prepared. | |
| Color Change in the Culture Medium | Formation of Degradation Products: The degradation of cefepime can lead to the formation of chromophoric byproducts, causing the solution to turn yellow, orange, or even red-purple.[3] | • Indicator of Degradation: A color change is a visual indicator of significant cefepime degradation. The solution should be considered compromised and replaced. • Correlate with Activity Loss: Be aware that the degradation products of cefepime do not possess significant antibacterial activity.[3][6] |
| Shift in Medium pH During Experiment | Formation of Acidic/Basic Degradation Products: The hydrolysis of the β-lactam ring and other degradation pathways can release acidic or basic moieties, altering the pH of the unbuffered or weakly buffered solutions.[3] | • Use of Sufficiently Buffered Media: Ensure your culture medium has adequate buffering capacity to resist pH changes resulting from cefepime degradation. • Monitor pH: Regularly monitor the pH of your culture medium throughout the experiment. |
Cefepime Stability Data
The stability of cefepime is critically dependent on temperature and pH. The following tables summarize key quantitative data on cefepime stability under various conditions.
Table 1: Cefepime Stability at Different Temperatures
| Temperature | Conditions | Stability (Time to 90% of Initial Concentration) | Reference |
| 4°C | In peritoneal dialysis solution | 168 hours (7 days) | [4] |
| 5°C | In various IV solutions | Up to 120 hours (5 days) | [5] |
| 23°C | In peritoneal dialysis solution | 48-72 hours | [7] |
| 25°C | In aqueous solution | ~24 hours | [2] |
| 25°C | In peritoneal dialysis solution | 96 hours (4 days) | [4] |
| 30°C | In aqueous solution | ~14 hours | [2] |
| 37°C | In aqueous solution | < 10 hours | [2] |
| 37°C | In peritoneal dialysis solution | 12 hours | [4] |
Table 2: Influence of pH on Cefepime Stability
| pH Range | Stability | Reference |
| 4 - 6 | Maximum stability | [1][2] |
| > 6 | Increased degradation rate | [1][2] |
| 7.13 | In mixed peritoneal dialysis solution | Stable for up to 12 hours at 37°C |
| 8.35 | In non-glucose peritoneal dialysis solution | Stable for up to 96 hours at 25°C |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of cefepime in aqueous solutions?
A1: The primary degradation pathway for cefepime involves the hydrolysis of the strained β-lactam ring, a common mechanism for cephalosporin (B10832234) antibiotics. This initial step is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain.[3]
Q2: Do the degradation products of cefepime have antibacterial activity?
A2: No, studies have shown that the degradation products of cefepime do not exhibit significant antibacterial activity.[3][6] As cefepime degrades, its minimum inhibitory concentration (MIC) against susceptible bacteria increases, indicating a loss of efficacy.[3]
Q3: How does the concentration of cefepime affect its stability?
A3: Cefepime degradation can be concentration-dependent, particularly at physiological temperatures. Some research indicates that at 37°C, lower concentrations of cefepime (e.g., 10 mg/L) may degrade faster than higher concentrations (e.g., 500 mg/L).[8]
Q4: Is cefepime sensitive to light?
A4: Yes, cefepime can be sensitive to light, particularly UV radiation, which can accelerate its degradation.[2][9] It is advisable to protect cefepime solutions from light by using amber vials or by covering the containers.[2]
Q5: How can I accurately quantify the concentration of cefepime in my culture medium samples?
A5: A validated stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying cefepime in biological matrices.[1][3] This method can separate the intact cefepime from its degradation products.
Experimental Protocols
Protocol for Determining Cefepime Stability in Culture Medium
This protocol outlines a general method for assessing the stability of cefepime in a specific cell culture medium.
Objective: To determine the degradation kinetics of cefepime in a chosen culture medium at a specific temperature (e.g., 37°C).
Materials:
-
Cefepime hydrochloride reference standard
-
Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber or foil-wrapped tubes/vials
-
Calibrated incubator or water bath
-
pH meter
-
HPLC system with a UV detector and a C18 column
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Phosphate or acetate (B1210297) buffer components for mobile phase preparation
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of cefepime in sterile, HPLC-grade water at a known high concentration (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Dilute the cefepime stock solution with the desired cell culture medium to the final experimental concentration.
-
Measure and record the initial pH of the cefepime-containing medium.
-
-
Incubation:
-
Aliquot the cefepime-containing medium into sterile, light-protected tubes/vials.
-
Place the vials in a calibrated incubator or water bath set to the desired temperature (e.g., 37°C).
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from one of the vials.
-
Immediately process the sample for HPLC analysis or store it at -70°C or lower to halt further degradation until analysis.[3]
-
-
Sample Preparation for HPLC:
-
If the culture medium contains proteins (e.g., from fetal bovine serum), a protein precipitation step is necessary. Add a cold organic solvent like acetonitrile or methanol (e.g., in a 3:1 solvent-to-sample ratio), vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and, if necessary, dilute it with the HPLC mobile phase to a concentration within the calibration curve range.
-
Filter the final sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column and a mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).[10][11]
-
Set the UV detector to the appropriate wavelength for cefepime (typically around 254-266 nm).
-
Inject the prepared samples and a series of known concentration standards.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak areas of the cefepime standards against their concentrations.
-
Determine the concentration of cefepime in each experimental sample from the calibration curve.
-
Plot the natural logarithm of the cefepime concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Simplified degradation pathway of cefepime in aqueous solutions.
Caption: General experimental workflow for a cefepime stability study.
Caption: A decision tree for troubleshooting cefepime instability.
References
- 1. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Cefepime in pH-Neutral Peritoneal Dialysis Solutions Packaged in Dual-Compartment Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
Preventing selection of resistant mutants during cefepime exposure studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefepime (B1668827). This resource provides troubleshooting guidance and answers to frequently asked questions to help prevent the selection of resistant mutants during your in vitro and in vivo exposure studies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: High Variability in Cefepime Minimum Inhibitory Concentration (MIC) Results
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. Verify the final inoculum concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution) using colony counts.[1] |
| Cefepime Degradation | Check the expiration date and storage conditions of your cefepime stock. Prepare fresh stock solutions and store them in aliquots at -70°C to prevent degradation from repeated freeze-thaw cycles.[1] |
| Media Inconsistencies | Use the recommended Mueller-Hinton broth or agar (B569324) and ensure it is prepared and stored according to the manufacturer's instructions. Verify that the pH of the media is within the appropriate range.[1] |
| Incorrect Incubation Conditions | Confirm that the incubator maintains a stable temperature of 35°C ± 2°C and that the incubation period is within the recommended timeframe (typically 16-20 hours for broth microdilution).[1] |
Issue 2: Discrepancies Between Cefepime Susceptibility Results from Different Methods (e.g., Disk Diffusion vs. Broth Microdilution)
| Potential Cause | Recommended Solution |
| Inoculum Effect | The "inoculum effect," where the MIC increases with a higher bacterial load, can be more pronounced with β-lactams like cefepime, especially against β-lactamase-producing bacteria.[1] Strictly adhere to standardized inoculum preparation for all methods. |
| Technical Errors in Disk Diffusion | Ensure proper agar depth, correct application of the 30 µg cefepime disk, and accurate measurement of the inhibition zone.[1] Do not move the disk once it has been placed on the agar.[1] |
| Automated System Discrepancies | Automated systems like Vitek 2 may show susceptible results for ESBL-producing organisms due to their specific algorithms.[1] It is advisable to confirm these results with a reference method like broth microdilution, especially for critical isolates.[1] |
Issue 3: Unexpected Growth of Bacteria at High Cefepime Concentrations
| Potential Cause | Recommended Solution |
| Selection of Resistant Subpopulations | The initial inoculum may contain a small number of resistant mutants. Consider determining the Mutant Prevention Concentration (MPC) to identify the antibiotic concentration that prevents the growth of the least susceptible single-step mutants.[2][3] |
| Inducible Resistance Mechanisms | Exposure to cefepime can induce or derepress resistance mechanisms like AmpC β-lactamases, leading to the growth of resistant mutants.[4][5] |
| Contamination | Visually inspect cultures for any signs of contamination and perform purity checks by subculturing on appropriate agar plates.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding cefepime resistance and mutant selection.
Q1: What are the primary mechanisms of resistance to cefepime?
A1: The most common mechanisms of cefepime resistance in Gram-negative bacteria include:
-
Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of cefepime, inactivating the drug.[4][6] This includes extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, and carbapenemases.[4][7]
-
Efflux Pump Overexpression: Efflux pumps, such as the MexXY-OprM system in Pseudomonas aeruginosa, can actively transport cefepime out of the bacterial cell, reducing its intracellular concentration.[4][8]
-
Reduced Permeability: Alterations or loss of outer membrane proteins (porins) can decrease the influx of cefepime into the bacterial cell.[6][9]
In Gram-positive bacteria, the primary resistance mechanism is alterations in penicillin-binding proteins (PBPs), which are the target of cefepime.[4]
Q2: How can I prevent the emergence of resistant mutants in my experiments?
A2: To minimize the selection of resistant mutants, consider the following strategies:
-
Maintain Cefepime Concentrations Above the MIC: Pharmacokinetic/pharmacodynamic (PK/PD) principles suggest that maintaining the free drug concentration above the MIC for a sufficient duration of the dosing interval is crucial for efficacy and resistance prevention.[10]
-
Determine the Mutant Prevention Concentration (MPC): The MPC is the lowest concentration of an antibiotic that prevents the growth of the least susceptible single-step mutants in a large bacterial population.[2][3] Dosing strategies that achieve concentrations above the MPC are less likely to select for resistance.
-
Combination Therapy: In some cases, combining cefepime with other antibiotics, such as tobramycin (B1681333) or a β-lactamase inhibitor, can suppress the emergence of resistance.[5][11]
Q3: What is the "inoculum effect" and how does it relate to cefepime?
A3: The inoculum effect is a phenomenon where the MIC of an antibiotic increases as the initial bacterial inoculum concentration rises.[1] This is particularly relevant for β-lactam antibiotics like cefepime when tested against bacteria that produce β-lactamases.[1] A higher bacterial density leads to a greater concentration of these enzymes, resulting in faster degradation of the antibiotic and a falsely resistant phenotype.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to cefepime resistance studies.
Protocol 1: Determination of Cefepime Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered the gold standard for MIC testing.[12]
-
Materials:
-
Cefepime powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
-
Procedure:
-
Prepare a stock solution of cefepime and perform serial twofold dilutions in CAMHB in the microtiter plate.
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of cefepime that completely inhibits visible bacterial growth.[12]
-
Protocol 2: Determination of Cefepime Mutant Prevention Concentration (MPC)
-
Materials:
-
Cefepime powder
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture grown overnight
-
Sterile saline or broth
-
-
Procedure:
-
Prepare MHA plates containing a range of cefepime concentrations, typically in twofold increments above the MIC.
-
Prepare a high-density bacterial inoculum (≥10^10 CFU/mL).
-
Plate a large volume of the inoculum (e.g., 1 mL spread over five plates) onto each cefepime-containing agar plate.[13][14]
-
Incubate the plates at 37°C for 24-48 hours.
-
The MPC is the lowest cefepime concentration that prevents the growth of any bacterial colonies.[13]
-
Visualizations
DOT Script for Cefepime Resistance Mechanisms
Caption: Key mechanisms of bacterial resistance to cefepime.
DOT Script for Experimental Workflow to Prevent Resistant Mutant Selection
References
- 1. benchchem.com [benchchem.com]
- 2. usa-journals.com [usa-journals.com]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Emergence Mechanism and Mechanism of Resistance Suppression by Tobramycin for Cefepime for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime Resistance [pdb101.rcsb.org]
- 7. karger.com [karger.com]
- 8. Involvement of the MexXY-OprM Efflux System in Emergence of Cefepime Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. healthmanagement.org [healthmanagement.org]
- 11. In Vitro Synergistic Effect and Mutant Prevention Concentrations of Cefepime Alone or in Combination with Sulbactam Against OXA-48-positive Klebsiella pneumoniae Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Mutant prevention concentrations and phenotypic and genomic profiling of first-step resistance mechanisms to classical and novel β-lactams in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefepime Inoculum Density Effects In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of inoculum density on the in vitro efficacy of cefepime (B1668827).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments on the cefepime inoculum effect.
| Issue | Potential Cause | Recommended Action |
| Higher than expected Cefepime MICs for Quality Control (QC) Strains | Incorrect Inoculum Density | Verify that the bacterial suspension is standardized to a 0.5 McFarland standard. Confirm the final inoculum concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution) with colony counts.[1] |
| Deterioration of Cefepime | Check the expiration date and storage conditions of your cefepime powder and stock solutions.[1] | |
| Media Issues | Ensure you are using the correct type of Mueller-Hinton broth or agar (B569324), prepared and stored according to the manufacturer's instructions. Check the pH of the media.[1] | |
| Incubation Conditions | Verify that the incubator is maintained at 35°C ± 2°C and that the incubation time is within the recommended 16-20 hours for broth microdilution.[1] | |
| Contamination | Visually inspect the QC strain culture for any signs of contamination. Perform a purity check by subculturing on an appropriate agar plate.[1] | |
| Discrepancy Between Disk Diffusion and MIC Results for Cefepime | Technical Errors | This can be due to improper inoculum preparation, incorrect incubation conditions, or issues with testing materials.[1] |
| Biological Factors | The presence of Extended-Spectrum β-Lactamases (ESBLs), AmpC β-lactamases, and carbapenemases can lead to discrepant results.[1] | |
| Falsely Susceptible Cefepime Result for an ESBL-producing Organism from an Automated System | System Limitations | Automated systems like Vitek 2 may have high error rates for ESBL-producing Enterobacteriaceae, leading to false susceptibility readings.[1] It is recommended to confirm these results with a reference method like broth microdilution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of cefepime susceptibility testing?
A1: The inoculum effect is a laboratory phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic, such as cefepime, increases with a higher initial bacterial concentration.[1] This is particularly significant for β-lactam antibiotics like cefepime when tested against bacteria that produce β-lactamases.[1]
Q2: How does a higher bacterial inoculum lead to increased cefepime MICs?
A2: A higher bacterial load can result in a greater concentration of β-lactamase enzymes. These enzymes can degrade cefepime, leading to a falsely resistant phenotype.[1] Studies have demonstrated that even small variations in the inoculum size within the acceptable CLSI range can affect the MIC.[1]
Q3: Which types of bacteria are most likely to exhibit an inoculum effect with cefepime?
A3: The inoculum effect is most pronounced in bacteria that produce β-lactamases, such as:
Q4: What is AmpC derepression and how does it impact cefepime susceptibility?
A4: AmpC β-lactamases are chromosomally encoded enzymes in many Gram-negative bacteria.[1] "Derepression" refers to an increased production of these enzymes. This hyperproduction can lead to resistance to many β-lactam antibiotics, including cefepime.
Q5: Are there alternatives to cefepime for treating infections caused by ESBL-producing organisms?
A5: Carbapenems and cephamycins are generally less affected by the inoculum effect in ESBL-producing E. coli.[7] However, the choice of antibiotic should always be guided by susceptibility testing and clinical context.
Data on Inoculum Density and Cefepime Efficacy
The following tables summarize quantitative data from studies on the impact of inoculum size on cefepime's activity.
Table 1: Impact of Inoculum Size on Cefepime MIC50 and MIC90 against AmpC-hyperproducing Enterobacter spp. [1]
| Inoculum Size | MIC50 (mg/L) | MIC90 (mg/L) |
| Standard | 1 | 8 |
| High | 8 | 256 |
Data from a study on 62 clinical isolates of Enterobacter spp.
Table 2: Cefepime Inoculum Effect on Presumptive ESBL-Producing Isolates [1]
| Inoculum Size | MIC50 (mg/L) | MIC90 (mg/L) |
| Standard | 2 | >128 |
| High | >128 | >128 |
Data from a study on 64 presumptive ESBL-producing isolates.
Experimental Protocols
Broth Microdilution for Cefepime MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 standard.[8]
1. Preparation of Cefepime Stock Solution:
-
Prepare a stock solution of cefepime, typically at 1000 µg/mL or higher, in a suitable solvent like sterile distilled water.[8]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.[8]
2. Preparation of Cefepime Dilutions:
-
Perform serial twofold dilutions of the cefepime stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[8]
-
Dispense 50 µL of each dilution into the wells of a 96-well microtiter plate.[8]
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).[8]
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.[8]
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8] For high-inoculum studies, a concentration of 5 x 10⁷ CFU/mL is often used.[9]
4. Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.[8]
5. Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]
6. Reading the MIC:
-
The MIC is the lowest concentration of cefepime that completely inhibits visible growth.[8]
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of cefepime.
Caption: Simplified signaling pathway for AmpC β-lactamase induction in response to β-lactam antibiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cefepime, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefepime, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the inoculum effect on cefepime activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
Cefepime Solubility and Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cefepime in various laboratory settings. Adherence to the principles outlined below is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most soluble form of Cefepime for laboratory use?
A1: Cefepime is typically supplied as a hydrochloride salt (Cefepime HCl). This form is significantly more soluble in aqueous solutions compared to the free base form and is recommended for most in vitro applications.[1][2] Cefepime hydrochloride is described as being freely soluble in water.[3]
Q2: What are the primary factors influencing the stability of Cefepime in solution?
A2: The stability of Cefepime in aqueous solutions is primarily affected by pH, temperature, and the composition of the buffer system. Cefepime is most stable in a pH range of 4 to 6.[4] Outside of this range, its degradation is accelerated. Temperature also plays a critical role, with stability decreasing as the temperature rises. Certain buffer components, such as phosphate, acetate, formate, and borate, can catalyze the degradation of Cefepime.
Q3: What are the degradation products of Cefepime, and are they active?
A3: Cefepime degradation involves the opening of the β-lactam ring and cleavage of the N-methylpyrrolidine side chain. Studies have shown that these degradation products do not exhibit significant antibacterial activity.[5][6] As Cefepime degrades, a corresponding increase in the minimum inhibitory concentration (MIC) against susceptible bacteria is observed, indicating a loss of efficacy.
Q4: Can I store Cefepime solutions?
A4: It is highly recommended to prepare Cefepime solutions fresh for each experiment. Aqueous solutions of Cefepime are not recommended for storage for more than one day.[5][7] If storage is unavoidable, solutions should be kept at 2-8°C and protected from light. For longer-term storage, aliquots of stock solutions in appropriate solvents like DMSO can be stored at -20°C or below.
Troubleshooting Guide: Solubility and Precipitation Issues
Problem: I am observing precipitation when dissolving Cefepime in my buffer.
| Possible Cause | Troubleshooting Step |
| Exceeding Solubility Limit | The solubility of Cefepime can vary significantly depending on the solvent or buffer system. While highly soluble in water, its solubility in buffered solutions can be lower. For instance, in Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is approximately 10 mg/mL.[5][7] |
| Incorrect pH of the Solution | Cefepime's stability and solubility are pH-dependent. Ensure the final pH of your solution is within the optimal range of 4 to 6.[4] The use of L-arginine in some commercial formulations helps to maintain the pH of the reconstituted solution within this range.[4] |
| Slow Dissolution | Cefepime powder, especially at higher concentrations, may require agitation or sonication to fully dissolve.[5] Ensure you are allowing adequate time and using appropriate mixing techniques for the powder to go into solution completely. |
| Use of an Inappropriate Salt Form | Ensure you are using Cefepime hydrochloride, which has enhanced aqueous solubility.[1][2] |
Problem: My Cefepime solution is changing color.
| Possible Cause | Troubleshooting Step |
| Degradation of Cefepime | A color change, often to a yellow or amber hue, is an indication of Cefepime degradation.[4] This can be accelerated by inappropriate pH, elevated temperature, or the presence of catalytic buffers. Prepare solutions fresh and use a buffer system known to be compatible with Cefepime. |
| Exposure to Light | Cefepime is light-sensitive.[1] Protect solutions from light by using amber vials or covering the container with foil. |
Data Presentation: Solubility and Stability of Cefepime
Table 1: Solubility of Cefepime Hydrochloride in Various Solvents
| Solvent | Solubility (approximate) | Notes |
| Water | Freely soluble; up to 100 mg/mL with sonication[5] | Cefepime hydrochloride is highly soluble in water.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[5][7] | Aqueous solutions are not recommended for storage for more than one day.[5][7] |
| Dimethyl Sulfoxide (DMSO) | 100-125 mg/mL (requires sonication)[5] | Use fresh, anhydrous DMSO as moisture can reduce solubility. |
| Dimethylformamide (DMF) | ~0.1 mg/mL[5][7] |
Table 2: Stability of Cefepime Solutions under Different Conditions
| Condition | Observation |
| pH Range | |
| pH 4-6 | Maximum stability.[4] |
| Temperature | |
| 2-8°C (Refrigerated) | Significantly extends stability compared to room temperature. |
| 25°C (Room Temperature) | Stable for up to 24 hours. |
| Buffer Components | |
| Formate, Acetate, Phosphate, Borate | Can catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of a Cefepime Stock Solution
Objective: To prepare a sterile stock solution of Cefepime for use in in vitro assays.
Materials:
-
Cefepime hydrochloride powder
-
Sterile, deionized water or anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of Cefepime hydrochloride powder in a sterile conical tube.
-
Dissolution:
-
For Aqueous Stock Solutions: Add a small amount of sterile, deionized water to the powder to create a high-concentration stock solution (e.g., 10 mg/mL). Vortex thoroughly. If needed, sonicate the solution for a short period to ensure complete dissolution.[5]
-
For DMSO Stock Solutions: Add anhydrous DMSO to the powder to achieve the desired concentration (e.g., 100 mg/mL).[5] Ensure the DMSO is of high purity and free from water. Vortex until the powder is completely dissolved.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage:
Protocol 2: General Method for Assessing Cefepime Solubility in a Specific Buffer
Objective: To determine the approximate solubility of Cefepime in a user-defined buffer system.
Materials:
-
Cefepime hydrochloride powder
-
The specific buffer solution of interest
-
A series of small volume tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation: Add a fixed volume of the buffer solution to a series of tubes.
-
Incremental Addition: To the first tube, add a small, known amount of Cefepime hydrochloride powder. Vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect the solution for any undissolved particles. If the powder has completely dissolved, proceed to the next step. If not, this concentration is above the solubility limit.
-
Serial Addition: To the same tube, continue to add small, pre-weighed increments of Cefepime hydrochloride, vortexing thoroughly after each addition.
-
Saturation Point: The solubility limit is reached when a small amount of the added powder no longer dissolves, and the solution appears saturated (i.e., undissolved particles remain visible after thorough mixing).
-
Confirmation (Optional): Centrifuge the saturated solution to pellet the excess solid. The concentration of the supernatant can be determined using a validated analytical method like HPLC-UV to obtain a more precise solubility value.
Visualizations
Caption: A flowchart for troubleshooting Cefepime precipitation issues.
Caption: Factors leading to the degradation of Cefepime.
References
Technical Support Center: Minimizing Cefepime Adsorption in Low-Concentration Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the adsorption of cefepime (B1668827) to labware during low-concentration experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my measured cefepime concentration lower than expected in my in vitro experiment?
A1: Lower than expected concentrations of cefepime in dilute solutions can be due to two primary factors: chemical degradation and physical adsorption to labware surfaces. Cefepime's stability is pH and temperature-dependent, with optimal stability in the pH range of 4 to 6. However, significant loss can also occur due to non-specific binding to the surfaces of plastic and glass containers, pipette tips, and microplates. This is particularly problematic at low concentrations where the surface area to volume ratio is high.
Q2: What are the physicochemical properties of cefepime that influence its adsorption to labware?
A2: Cefepime is a zwitterionic and hydrophilic molecule.[1][2] Its zwitterionic nature means it has both a positive and a negative charge, resulting in a net neutral charge at its isoelectric point, but capable of electrostatic interactions at other pH values. Its hydrophilicity (log P < -2.5) suggests that it prefers aqueous environments over nonpolar surfaces.[2] These properties mean that both electrostatic and hydrophobic interactions can play a role in its adsorption to labware surfaces.
Q3: Which type of labware material is best for minimizing cefepime adsorption?
A3: The choice of labware can significantly impact the loss of cefepime due to adsorption. While specific quantitative data for cefepime is limited, general principles for small molecule adsorption suggest the following:
-
Low-Binding Plastics: Specially treated polypropylene (B1209903) or polystyrene labware with hydrophilic surface coatings (e.g., polyethylene (B3416737) oxide-like) are designed to minimize biomolecule and drug adsorption.[3] These are generally recommended for sensitive, low-concentration assays.
-
Polypropylene (PP): Standard polypropylene can be a good choice as it is generally less adsorptive than polystyrene for some compounds. However, significant adsorption of peptides and other molecules to polypropylene has been reported, so validation is crucial.
-
Borosilicate Glass: While glass can be a good option, its surface can carry a negative charge (silanol groups), which may lead to electrostatic interactions with positively charged molecules.
-
Siliconized (Silanized) Glassware: Creating a hydrophobic surface on glass through siliconization can prevent the adsorption of many "sticky" solutes.[4] However, for a hydrophilic molecule like cefepime, this may not be the optimal choice and should be experimentally verified.
Q4: How does the pH of my cefepime solution affect its adsorption?
A4: The pH of the solution is a critical factor. It determines the net charge of cefepime and the surface charge of the labware. Polystyrene and polypropylene surfaces tend to be negatively charged.[5] As cefepime is a zwitterion, its net charge will change with pH. At a pH below its isoelectric point, it will have a net positive charge, potentially leading to stronger electrostatic interactions with negatively charged plastic surfaces. Conversely, at a pH above its isoelectric point, it will have a net negative charge, which could lead to repulsion from negatively charged surfaces. It is advisable to work within the optimal stability pH range of 4-6 for cefepime, but be aware that even within this range, adsorption can occur.
Q5: Can I add anything to my solutions to prevent cefepime adsorption?
A5: Yes, several additives can be used to reduce non-specific binding:
-
Surfactants: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween 20 or Triton X-100 can coat the surfaces of the labware and reduce the adsorption of hydrophobic and some hydrophilic molecules.
-
Bovine Serum Albumin (BSA): BSA is often used as a blocking agent to coat surfaces and prevent the adsorption of other proteins and peptides. While effective, it may not be suitable for all experimental designs, especially if protein-free conditions are required.
-
Solvents: The addition of a small amount of an organic solvent like acetonitrile (B52724) or methanol (B129727) can sometimes reduce adsorption, but this must be compatible with your experimental system and can affect the stability of cefepime.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cefepime Recovery
-
Symptom: You prepare a low-concentration cefepime standard (e.g., in the µg/mL or ng/mL range) and subsequent analysis by HPLC or other methods shows a significantly lower concentration or high variability between replicates.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Adsorption to Labware | 1. Switch to Low-Binding Labware: Use commercially available low-binding polypropylene or polystyrene microplates, tubes, and pipette tips. 2. Pre-treat Labware: Before adding your cefepime solution, pre-rinse the labware with a solution containing a blocking agent (e.g., 0.1% BSA or 0.05% Tween 20). Ensure the blocking agent is compatible with your downstream analysis. 3. Siliconize Glassware: If using glass, consider siliconizing it to create a hydrophobic surface. Test if this is beneficial for the hydrophilic cefepime. |
| Chemical Instability | 1. Control pH: Ensure your solution is buffered within the optimal pH range for cefepime stability (pH 4-6). 2. Control Temperature: Prepare solutions fresh and keep them on ice or at 4°C if they are not for immediate use. Avoid prolonged storage at room temperature. 3. Protect from Light: Store solutions in amber vials or protect them from direct light, as some cephalosporins are light-sensitive. |
| Inaccurate Pipetting | 1. Use Low-Retention Pipette Tips: This is especially important for viscous solutions or when working with very low volumes. 2. Check Pipette Calibration: Ensure your pipettes are properly calibrated. |
Issue 2: Poor Reproducibility in Cell-Based Assays
-
Symptom: You are performing a cell-based assay (e.g., MIC determination, cytotoxicity) with low concentrations of cefepime and observe high variability in your results between wells or plates.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Differential Adsorption in Microplates | 1. Use Low-Binding Microplates: This is the most effective way to ensure a consistent concentration of cefepime in each well. 2. Pre-condition the Plate: Incubate the plate with a sterile solution of a blocking agent (e.g., a low concentration of a non-ionic surfactant compatible with your cells) before adding the cefepime solution. 3. Minimize Incubation Time: If possible, minimize the time the cefepime solution is in the plate before adding cells to reduce the time for adsorption to occur. |
| Interaction with Media Components | 1. Evaluate Media Effects: Some components in cell culture media (e.g., serum proteins) can bind to drugs, reducing their free concentration. Consider this in your experimental design. |
| Inconsistent Cell Seeding | 1. Ensure Homogeneous Cell Suspension: Properly mix your cell suspension before seeding to ensure a consistent number of cells in each well. |
Data Summary on Labware and Adsorption
While direct quantitative data on cefepime adsorption to various labware at low concentrations is scarce in the literature, the following table summarizes the expected qualitative performance based on general principles of analyte adsorption and data from similar molecules like other antibiotics and zwitterionic compounds.
| Labware Material | Adsorption Mechanism(s) | Expected Adsorption of Cefepime | Mitigation Strategy |
| Standard Polystyrene (PS) | Hydrophobic & Electrostatic Interactions | Moderate to High | Use low-binding plates; pre-treat with surfactant. |
| Standard Polypropylene (PP) | Hydrophobic Interactions | Low to Moderate | Use low-binding tubes/plates; pre-treat with surfactant. |
| Borosilicate Glass | Electrostatic Interactions (Silanol groups) | Low to Moderate | Adjust pH to minimize charge interactions; siliconize. |
| Low-Binding Plastics | Minimized Hydrophobic & Electrostatic Interactions | Very Low | Recommended for sensitive assays. |
| Siliconized Glass | Hydrophobic Interactions | Potentially higher for hydrophilic cefepime | Test suitability for your specific application. |
Experimental Protocols
Protocol 1: Quantification of Cefepime Adsorption to Labware
This protocol provides a method to estimate the percentage of cefepime lost to the surfaces of your labware.
Materials:
-
Cefepime standard
-
Your chosen labware (e.g., polypropylene microcentrifuge tubes)
-
Low-binding microcentrifuge tubes (as a control)
-
Diluent (e.g., phosphate-buffered saline, pH 7.4)
-
Analytical instrument for cefepime quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of cefepime at a known high concentration (e.g., 1 mg/mL) in your diluent.
-
Prepare a low-concentration working solution of cefepime (e.g., 1 µg/mL) from the stock solution.
-
Immediately after preparing the working solution, take a sample and measure its concentration using your analytical method. This is your initial concentration (C_initial).
-
Aliquot the working solution into both your standard labware and the low-binding control tubes.
-
Incubate the tubes under your typical experimental conditions (e.g., room temperature for 2 hours).
-
After incubation, carefully transfer the solution from each tube to a fresh, clean low-binding tube.
-
Measure the concentration of cefepime in the solution from both the standard labware (C_final_test) and the low-binding tubes (C_final_control).
-
Calculate the percentage of cefepime lost to adsorption:
-
% Loss = [(C_initial - C_final_test) / C_initial] * 100
-
Expected Outcome: You will have a quantitative measure of the percentage of cefepime that adsorbs to your specific labware under your experimental conditions. This will help you decide if you need to implement mitigation strategies.
Protocol 2: Siliconizing Glassware
This protocol describes how to create a hydrophobic surface on glassware to reduce the adsorption of certain solutes.[4][7]
Materials:
-
Glassware to be siliconized
-
Siliconizing agent (e.g., a 2-5% solution of dimethyldichlorosilane in a volatile organic solvent like chloroform (B151607) or toluene)
-
Fume hood
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
-
Methanol
-
Deionized water
-
Oven
Procedure:
-
Work in a fume hood. Siliconizing agents are volatile and can be hazardous.
-
Thoroughly clean and dry the glassware.
-
Immerse the glassware in the siliconizing solution for 15-30 minutes, ensuring all surfaces are coated.
-
Remove the glassware and rinse it with the same organic solvent used for the siliconizing solution, followed by a rinse with methanol.
-
Allow the glassware to air dry completely in the fume hood.
-
Once dry, rinse the glassware thoroughly with deionized water.
-
Bake the glassware in an oven at >100°C overnight to cure the silicon layer.
Visualizations
Caption: Workflow for quantifying cefepime adsorption to labware.
Caption: Troubleshooting logic for low cefepime recovery.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Strategy for Enhancing the Adsorption of Antibiotics and Drugs from Aqueous Solutions Using an Effective Limestone-Activated Carbon–Alginate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and fast removal and determination of β-lactam antibiotics in aqueous solution using multiple templates imprinted polymers based on magnetic hybrid carbon material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Adsorption in a Fixed-Bed Column and Stability of the Antibiotic Oxytetracycline Supported on Zn(II)-[2-Methylimidazolate] Frameworks in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating cefepime degradation products from the active compound via HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of cefepime (B1668827) from its degradation products via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of cefepime?
A1: Cefepime degradation is primarily driven by the hydrolysis of the strained β-lactam ring, a characteristic feature of cephalosporin (B10832234) antibiotics.[1][2] This is often followed by the cleavage of the N-methylpyrrolidine (NMP) side chain at the C-3 position.[2] Mass spectrometry data suggests that the opening of the cephem (β-lactam ring) occurs before the cleavage of the N-methylpyrrolidine side chain.[3]
Q2: What are the major degradation products of cefepime observed in HPLC?
A2: The major degradation products result from the opening of the β-lactam ring and the cleavage of the N-methylpyrrolidine side chain.[2] Identified degradation products include N-methylpyrrolidine (NMP) and its oxidized form, NMP-N-oxide, as well as the 7-epimer of cefepime.[2] Under stress conditions, other more complex degradation products can also be formed.[2][4] It is important to note that these degradation products generally do not exhibit significant antibacterial activity.[2][3]
Q3: What factors influence the rate of cefepime degradation?
A3: The rate of cefepime degradation is influenced by several factors, including:
-
Temperature: Degradation accelerates at higher temperatures.[2] Cefepime solutions are more stable under refrigeration (e.g., 4°C) compared to room temperature (e.g., 25°C).[2][5]
-
pH: The optimal stability for cefepime is in the pH range of 4-6.[2] Degradation is faster outside this range.
-
Light: Exposure to light, particularly UV radiation, can accelerate the degradation of cefepime. It is recommended to protect cefepime solutions from light using amber vials or other protective measures.[2]
-
Presence of Catalytic Buffers: Certain buffer species can influence the rate of degradation.
Q4: How can I perform a forced degradation study for cefepime?
A4: Forced degradation studies are essential for developing a stability-indicating HPLC method. Typical stress conditions include:
-
Acidic Hydrolysis: Heating the drug with an acid like 0.1 M HCl.[6][7][8]
-
Alkaline Hydrolysis: Treating the drug with a base like 0.1 M NaOH.[6][7][8]
-
Oxidative Degradation: Exposing the drug to an oxidizing agent such as hydrogen peroxide (e.g., 30% v/v H₂O₂).[6][7]
-
Thermal Degradation: Exposing the powdered drug to dry heat (e.g., 70°C for 48 hours).[6][7]
-
Photolytic Degradation: Exposing the powdered drug to sunlight or a UV lamp.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between cefepime and a degradation product peak. | - Inappropriate mobile phase composition.- Incorrect column chemistry.- Suboptimal flow rate or temperature. | - Modify the mobile phase by adjusting the organic solvent (e.g., acetonitrile) percentage or the pH of the aqueous buffer.[9]- Use a different stationary phase (e.g., a different C18 column from another brand or a column with a different chemistry like phenyl-hexyl).- Optimize the flow rate or column temperature to improve resolution. |
| Asymmetric or tailing peaks for cefepime. | - Column overload.- Secondary interactions with the stationary phase.- Presence of an interfering substance. | - Reduce the injection volume or the concentration of the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a high-purity silica-based column.- Ensure proper sample cleanup before injection. |
| Drifting baseline. | - Column not equilibrated.- Mobile phase composition changing over time.- Detector lamp aging. | - Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Check the detector lamp's usage hours and replace if necessary. |
| Inconsistent retention times. | - Fluctuations in temperature.- Changes in mobile phase composition.- Pump malfunction or leaks. | - Use a column oven to maintain a constant temperature.- Prepare the mobile phase accurately and consistently.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Appearance of unexpected peaks. | - Sample contamination.- Carryover from previous injections.- Degradation of the sample in the autosampler. | - Use clean vials and high-purity solvents for sample preparation.- Implement a needle wash step in the autosampler method. A wash solution of 10% acetonitrile (B52724) in DI water can be effective.[9]- Analyze samples as soon as possible after preparation or store them at a low temperature (e.g., 4°C) in the autosampler.[9] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Cefepime
This protocol provides a general framework. Method parameters may need to be optimized for specific instrumentation and separation requirements.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).[10]
2. Reagents and Materials:
-
Cefepime reference standard
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (B84403) or ammonium (B1175870) phosphate (HPLC grade)[9][10]
-
Orthophosphoric acid or potassium hydroxide (B78521) for pH adjustment
-
Water (HPLC grade)
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.005 mol·L⁻¹ ammonium phosphate monobasic in water and adjust the pH as needed.[10]
-
Mobile Phase B: Acetonitrile.
-
The ratio of Mobile Phase A to Acetonitrile can vary. A common starting point is an isocratic elution with a high aqueous content (e.g., 93:7 v/v of buffer to acetonitrile) or a gradient elution for separating multiple degradation products.[10]
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the cefepime reference standard in the mobile phase to a known concentration.
-
Sample Solution: Prepare the cefepime sample in the mobile phase to a similar concentration as the standard solution. For forced degradation samples, the reaction mixture may need to be neutralized and diluted.
5. Chromatographic Conditions:
| Parameter | Example Value |
| Column | C18 (4.6 mm x 250 mm, 5 µm)[10] |
| Mobile Phase | 0.005 mol·L⁻¹ Ammonium Phosphate Monobasic : Acetonitrile (93:7 v/v)[10] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 257 nm[10] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C)[7] |
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Identify and quantify cefepime and its degradation products based on their retention times and peak areas.
Visualizations
Caption: Cefepime Degradation Pathway
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of new degradation products of cefepime dihydrochloride monohydrate drug substance during stress stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Studies of Cefepime Hydrochloride by Stability Indicating RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. iosrphr.org [iosrphr.org]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cefepime Instability in Physiological Temperature Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the inherent instability of cefepime (B1668827) at physiological temperatures (37°C) during in vitro assays. Following these guidelines will help ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with cefepime in assays conducted at 37°C.
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) results for cefepime.
-
Question: My MIC values for cefepime are variable between experiments, or they are higher than what is reported in the literature for my quality control strains. What could be the cause?
-
Answer: This is a common issue when working with cefepime and can often be attributed to its degradation at 37°C over the typical 16-24 hour incubation period of an MIC assay.[1][2] The decreased concentration of active cefepime can lead to an artificially inflated MIC value.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your cefepime stock solution is freshly prepared and has been stored correctly (in aliquots at -70°C).[1] Avoid repeated freeze-thaw cycles.
-
Minimize Incubation Time: If your experimental design allows, consider using a shorter incubation time. However, be aware that this can vary from standard protocols.
-
Prepare Fresh dilutions: Always prepare fresh dilutions of cefepime for each experiment from a frozen stock. Do not store diluted solutions.
-
Inoculum Density: Confirm that your bacterial inoculum is standardized to the correct density (e.g., 0.5 McFarland standard). An incorrect inoculum concentration can affect MIC results.[1]
-
Media pH: Check the pH of your Mueller-Hinton broth or other media, as cefepime degradation can be pH-dependent.[3][4]
-
-
Issue 2: A visible color change (yellowing or browning) is observed in the culture media containing cefepime.
-
Question: During my assay, the media in the wells containing higher concentrations of cefepime has turned yellow or orange-brown. Is this normal?
-
Answer: Yes, this is a known indicator of cefepime degradation. The degradation of cefepime solutions can lead to colorimetric changes.[4] This visual cue strongly suggests that a significant portion of the active drug has degraded.
-
Troubleshooting Steps:
-
Document Observations: Note the time at which the color change becomes apparent. This can help in understanding the kinetics of degradation in your specific assay conditions.
-
Correlate with Results: If you observe a significant color change, it is highly likely that your results will be affected. It is crucial to consider this when interpreting your data.
-
Implement Control Measures: To mitigate this, follow the recommendations for preparing fresh solutions and minimizing exposure to 37°C before the start of the assay.
-
-
Issue 3: Discrepancies between cefepime susceptibility results from different methods (e.g., disk diffusion vs. broth microdilution).
-
Question: My disk diffusion test suggests a bacterial isolate is susceptible to cefepime, but the broth microdilution MIC is in the resistant range. Why is there a discrepancy?
-
Answer: Discrepancies between susceptibility testing methods can arise from several factors, including the inherent variability of the methods themselves and the instability of the antibiotic.[5][6] Automated systems may also show different results compared to manual methods.[7] For cefepime, the prolonged incubation at 37°C in a broth microdilution assay can lead to enough degradation to shift the MIC into a resistant category, whereas the diffusion gradient in an agar-based test is established more rapidly.
-
Troubleshooting Steps:
-
Reference Method: Broth microdilution is considered a reference method. However, be mindful of the instability issue.
-
Purity Check: Ensure your bacterial culture is pure and not contaminated.[1]
-
Standardized Procedures: Strictly adhere to the standardized protocols for both methods to minimize technical error.
-
Consider Degradation: Acknowledge that the higher MIC in the broth dilution assay could be a result of cefepime degradation over the incubation period.
-
-
Frequently Asked Questions (FAQs)
Q1: How stable is cefepime at 37°C?
A1: Cefepime is unstable at 37°C (physiological temperature). Significant degradation can occur in a matter of hours.[3] Some studies have shown that it may not be stable for more than a few hours at this temperature.[3] After 24 hours, there can be substantial loss of active compound.
Q2: What is the half-life of cefepime in solution at 37°C?
A2: The half-life of cefepime at 37°C can vary depending on the solution. For example, in deproteinized human plasma, the degradation rate is concentration-dependent, with a half-life of less than 2 hours for a starting concentration of 10 mg/L.[3] In another study, cefepime was considered stable for less than 10 hours at 37°C.
Q3: Does the degradation of cefepime affect its antibacterial activity?
A3: Yes, the degradation of cefepime leads to a loss of its antibacterial activity. Studies have shown that the apparent MIC increases proportionally with the percentage of remaining active cefepime, indicating that the degradation products do not have significant antibacterial properties.[5]
Q4: How should I prepare and store cefepime stock solutions for in vitro assays?
A4: Cefepime powder for injection should be reconstituted as per the manufacturer's instructions. For laboratory use, it is best to prepare a concentrated stock solution, aliquot it into single-use vials, and store them at -70°C.[1] This minimizes degradation and prevents loss of potency due to repeated freeze-thaw cycles.
Q5: Can I pre-mix cefepime in my culture media and store it?
A5: It is strongly advised not to pre-mix cefepime in culture media for storage, especially at 4°C for extended periods or at room temperature.[4] Cefepime dilutions should be prepared fresh from a frozen stock solution immediately before starting an experiment to ensure an accurate starting concentration.
Quantitative Data on Cefepime Stability
The stability of cefepime is highly dependent on temperature and the composition of the solution.
Table 1: Stability of Cefepime at Different Temperatures
| Temperature | Solution/Medium | Stability Data | Reference |
| 37°C | Deproteinized Human Plasma | Degradation rate of 0.31 h⁻¹ for 100 mg/L solution | [3] |
| 37°C | D5W (5% Dextrose in Water) | Deviates from first-order kinetics after ~25% degradation | [4] |
| 25°C (Room Temp) | Various IV fluids | Stable for up to 24 hours | |
| 4°C (Refrigerated) | Various IV fluids | Stable for up to 7 days | |
| -20°C (Frozen) | Serum/Water | Stable for long-term storage | [3] |
Table 2: Cefepime Degradation Over Time at 37°C
| Time | Approximate % Remaining Cefepime (in some media) |
| 6 hours | Significant degradation may have occurred |
| 12 hours | Potentially < 90% remaining |
| 24 hours | As low as 83.3% in some studies |
Note: These are approximate values, and the actual degradation rate can vary based on the specific experimental conditions.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay Accounting for Cefepime Instability
This protocol is adapted from standard broth microdilution methods with specific steps to mitigate the impact of cefepime instability.
-
Preparation of Cefepime Stock Solution:
-
Aseptically reconstitute cefepime powder to a high concentration (e.g., 10 mg/mL) using an appropriate sterile solvent as per the manufacturer's instructions.
-
Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -70°C until use.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (18-24 hours growth), select several well-isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Cefepime Dilution Series (to be performed immediately before inoculation):
-
Thaw a single aliquot of the cefepime stock solution on ice.
-
Perform a serial two-fold dilution of the cefepime stock solution in sterile Mueller-Hinton broth (or your chosen medium) in a separate 96-well plate or in tubes to achieve the desired concentration range for the MIC test.
-
-
Inoculation of the MIC Plate:
-
Transfer the appropriate volume of each cefepime dilution to the corresponding wells of the final MIC plate.
-
Add the standardized bacterial inoculum to each well, ensuring the final volume and cell concentration are as required by the protocol.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of cefepime that completely inhibits visible growth of the organism.
-
When interpreting the results, be aware that some degradation of cefepime has occurred during the incubation period.
-
Visualizations
Caption: Workflow for an MIC assay accounting for cefepime instability.
References
- 1. Pitfalls in Cefepime Titration from Human Plasma: Plasma- and Temperature-Related Drug Degradation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unacceptably High Error Rates in Vitek 2 Testing of Cefepime Susceptibility in Extended-Spectrum-β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
In Vitro Efficacy of Cefepime vs. Ceftazidime Against AmpC-Producing Enterobacter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent cephalosporin (B10832234) antibiotics, cefepime (B1668827) and ceftazidime (B193861), against Enterobacter species that produce AmpC β-lactamases. The emergence of AmpC-mediated resistance presents a significant challenge in treating infections caused by Enterobacter, necessitating a clear understanding of the comparative efficacy of available therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes critical pathways to support research and development efforts in this area.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MICs)
The in vitro activity of cefepime and ceftazidime against AmpC-producing Enterobacter is a critical factor in determining their potential clinical utility. The following table summarizes Minimum Inhibitory Concentration (MIC) data, which quantifies the lowest concentration of an antibiotic that prevents visible growth of a microorganism. While a single comprehensive study presenting all the below data points was not identified, this table synthesizes findings from relevant research to provide a comparative overview.
| Antibiotic | Organism | Isolate Characterization | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Cefepime | Enterobacter cloacae | Derepressed AmpC Mutants | Not Reported | Not Reported | 0.12 - 16 | [1][2] |
| Ceftazidime | Enterobacter cloacae | Derepressed AmpC Mutants | Not Reported | Not Reported | 1 - 4096 | [1][2] |
| Cefepime | Enterobacter spp. | Derepressed AmpC Mutants (n=45) | Not Reported | Not Reported | Not Reported | [3] |
| Ceftazidime | Enterobacter spp. | Derepressed AmpC Mutants (n=45) | 128 | >512 | 8 - 512 | [3] |
| Cefepime | Enterobacter cloacae | ESBL-producing | Not Reported | Not Reported | Not Reported | [3] |
| Ceftazidime | Enterobacter cloacae | ESBL-producing | 128 | >512 | 8 - 512 | [3] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The data highlight that ceftazidime is significantly less effective against derepressed AmpC mutants compared to cefepime. The selective concentrations required to inhibit the growth of derepressed Enterobacter cloacae variants are substantially lower for cefepime (0.12 to 16 mg/L) compared to ceftazidime (1 to 4096 mg/L)[1][2]. For a collection of 45 derepressed AmpC mutants of Enterobacter spp., 94% of isolates were susceptible to cefepime, whereas a significantly lower percentage were susceptible to ceftazidime[3].
Experimental Protocols
Accurate and reproducible in vitro testing is fundamental to the assessment of antibiotic efficacy. The following are detailed methodologies for key experiments cited in the comparison of cefepime and ceftazidime against AmpC-producing Enterobacter.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent. The protocol outlined below is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Cefepime and ceftazidime analytical-grade powder
-
Enterobacter isolates and quality control strains (e.g., Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Procedure:
-
Antibiotic Stock Solution Preparation: Prepare stock solutions of cefepime and ceftazidime at a concentration of 1280 µg/mL in an appropriate solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to achieve final concentrations ranging from 0.06 to 128 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the Enterobacter isolate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Confirmation of AmpC β-Lactamase Production
Phenotypic confirmation of AmpC production is crucial for characterizing bacterial isolates. The following protocol describes a widely used inhibitor-based method.
a. Cefoxitin-Cloxacillin Double Disk Synergy Test: This test is based on the principle that cloxacillin (B1194729) is a potent inhibitor of AmpC β-lactamases.
b. Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Cefoxitin (B1668866) (30 µg) disks
-
Cefoxitin (30 µg) disks supplemented with cloxacillin (200 µg)
-
Enterobacter isolates
-
0.5 McFarland turbidity standard
c. Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC testing.
-
Inoculation: Swab the entire surface of an MHA plate with the standardized bacterial suspension to create a uniform lawn of growth.
-
Disk Placement: Place a cefoxitin disk and a cefoxitin-cloxacillin disk on the inoculated agar surface, ensuring they are sufficiently separated.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Interpretation: A positive result for AmpC production is indicated by an increase in the zone of inhibition around the cefoxitin-cloxacillin disk of ≥4 mm compared to the zone of inhibition around the cefoxitin disk alone.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Experimental workflow for comparing cefepime and ceftazidime.
Caption: AmpC β-lactamase induction and derepression pathway.
References
- 1. In vitro selective concentrations of cefepime and ceftazidime for AmpC beta-lactamase hyperproducer Enterobacter cloacae variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro selective concentrations of cefepime and ceftazidime for AmpC beta-lactamase hyperproducer Enterobacter cloacae variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevalence of Derepressed AmpC Mutants and Extended-Spectrum β-Lactamase Producers among Clinical Isolates of Citrobacter freundii, Enterobacter spp., and Serratia marcescens in Korea: Dissemination of CTX-M-3, TEM-52, and SHV-12 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cefepime MIC Breakpoints for Newly Identified Bacterial Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel bacterial species presents a significant challenge to existing antimicrobial therapies. Validating established antimicrobial agents like cefepime (B1668827) against these new pathogens is a critical step in ensuring effective clinical treatment. This guide provides a comprehensive comparison of the methodologies and criteria used by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for establishing and validating cefepime Minimum Inhibitory Concentration (MIC) breakpoints. The information herein is intended to guide researchers in designing and interpreting studies for newly identified bacterial species.
Cefepime MIC Breakpoints: A Tale of Two Standards
The interpretation of cefepime susceptibility is primarily guided by MIC breakpoints established by CLSI and EUCAST. These breakpoints are periodically reviewed and updated based on in vitro data, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and clinical outcomes.[1][2][3][4][5] Notably, there are differences in the breakpoints set by these two organizations, particularly for Enterobacterales.[6][7] In 2014, CLSI revised its cefepime breakpoints for Enterobacterales, introducing the "susceptible-dose dependent" (SDD) category to reflect that higher doses of cefepime can be effective against isolates with MICs in this range.[6][8][9]
Table 1: Cefepime MIC Breakpoints (mg/L) for Enterobacterales
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤2 | ≤1 |
| Susceptible-Dose Dependent (SDD) / Intermediate (I) | 4-8 (SDD) | 2-8 (I) |
| Resistant (R) | ≥16 | >8 |
| Data sourced from CLSI and EUCAST documentation.[6][7] |
Table 2: Cefepime MIC Breakpoints (mg/L) for Pseudomonas aeruginosa
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤8 | ≤8 |
| Intermediate (I) | 16 | - |
| Resistant (R) | ≥32 | >8 |
| Data sourced from CLSI and EUCAST documentation.[6][10] |
Table 3: Cefepime MIC Breakpoints (mg/L) for Staphylococcus aureus
| Category | CLSI | EUCAST |
| Susceptible (S) | ≤8 | (Not commonly used for S. aureus) |
| Intermediate (I) | 16 | - |
| Resistant (R) | ≥32 | - |
| Note: Cefepime is not typically a primary agent for S. aureus infections, and EUCAST does not provide specific breakpoints for this organism. |
Experimental Protocols for MIC Determination
The validation of cefepime MIC breakpoints for a new bacterial species requires rigorous and standardized experimental protocols. The reference method for determining MICs is broth microdilution, as detailed in CLSI document M07 and corresponding EUCAST guidelines.[11]
Broth Microdilution Protocol for Cefepime MIC Determination
-
Preparation of Cefepime Stock Solution: A stock solution of cefepime is prepared at a known concentration in a suitable solvent. Serial two-fold dilutions are then made to achieve the desired concentration range for testing.
-
Inoculum Preparation: The newly identified bacterial species is grown on an appropriate agar (B569324) medium to obtain isolated colonies. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[12]
-
Microdilution Plate Inoculation: A 96-well microtiter plate is used. Each well, containing a specific concentration of cefepime in cation-adjusted Mueller-Hinton broth, is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
MIC Determination: The MIC is defined as the lowest concentration of cefepime that completely inhibits visible growth of the organism.[12]
-
Quality Control: Concurrent testing of reference quality control (QC) strains, such as Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213, is essential to ensure the accuracy and reproducibility of the results.[13]
The Role of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a cornerstone in the establishment and validation of MIC breakpoints.[14][15] It integrates the pharmacokinetic properties of a drug (what the body does to the drug) with its pharmacodynamic properties (what the drug does to the bacteria). For cefepime, a time-dependent bactericidal agent, the key PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[16][17]
A target of 60-70% fT > MIC is generally associated with maximal bactericidal activity for cephalosporins.[18] Monte Carlo simulation is a computational tool used to model the probability of target attainment (PTA) for a given dosing regimen and MIC distribution in a patient population.[16][17] A PTA of ≥90% is often the goal for establishing a susceptible breakpoint.
Validating Cefepime Breakpoints for a New Bacterial Species: A Workflow
The process of validating cefepime MIC breakpoints for a newly identified bacterial species involves a multi-step approach that combines in vitro susceptibility testing with PK/PD analysis.
Logical Relationships in Breakpoint Determination
The determination of a clinical breakpoint is a consensus-driven process that considers multiple data sources. The final breakpoint aims to balance microbiological activity with the likelihood of clinical success at standard dosing regimens.
Conclusion
Validating cefepime MIC breakpoints for newly identified bacterial species is a meticulous process that requires adherence to standardized methodologies and a comprehensive analysis of in vitro and PK/PD data. By following the frameworks established by CLSI and EUCAST, researchers can generate robust and reliable data to guide the appropriate clinical use of cefepime against emerging pathogens. The ultimate goal is to establish clinically relevant breakpoints that accurately predict therapeutic outcomes and help combat the growing threat of antimicrobial resistance.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. goums.ac.ir [goums.ac.ir]
- 4. Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime MIC Breakpoint Resettlement in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. stanfordhealthcare.org [stanfordhealthcare.org]
- 10. storage.googleapis.com [storage.googleapis.com]
- 11. darvashco.com [darvashco.com]
- 12. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. szu.gov.cz [szu.gov.cz]
- 14. Pharmacokinetic-Pharmacodynamic (PK-PD) Target Attainment Analyses to Evaluate Susceptibility Breakpoints for Cefepime in Renal Impairment - JMI Laboratories [jmilabs.com]
- 15. clsi.org [clsi.org]
- 16. 2564. Population Pharmacokinetics and Pharmacodynamics of Cefepime in Hospitalized Obese and Non-Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime vs. Piperacillin-Tazobactam: A Comparative Efficacy Study in a Neutropenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of cefepime (B1668827) and piperacillin-tazobactam (B1260346), two broad-spectrum β-lactam antibiotics, in a well-established neutropenic mouse model of infection. The data presented is compiled from preclinical studies to assist researchers in understanding the comparative pharmacodynamics and potential therapeutic applications of these agents in an immunocompromised host setting.
Experimental Protocols
The following methodologies are based on established neutropenic murine infection models designed to evaluate antibiotic efficacy.
Animal Model and Neutropenia Induction
-
Animal Strain: Specific pathogen-free female ICR or Swiss Webster mice are commonly used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves a dose of 100 mg/kg of body weight administered four days prior to infection and a second dose of 50 mg/kg one day before infection. This regimen leads to a profound state of neutropenia (absolute neutrophil count < 100 cells/μL) at the time of bacterial challenge.
Bacterial Strains and Inoculum Preparation
-
Bacterial Isolates: Clinically relevant strains of Gram-negative bacteria, such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, often including extended-spectrum β-lactamase (ESBL)-producing isolates, are utilized.
-
Inoculum Preparation: Bacteria are grown in appropriate broth media (e.g., Mueller-Hinton broth) to the logarithmic phase. The bacterial suspension is then centrifuged, washed, and resuspended in sterile saline to a final concentration of approximately 10^7 colony-forming units (CFU)/mL.
Murine Thigh Infection Model
-
Infection Procedure: Two hours prior to the initiation of antibiotic therapy, mice are anesthetized, and each posterior thigh muscle is inoculated with 0.1 mL of the prepared bacterial suspension.
-
Rationale: The thigh infection model allows for the quantification of bacterial burden in a localized tissue site, providing a reliable measure of antibiotic efficacy.
Antibiotic Administration and Pharmacokinetics
-
Drug Preparation: Cefepime and piperacillin-tazobactam are reconstituted according to the manufacturer's instructions and diluted in sterile saline to the desired concentrations.
-
Administration: Antibiotics are typically administered subcutaneously to mimic human pharmacokinetic profiles. Dosing regimens are designed to simulate human exposures.[1][2] For instance, cefepime may be administered every 2 hours (q2h) to maintain concentrations above the minimum inhibitory concentration (MIC) for a significant portion of the dosing interval.[1][2]
-
Pharmacokinetic Analysis: Plasma samples are collected at various time points after drug administration to determine key pharmacokinetic parameters such as half-life (t1/2) and volume of distribution (V).[1][2]
Efficacy Assessment
-
Primary Endpoint: The primary measure of efficacy is the change in bacterial density (log10 CFU/thigh) after a 24-hour treatment period compared to the bacterial count at the start of therapy.
-
Bacterial Quantification: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed, homogenized in sterile saline, and serially diluted for quantitative culture on appropriate agar (B569324) plates. The number of CFUs is determined after incubation.
-
Data Analysis: The relationship between antibiotic exposure (pharmacokinetic/pharmacodynamic indices) and the observed antibacterial effect is analyzed using a sigmoid Emax model.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters for cefepime and piperacillin-tazobactam against various Gram-negative pathogens.
| Table 1: In Vitro Susceptibility (MIC) | |
| Organism | Cefepime MIC (mg/L) |
| P. aeruginosa (ESBL-producing) | 16 to >128 |
| E. coli (ESBL-producing) | 4 to 32 |
| K. pneumoniae (ESBL-producing) | >32 |
| MIC values are presented as ranges observed across different clinical isolates.[3][4] |
| Table 2: Pharmacokinetic Parameters in Neutropenic Mice | | | :--- | :--- | :--- | | Parameter | Cefepime | Tazobactam (B1681243) | | Half-life (t1/2) | 0.33 (0.12) h | 0.176 (0.026) h | | Volume of Distribution (V) | 0.73 L/kg | 1.14 L/kg | Data presented as mean (standard deviation).[1][2]
| Table 3: Pharmacodynamic Targets for Bacteriostatic Effect | |
| Antibiotic Combination | Pharmacodynamic Index |
| Cefepime-Tazobactam | %fT > CT (0.25 mg/L for tazobactam) |
| %fT > CT: Percentage of the dosing interval that the free drug concentration remains above a threshold concentration.[1] |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for comparing antibiotic efficacy in a neutropenic mouse model.
Caption: Experimental workflow for the neutropenic mouse thigh infection model.
Comparative Performance Analysis
Studies utilizing the neutropenic murine thigh infection model have demonstrated that both cefepime and piperacillin-tazobactam exhibit potent in vivo activity against susceptible Gram-negative bacteria. The addition of tazobactam significantly enhances the efficacy of cefepime against many ESBL-producing Enterobacterales and P. aeruginosa strains that are otherwise resistant.[1][3]
The pharmacodynamic parameter that best correlates with the efficacy of β-lactam antibiotics in this model is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For tazobactam, the efficacy is best correlated with the percentage of time the concentration remains above a threshold concentration (%fT > CT).[1] Dose fractionation studies have indicated that more frequent administration (e.g., every 2 hours) of tazobactam leads to greater efficacy, highlighting its time-dependent activity.[1][2]
While direct head-to-head comparisons in the neutropenic mouse model are limited in the provided search results, the data suggests that the combination of cefepime with tazobactam provides a robust carbapenem-sparing option against many resistant Gram-negative pathogens.[3][5] The in vivo efficacy of cefepime/tazobactam has been shown to be significant against ESBL- and cephalosporinase-producing Enterobacterales and P. aeruginosa.[3]
Conclusion
The neutropenic mouse model is a critical tool for the preclinical evaluation of antibiotics. The available data indicates that both cefepime and piperacillin-tazobactam are effective in this model, with the addition of a β-lactamase inhibitor like tazobactam being crucial for activity against many resistant strains. The choice between these agents in a clinical setting would be guided by local susceptibility patterns, the specific pathogen, and patient-specific factors. Further head-to-head in vivo studies in neutropenic models would be beneficial to delineate the subtle differences in their efficacy profiles against a broader range of contemporary multidrug-resistant isolates.
References
- 1. Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vivo activity of WCK 4282 (high-dose cefepime/tazobactam) against serine β-lactamase-producing Enterobacterales and Pseudomonas aeruginosa in the neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cefepime/tazobactam compared with other tazobactam combinations against problem Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cephalosporin Cross-Resistance: A Comparative Analysis of Cefepime
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a detailed comparison of cefepime (B1668827) with other cephalosporins, supported by experimental data, to elucidate its performance against resistant bacterial strains.
Cefepime, a fourth-generation cephalosporin, is distinguished by its zwitterionic structure, which facilitates rapid penetration through the outer membrane of Gram-negative bacteria. This unique characteristic, coupled with its stability against hydrolysis by many common β-lactamases, often allows it to maintain activity against pathogens that have developed resistance to other cephalosporins. This guide delves into the comparative efficacy of cefepime, presenting quantitative data on its activity against key pathogens and outlining the experimental protocols used to derive these findings.
Comparative In Vitro Activity: Cefepime vs. Other Cephalosporins
The following tables summarize the minimum inhibitory concentrations (MICs) of cefepime and other cephalosporins against various bacterial isolates, including those with well-characterized resistance mechanisms such as the production of extended-spectrum β-lactamases (ESBLs).
Table 1: Comparative MICs (μg/mL) Against ESBL-Producing Escherichia coli
| Antibiotic | MIC50 | MIC90 | % Susceptible |
| Cefepime | ≤1 | >32 | 90.3% [1] |
| Ceftazidime (B193861) | >32 | >32 | 40.0%[2] |
| Ceftriaxone | >64 | >64 | 0.0%[2] |
| Cefotaxime (B1668864) | >64 | >64 | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility percentages are based on CLSI breakpoints.
Table 2: Comparative MICs (μg/mL) Against Pseudomonas aeruginosa
| Antibiotic | Strain | MIC | Reference |
| Cefepime | Ceftazidime-Resistant | 6% resistant | [3] |
| Ceftazidime | Cefepime-Susceptible | - | |
| Cefepime | Ceftazidime-Susceptible | - | |
| Ceftazidime | Ceftazidime-Resistant | - | |
| Cefepime | Cefotaxime-Resistant | Rarely resistant | [4] |
| Cefotaxime | Cefepime-Susceptible | - |
Note: Data from multiple studies indicate that cefepime often retains activity against Pseudomonas aeruginosa strains that are resistant to ceftazidime and cefotaxime.[3][4]
Understanding the Mechanisms of Resistance
Cross-resistance between cephalosporins is primarily dictated by a few key mechanisms. The diagrams below illustrate the primary pathways of β-lactam resistance and a typical workflow for identifying these resistance mechanisms.
Caption: Mechanisms of β-lactam resistance.
Caption: Workflow for resistance mechanism identification.
Experimental Protocols
Accurate and reproducible data are the bedrock of comparative analysis. The following are standardized protocols for key experiments in antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Stock solutions of antimicrobial agents.
-
-
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial agents in CAMHB directly in the 96-well microtiter plates.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Antimicrobial-impregnated disks (e.g., cefepime 30 µg).
-
Sterile cotton swabs.
-
-
Procedure:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the antimicrobial disks to the surface of the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results (susceptible, intermediate, or resistant) based on established clinical breakpoints (e.g., from CLSI or EUCAST).
-
Polymerase Chain Reaction (PCR) for Detection of Resistance Genes
PCR is a molecular technique used to amplify specific DNA sequences, in this case, genes conferring resistance to cephalosporins.
-
Materials:
-
Bacterial DNA extract
-
Primers specific to the target resistance genes (e.g., blaCTX-M, blaSHV, blaTEM)
-
Taq polymerase, dNTPs, and PCR buffer
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
-
Procedure:
-
Prepare a PCR master mix containing all necessary reagents.
-
Add the bacterial DNA template to the master mix.
-
Perform PCR using a thermocycler with specific cycling conditions (denaturation, annealing, and extension temperatures and times) optimized for the target genes.
-
Visualize the amplified DNA fragments by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific resistance gene.
-
Conclusion
The data presented demonstrate that cefepime often retains in vitro activity against Gram-negative bacteria that have developed resistance to other cephalosporins, particularly third-generation agents. This is largely attributed to its stability in the presence of AmpC β-lactamases and its rapid entry into the bacterial cell. However, the emergence of ESBLs that can hydrolyze cefepime underscores the importance of continuous surveillance and accurate susceptibility testing. The experimental protocols and workflows provided in this guide offer a standardized approach for researchers to generate reliable and comparable data in the ongoing evaluation of antimicrobial agents.
References
- 1. Comparative activities of cefepime and piperacillin/tazobactam tested against a global collection of Escherichia coli and Klebsiella spp. with an ESBL phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1220. Is MIC all that matters? MIC Distributions of Ceftazidime and Cefepime in Ceftriaxone-Resistant E. coli and Klebsiella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of cefepime against ceftazidime- and cefotaxime-resistant gram-negative bacteria and its relationship to beta-lactamase levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency of in vitro resistance of Pseudomonas aeruginosa to cefepime, ceftazidime, and cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
Cefepime in Combination: A Comparative Guide to In Vitro Synergistic Activity with Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant Gram-negative bacteria necessitates the development of novel therapeutic strategies. One promising approach is the combination of the fourth-generation cephalosporin, cefepime (B1668827), with beta-lactamase inhibitors (BLIs) to overcome resistance mediated by beta-lactamase enzymes. This guide provides a comparative overview of the in vitro synergistic activity of cefepime with various BLIs, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Synergistic Activity
The addition of a beta-lactamase inhibitor generally enhances the in vitro activity of cefepime against many beta-lactamase-producing bacterial strains.[1] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, illustrating the potentiation of cefepime's activity in the presence of different inhibitors against key Gram-negative pathogens.
Cefepime in Combination with Established Beta-Lactamase Inhibitors
The combination of cefepime with established inhibitors like tazobactam (B1681243) and clavulanic acid has demonstrated a significant synergistic effect, restoring cefepime's activity against many resistant isolates.
Table 1: Cefepime-Tazobactam Activity Against ESBL and/or AmpC-Producing Gram-Negative Bacilli
| Organism | Cefepime Alone Susceptibility (%) | Cefepime-Tazobactam Susceptibility (%) | Fold Increase in Susceptibility | Reference |
| ESBL and/or AmpC-producing GNB | 17.02 | 91.48 | >5-fold | [2] |
| ESBL-producing isolates | 34.2 | 73 | >2-fold | [2] |
| E. coli | - | 86.9 | - | [2] |
| K. pneumoniae | - | 67.1 | - | [2] |
| A. baumannii | - | 25.8 | - | [2] |
GNB: Gram-Negative Bacilli
Table 2: Cefepime-Amoxicillin/Clavulanic Acid Activity Against KPC-Producing K. pneumoniae
| Interaction | Percentage of Isolates (%) | MIC Reduction of Cefepime | MIC Reduction of Amoxicillin/Clavulanic Acid | Reference |
| Synergy | 65.4 | 2 to 32-fold | 2 to 256-fold | [3][4] |
| Partial Synergy | 26.9 | - | - | [4] |
| Indifference | 7.7 | - | - | [4] |
KPC: Klebsiella pneumoniae carbapenemase
Cefepime in Combination with Novel Beta-Lactamase Inhibitors
Novel beta-lactamase inhibitors, such as taniborbactam (B611149), enmetazobactam, and zidebactam, are in various stages of development and show promise in overcoming a broader spectrum of beta-lactamases, including serine and metallo-beta-lactamases.[5][6]
Table 3: Cefepime-Taniborbactam Activity Against ESBL-Producing Isolates
| Organism Group | Cefepime Alone MIC₉₀ (mg/L) | Cefepime-Taniborbactam (4 mg/L) MIC₉₀ (mg/L) | Cefepime Alone Resistance (%) | Cefepime-Taniborbactam (4 mg/L) Resistance (%) | Reference |
| Enterobacterales | 256 | 1 | 72 | 0 | [7][8] |
| P. aeruginosa | 128 | 16 | 86 | 36 | [7][8] |
Table 4: Cefepime-Taniborbactam Activity Against OXA-48-producing Enterobacterales
| Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Cefepime | - | ≥64 | [9] |
| Cefepime-Taniborbactam | 0.5 | 4 | [9][10] |
| Meropenem-Vaborbactam | 1 | 16 | [9] |
| Ceftazidime-Avibactam | 0.5 | 1 | [9] |
Table 5: Cefepime-Enmetazobactam Activity Against ESBL-Producing Enterobacterales
| Study Population | Cefepime Susceptibility (%) | Cefepime-Enmetazobactam Susceptibility (%) | Reference |
| 61 Enterobacterales with various beta-lactamases | 28 | 75 (with 4 mg/L enmetazobactam) | [11] |
| 61 Enterobacterales with various beta-lactamases | 28 | 81 (with 8 mg/L enmetazobactam) | [11] |
| 264 multi-drug resistant Enterobacterales | - | 98 | [11] |
Table 6: Cefepime-Zidebactam Activity Against Carbapenemase-Producing Enterobacterales
| Organism Group | Cefepime-Zidebactam Inhibition Rate at ≤8 mg/L (%) | Reference |
| Carbapenemase-producing Enterobacterales | >99 | [12][13] |
Experimental Protocols
The in vitro synergistic activity of cefepime and beta-lactamase inhibitors is primarily evaluated using broth microdilution and checkerboard assays.
Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
-
Preparation of Antimicrobial Solutions: Stock solutions of cefepime and the beta-lactamase inhibitor are prepared. For combination testing, the inhibitor is often used at a fixed concentration (e.g., 4 mg/L for taniborbactam and avibactam, 8 mg/L for vaborbactam).[9][12]
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.[14][15]
-
Assay Procedure: Serial two-fold dilutions of cefepime are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[14] For combination testing, the fixed concentration of the beta-lactamase inhibitor is added to each well.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14]
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[15][16]
-
Plate Setup: Serial dilutions of cefepime are made along the x-axis of a microtiter plate, and serial dilutions of the beta-lactamase inhibitor are made along the y-axis. This creates a matrix of wells with varying concentrations of both agents.[16]
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension, and the plate is incubated as described for the broth microdilution method.[15]
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.[15]
-
Synergy: FIC index ≤ 0.5
-
Indifference (or Additive): 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4.0[15]
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the mechanism of beta-lactamase inhibition and the experimental workflow for determining synergistic activity.
Caption: Mechanism of Cefepime and Beta-Lactamase Inhibitor Action.
Caption: Workflow for In Vitro Synergy Testing (Broth Microdilution/Checkerboard).
References
- 1. ijcmas.com [ijcmas.com]
- 2. Antimicrobial activity of cefepime-tazobactam combination against extended spectrum beta-lactamase and/or AmpC beta-lactamase- producing gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime combined with amoxicillin/clavulanic acid: a new choice for the KPC-producing K. pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An update on cefepime and its future role in combination with novel β-lactamase inhibitors for MDR Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Cefepime in Combination with the Novel β-Lactamase Inhibitor Taniborbactam (VNRX-5133) against Extended-Spectrum-β-Lactamase-Producing Isolates in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Cefepime in Combination with the Novel β-Lactamase Inhibitor Taniborbactam (VNRX-5133) against Extended-Spectrum-β-Lactamase-Producing Isolates in In Vitro Checkerboard Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cefepime-taniborbactam demonstrates potent in vitro activity vs Enterobacterales with blaOXA-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vitro Activity of Two Cefepime-Based Novel Combinations, Cefepime/Taniborbactam and Cefepime/Zidebactam, against Carbapenemase-Expressing Enterobacterales Collected in India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cefepime and Cefpirome: A Guide for Researchers
An in-depth analysis of the activity spectrum, mechanisms, and experimental evaluation of two pivotal fourth-generation cephalosporins.
This guide provides a comprehensive, data-driven comparison of cefepime (B1668827) and cefpirome (B1668871), two broad-spectrum, fourth-generation cephalosporin (B10832234) antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes in vitro activity data, details common experimental protocols for susceptibility testing, and visualizes the key structural and mechanistic attributes of these important antibacterial agents.
Introduction
Cefepime and cefpirome are parenteral fourth-generation cephalosporins renowned for their broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Their zwitterionic structures facilitate penetration through the outer membrane of Gram-negative bacteria and confer stability against many plasmid- and chromosomally-mediated beta-lactamases.[2][3] This guide delves into a head-to-head comparison of their antibacterial activity, supported by quantitative data from various studies.
Mechanism of Action
Both cefepime and cefpirome exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[3][4] They bind to and inactivate essential enzymes known as penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4][5] This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and death.[3] Both antibiotics show a strong affinity for PBP 3 in Escherichia coli and Pseudomonas aeruginosa.[2][5]
In Vitro Activity Spectrum: A Quantitative Comparison
The following tables summarize the in vitro activity of cefepime and cefpirome against a range of clinically significant bacterial pathogens, as determined by Minimum Inhibitory Concentration (MIC) values. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
Both cefepime and cefpirome demonstrate potent activity against a broad spectrum of Gram-negative bacteria, including most members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][6][7] Cefepime is often reported to have slightly greater or similar activity against P. aeruginosa compared to cefpirome.[8][9]
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Enterobacteriaceae | Cefepime | ≤0.25 | 0.25 |
| Cefpirome | ≤0.5 | ≤0.5 | |
| Pseudomonas aeruginosa | Cefepime | 16 | 16 |
| Cefpirome | 8 | 8 | |
| Klebsiella pneumoniae | Cefepime | ≤0.5 | ≤0.5 |
| Cefpirome | Better than Cefepime | Better than Cefepime | |
| Enterobacter spp. | Cefepime | 2 | 2 |
| Cefpirome | - | - | |
| Serratia spp. | Cefepime | 2 | 2 |
| Cefpirome | - | - | |
| Escherichia coli | Cefepime | ≤0.5 | ≤0.5 |
| Cefpirome | Better than Cefepime | Better than Cefepime |
Note: Data is compiled from multiple sources and may vary based on the specific isolates and testing methodologies used.[8][10][11][12][13]
Gram-Positive Bacteria
Both agents exhibit good activity against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[6] They are also active against most streptococci.[6] However, they are not effective against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.[1][14] Cefpirome has been noted to have greater activity than cefepime against enterococci.[6]
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (oxacillin-susceptible) | Cefepime | 3 | 4 |
| Cefpirome | 2 | 2 | |
| Streptococcus pneumoniae | Cefepime | - | 1 |
| Cefpirome | - | - |
Note: Data is compiled from multiple sources and may vary based on the specific isolates and testing methodologies used.[10][11][13]
Experimental Protocols for Susceptibility Testing
The determination of in vitro susceptibility of bacteria to cefepime and cefpirome is crucial for both clinical and research purposes. Standardized methods such as broth microdilution, agar (B569324) dilution, and disk diffusion are commonly employed.
Broth Microdilution Method for MIC Determination
This method is considered a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions : A stock solution of cefepime or cefpirome is prepared in a suitable solvent, such as sterile deionized water, and sterilized by filtration.[15]
-
Serial Dilutions : Two-fold serial dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate.[15][16]
-
Inoculum Preparation : A standardized bacterial inoculum is prepared from a fresh culture to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[15][17] This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
Inoculation and Incubation : Each well is inoculated with the bacterial suspension. The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.[15][17]
-
MIC Determination : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]
Agar Dilution Method
-
Plate Preparation : A series of agar plates are prepared, each containing a different concentration of the antibiotic.[18]
-
Inoculum Preparation : A standardized bacterial suspension is prepared as described for the broth microdilution method.[8]
-
Inoculation : The surface of each agar plate is spot-inoculated with the bacterial suspension.[3]
-
Incubation : The plates are incubated at 35-37°C for 16-20 hours.[3]
-
MIC Determination : The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar.[3]
Disk Diffusion Method
-
Plate Inoculation : A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.[17]
-
Disk Application : Paper disks impregnated with a standard amount of cefepime or cefpirome (e.g., 30 µg) are placed on the agar surface.[17]
-
Incubation : The plates are incubated under the same conditions as the other methods.[17]
-
Zone of Inhibition Measurement : The diameter of the zone of complete growth inhibition around each disk is measured. The susceptibility of the organism is determined by comparing the zone diameter to established interpretive criteria.[17]
Visualizing Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate important aspects of the comparison between cefepime and cefpirome.
Caption: Comparative activity spectrum of Cefepime and Cefpirome.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Conclusion
Both cefepime and cefpirome are potent fourth-generation cephalosporins with broad and generally similar in vitro activity spectra.[6] Cefepime often demonstrates slightly superior or equivalent activity against Pseudomonas aeruginosa and some Enterobacteriaceae, while cefpirome may exhibit enhanced activity against certain Gram-positive organisms like enterococci.[6][8][9] The choice between these agents in a research or clinical setting should be guided by specific susceptibility data, the likely pathogens involved, and local resistance patterns. The standardized experimental protocols outlined in this guide are essential for generating reliable and comparable data to inform these decisions.
References
- 1. Cefpirome: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 2. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Comparative in vitro activity of cefpirome and cefepime, two new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-lactamase stability and antibacterial activity of cefpirome alone and in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. Multicentre study of the in vitro activity of cefepime, a broad-spectrum cephalosporin, compared to other broad-spectrum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antimicrobial activity of cefpirome, a new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potency and spectrum trends for cefepime tested against 65746 clinical bacterial isolates collected in North American medical centers: results from the SENTRY Antimicrobial Surveillance Program (1998-2003) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro bactericidal activity of cefepime and cefpirome against clinical isolates at Karachi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the in vitro activity of cefepime compared to other broad-spectrum cephalosporins against clinical isolates from eighteen Brazilian hospitals by using the Etest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. benchchem.com [benchchem.com]
- 16. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Evaluating the clinical efficacy of cefepime compared to broad-spectrum antibacterial therapy
For Immediate Release
Cefepime (B1668827), a fourth-generation cephalosporin (B10832234), has long been a cornerstone in the empirical treatment of moderate to severe infections due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] This guide provides a comprehensive evaluation of the clinical efficacy of cefepime in comparison to other broad-spectrum antibacterial therapies, supported by data from key clinical trials and meta-analyses. This information is intended for researchers, scientists, and drug development professionals to inform clinical research and therapeutic strategies.
Executive Summary
Cefepime demonstrates comparable or, in some cases, superior clinical efficacy to other broad-spectrum antibiotics for various infections. In a multicenter study, cefepime showed a higher clinical success rate (90%) compared to broad-spectrum combination therapy (83%) for moderate to severe community-acquired infections.[3] However, recent large-scale trials have raised concerns regarding its safety profile, particularly neurotoxicity, when compared to agents like piperacillin-tazobactam (B1260346).[4][5][6] Conversely, newer combinations, such as cefepime-taniborbactam, have shown superiority over carbapenems for specific indications like complicated urinary tract infections (cUTIs).[7][8] When compared to carbapenems for bloodstream infections caused by AmpC beta-lactamase-producing Enterobacterales, cefepime was not associated with adverse outcomes.[9] For febrile neutropenia, cefepime monotherapy has been found to be as effective as carbapenems or combination therapies.[10][11][12]
Comparative Clinical Efficacy Data
The following tables summarize the key efficacy and safety outcomes from comparative clinical studies.
Table 1: Cefepime vs. Broad-Spectrum Combination Therapy in Moderate to Severe Infections
| Outcome | Cefepime | Comparator (Broad-Spectrum Combination) | 95% Confidence Interval |
| Overall Clinical Success Rate | 90% (131/146) | 83% (125/150) | -2.6% to 16.3% |
| Bacteriologic Eradication | 97% | 94% | N/A |
| Drug-Related Adverse Events | 16% | 19% | N/A |
Source: Multicenter comparative study in patients with moderate to severe community-acquired infections, including pneumonia, urinary tract infections, and sepsis.[3]
Table 2: Cefepime-Taniborbactam vs. Meropenem (B701) in Complicated Urinary Tract Infections (cUTI)
| Outcome | Cefepime-Taniborbactam | Meropenem | Treatment Difference |
| Composite Success (Microbiologic & Clinical) | 70.6% | 58.0% | 12.6 percentage points |
| Adverse Events | 35.5% | 29.0% | N/A |
Source: Phase 3 randomized trial in hospitalized adults with cUTI, including acute pyelonephritis.[7]
Table 3: Cefepime vs. Piperacillin-Tazobactam in Hospitalized Adults with Acute Infection (ACORN Trial)
| Outcome | Cefepime (n=1214) | Piperacillin-Tazobactam (n=1297) | Odds Ratio (95% CI) |
| Highest Stage of AKI or Death (Primary Outcome) | 7.0% (Stage 3 AKI), 7.6% (Death) | 7.5% (Stage 3 AKI), 6.0% (Death) | 0.95 (0.80 to 1.13) |
| Major Adverse Kidney Events at Day 14 | 10.2% | 8.8% | N/A (Absolute Difference: 1.4%) |
| Days Alive and Free of Delirium and Coma | 11.9 (mean) | 12.2 (mean) | 0.79 (0.65 to 0.95) |
Source: ACORN randomized clinical trial.[4][5]
Table 4: Cefepime vs. Carbapenems in AmpC-Producing Enterobacterales Bloodstream Infections
| Outcome | Cefepime | Carbapenem (B1253116) | P-value |
| In-hospital Death | No significant difference | No significant difference | N/A |
| Renal Impairment | No significant difference | No significant difference | N/A |
| Neurological Adverse Events | Less frequent | More frequent | N/A |
| Length of Hospital Stay (Survivors) | Shorter | Longer | N/A |
Source: Retrospective cohort study.[9]
Experimental Protocols
ACORN Randomized Clinical Trial (Cefepime vs. Piperacillin-Tazobactam)
-
Study Design: A pragmatic, double-blind, randomized clinical trial.
-
Participants: Hospitalized adults with acute infection.
-
Intervention: Patients were randomized 1:1 to receive either cefepime or piperacillin-tazobactam.
-
Primary Outcome: The highest stage of acute kidney injury (AKI) or death by day 14, measured on a 5-level ordinal scale (no AKI, stage 1 AKI, stage 2 AKI, stage 3 AKI, or death).
-
Secondary Outcomes: Incidence of major adverse kidney events at day 14 and the number of days alive and free of delirium and coma within 14 days.[5]
Phase 3 Trial of Cefepime-Taniborbactam vs. Meropenem
-
Study Design: A randomized, double-blind, phase 3 clinical trial.
-
Participants: Hospitalized adults with complicated urinary tract infection, including acute pyelonephritis.
-
Intervention: Patients were randomly assigned in a 2:1 ratio to receive either intravenous cefepime-taniborbactam (2.5 g) or meropenem (1 g) every eight hours for seven days. This duration could be extended to 14 days for patients with bacteremia.
-
Primary Outcome: A composite of microbiologic and clinical success on trial days 19 to 23.[7]
Mechanism of Action and Resistance
Cefepime, like other beta-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall.[2] Its zwitterionic structure allows for rapid penetration of the outer membrane of Gram-negative bacteria.[2] Cefepime exhibits enhanced stability against many beta-lactamases.[1] The addition of a beta-lactamase inhibitor, such as tazobactam (B1681243) or the novel inhibitor taniborbactam, can further broaden its spectrum to include organisms that produce extended-spectrum β-lactamases (ESBLs) and carbapenemases.[7][13]
Caption: Mechanism of action of Cefepime.
Clinical Trial Workflow
The process of evaluating a new antibiotic like cefepime in a clinical trial follows a structured workflow to ensure patient safety and data integrity.
Caption: A simplified clinical trial workflow.
Adverse Events: A Point of Consideration
A significant point of discussion in the comparison of cefepime to other broad-spectrum antibiotics is its potential for neurotoxicity.[14][15][16][17] The ACORN trial found that patients in the cefepime group experienced fewer days alive and free of delirium and coma compared to the piperacillin-tazobactam group.[4][5][6] This neurotoxicity is more frequently observed in patients with renal impairment and is a critical consideration in antibiotic selection, especially in critically ill patients.[14][18] In contrast, some studies suggest a lower risk of nephrotoxicity with cefepime compared to piperacillin-tazobactam, particularly when used concurrently with vancomycin, though the ACORN trial did not find a significant difference in acute kidney injury.[6][19]
Conclusion
Cefepime remains a valuable broad-spectrum antibiotic for a variety of infections. Its efficacy is well-established, and in certain clinical scenarios, it may offer advantages over other broad-spectrum agents. However, the choice of antibiotic should be individualized based on the suspected or confirmed pathogen, local resistance patterns, the specific type and severity of infection, and patient-specific factors, particularly renal function, to mitigate the risk of adverse events like neurotoxicity. The development of new cefepime combinations with beta-lactamase inhibitors shows promise for extending its utility against multidrug-resistant organisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefepime vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. contagionlive.com [contagionlive.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Prospective randomized study of cefepime, panipenem, or meropenem monotherapy for patients with hematological disorders and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cefepime or carbapenem treatment for febrile neutropenia as a single agent is as effective as a combination of 4th-generation cephalosporin + aminoglycosides: comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbapenems versus alternative β-lactams monotherapy or in combination for febrile neutropenia: Systematic review and meta-analysis of randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. The Trend of Cefepime-Induced Neurotoxicity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sajid.co.za [sajid.co.za]
- 16. academic.oup.com [academic.oup.com]
- 17. #PharmtoExamTable: Cefepime Neurotoxicity - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 18. Cefepime’s Double-Edged Sword: Neurotoxicity in Critically Ill Patients [currents.neurocriticalcare.org]
- 19. Comparison of Cefepime with Piperacillin/Tazobactam Treatment in Patients with Hospital-Acquired Pneumonia [mdpi.com]
In Vitro Activity of Cefepime Compared to Other Broad-Spectrum Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of cefepime (B1668827), a fourth-generation cephalosporin, with other broad-spectrum antimicrobial agents, including piperacillin-tazobactam, meropenem, and ceftazidime. The data presented is compiled from various scientific studies and is intended to provide an objective overview for research and drug development purposes.
Comparative In Vitro Activity: MIC Data
The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) of cefepime and comparator agents against key Gram-negative and Gram-positive pathogens.
Table 1: In Vitro Activity against Enterobacteriaceae
| Organism | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible |
| Escherichia coli | Cefepime | ≤0.06 | 0.12 | 96%[1] |
| Piperacillin-Tazobactam | 1 | >64 | 87%[1] | |
| Meropenem | ≤0.06 | ≤0.06 | 100%[2] | |
| Ceftazidime | ≤0.25 | 2 | 67%[1] | |
| Klebsiella pneumoniae | Cefepime | 0.06 | 16 | 93%[3] |
| Piperacillin-Tazobactam | 2 | >64 | - | |
| Meropenem | ≤0.06 | 0.12 | 99%[2] | |
| Ceftazidime | 0.25 | 32 | 72%[1] | |
| Enterobacter cloacae | Cefepime | 0.5 | 1 | - |
| Meropenem | 0.06 | 0.25 | - |
Table 2: In Vitro Activity against Pseudomonas aeruginosa
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible |
| Cefepime | 4 | >16 | 71.1%[4] |
| Piperacillin-Tazobactam | 8 | 64 | 76.7%[4] |
| Meropenem | 1 | 8 | 72.2%[4] |
| Ceftazidime | 4 | 16 | - |
| Imipenem | - | - | 66.7%[4] |
Table 3: In Vitro Activity against Staphylococcus aureus (Methicillin-Susceptible - MSSA)
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Percent Susceptible |
| Cefepime | 1.5 | 1.5 | 100%[1][5] |
| Piperacillin-Tazobactam | - | - | 100%[6] |
| Ceftriaxone | - | - | 100%[6] |
| Imipenem | - | - | 100%[6] |
| Ceftazidime | 4 | 4 | 100%[1] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are Broth Microdilution and Etest.
Broth Microdilution Method (CLSI M07)
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[7]
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a saline or broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[8]
-
Antimicrobial Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plates are then incubated at 35°C for 16-20 hours in ambient air.[8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Etest® (Gradient Diffusion Method)
The Etest is a gradient diffusion method that provides a quantitative MIC value.[9][10]
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile swab is dipped into the inoculum suspension, and the excess fluid is removed. The entire surface of an agar (B569324) plate (e.g., Mueller-Hinton agar) is then evenly streaked with the swab. The plate is allowed to dry for 10-15 minutes.[11]
-
Etest Strip Application: An Etest strip, which contains a predefined gradient of the antimicrobial agent, is applied to the surface of the inoculated agar plate.[10][11]
-
Incubation: The plate is incubated under the same conditions as the broth microdilution method.
-
MIC Reading: After incubation, an elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[11]
Visualizing Mechanisms and Workflows
Mechanism of Action and Resistance of Cefepime
Cefepime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12][13][14] However, bacteria have evolved various mechanisms to resist the action of these drugs.
References
- 1. In-vitro activity of cefepime and other broad-spectrum antimicrobials against several groups of gram-negative bacilli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. jmilabs.com [jmilabs.com]
- 5. droracle.ai [droracle.ai]
- 6. In vitro activity of cefepime and other broad-spectrum beta-lactams tested against 129 mec A-negative Staphylococcus spp. isolates: a multicenter sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etest - Wikipedia [en.wikipedia.org]
- 10. health.maryland.gov [health.maryland.gov]
- 11. media.tghn.org [media.tghn.org]
- 12. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 14. Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Analysis of Cefepime and Ceftazidime: Bacteriological Eradication Rates in Clinical Settings
In the landscape of antibacterial therapeutics, the comparative efficacy of cephalosporins remains a critical area of investigation for researchers and clinicians. This guide provides an objective comparison of the bacteriological eradication rates of cefepime (B1668827), a fourth-generation cephalosporin (B10832234), and ceftazidime (B193861), a third-generation cephalosporin, drawing upon data from multiple clinical trials.
Overview of Cefepime and Ceftazidime
Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3] Cefepime is noted for its stability against many plasmid and chromosomal beta-lactamases.[4]
Ceftazidime, a third-generation cephalosporin, also functions by disrupting bacterial cell wall synthesis.[5] It has potent activity against Pseudomonas aeruginosa but is generally less active against Gram-positive organisms compared to cefepime.[4]
Bacteriological Eradication Rates: A Comparative Summary
Multiple randomized clinical trials have been conducted to evaluate the relative efficacy of cefepime and ceftazidime in treating various bacterial infections. The bacteriological eradication rates from several key studies are summarized below.
| Study Population & Infection Type | Cefepime Eradication Rate | Ceftazidime Eradication Rate | Reference |
| Febrile Neutropenic Patients | 88% | 88% | [6][7] |
| Serious Bacterial Infections (Multicentre Study) | 85% | 88% | [8] |
| Severe Bacterial Infections (Primarily UTI) | 87.5% | 89% | [9][10] |
| Febrile Neutropenic Children with Cancer | 33% | 20% | [11] |
| Community-Acquired Lower Respiratory Tract Infections | 95% | 95% | [12] |
| Serious Bacterial Infections & Sepsis Syndrome | 92% | 86% | [13] |
| Pneumonia | 91% | 100% | [14] |
Clinical Success Rates
Beyond bacteriological eradication, clinical response rates provide a broader measure of therapeutic efficacy.
| Study Population & Infection Type | Cefepime Clinical Success Rate | Ceftazidime Clinical Success Rate | Reference |
| Febrile Neutropenic Patients | 53% | 50% | [6][7] |
| Serious Bacterial Infections (Multicentre Study) | 80% | 79% | [8] |
| Severe Bacterial Infections (Primarily UTI) | 71% | 61% | [9][10] |
| Febrile Neutropenic Children with Cancer | 69% | 71% | [11] |
| Community-Acquired Lower Respiratory Tract Infections | 87% | 86% | [12] |
| Serious Bacterial Infections | 86% | 77% | [15] |
Experimental Protocols
The methodologies employed in these comparative studies share common frameworks, designed to ensure the objectivity and reliability of the findings.
General Study Design:
Most of the cited studies were open-label, randomized, comparative trials.[6][9][13] Patients were randomly assigned to receive either cefepime or ceftazidime. Some studies employed a double-blind design to minimize bias.[16]
Patient Population:
The studies included diverse patient populations, such as:
-
Adults with febrile neutropenia secondary to chemotherapy.[6][7][16]
-
Children with cancer and febrile neutropenia.[11]
-
Adults with serious bacterial infections, including urinary tract infections, lower respiratory tract infections, skin and soft tissue infections, and septicemia.[8][9]
-
Adults with community-acquired lower respiratory tract infections.[12]
-
Adults with suspected serious bacterial infections, with or without sepsis syndrome.[13]
Inclusion criteria typically required patients to have a confirmed or suspected bacterial infection and to meet specific clinical criteria, such as fever and neutropenia.
Dosing Regimens:
The intravenous dosage and administration frequency varied across studies:
-
Cefepime: Commonly administered at 2.0 g every 8 hours or every 12 hours.[6][13] In some studies, a dosage of 1.0 g every 12 hours was used for community-acquired lower respiratory tract infections.[12] For children, a dose of 50 mg/kg/dose was administered two or three times daily.[11]
-
Ceftazidime: Typically administered at 2.0 g every 8 hours.[6][13] For community-acquired lower respiratory tract infections, a dosage of 1.0 g every 8 hours was used.[12]
Evaluation of Efficacy:
-
Bacteriological Response: This was assessed by the eradication or presumed eradication of the baseline pathogen(s) from the site of infection. Follow-up cultures were typically obtained after completion of therapy.
-
Clinical Response: This was categorized as cure, improvement, or failure based on the resolution or progression of signs and symptoms of infection.
Visualizing a Comparative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing cefepime and ceftazidime.
Caption: Workflow of a Randomized Clinical Trial Comparing Cefepime and Ceftazidime.
Signaling Pathway: Beta-Lactam Antibiotic Mechanism of Action
Both cefepime and ceftazidime are beta-lactam antibiotics that exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall.
Caption: Mechanism of Action of Beta-Lactam Antibiotics like Cefepime and Ceftazidime.
References
- 1. researchgate.net [researchgate.net]
- 2. Cefepime-enmetazobactam: first approved cefepime-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. karger.com [karger.com]
- 7. karger.com [karger.com]
- 8. International comparative study of cefepime and ceftazidime in the treatment of serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of cefepime versus ceftazidime in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cefepime versus ceftazidime as empiric monotherapy for fever and neutropenia in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of cefepime and ceftazidime in the treatment of community-acquired lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. scispace.com [scispace.com]
- 15. Cefepime versus ceftazidime for the treatment of serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cefepime versus ceftazidime as empiric therapy for fever in neutropenic patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maxipime: A Guide for Laboratory Professionals
The responsible disposal of pharmaceutical compounds, such as Maxipime (cefepime), is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves.[1] All handling of this compound powder should be conducted in a manner that avoids the generation of dust and aerosols.[2][3] In case of spills, contain the source of the leak and collect the material using a method that controls dust generation, such as with a damp cloth or a filtered vacuum.[3]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[4] A key regulation for healthcare facilities is the EPA's Subpart P of the Resource Conservation and Recovery Act (RCRA), which prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[4] While this compound is not classified as a controlled substance by the DEA, it is imperative to handle it as a chemical waste product to minimize environmental impact.[5]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended procedures for the disposal of this compound waste generated in a laboratory environment.
-
Segregation and Collection :
-
Identify and Segregate : Immediately separate all this compound-contaminated waste from the general laboratory waste stream. This includes unused or expired powder, reconstituted solutions, culture media containing the antibiotic, and any contaminated labware such as pipette tips, vials, and flasks.[5]
-
Use Designated Containers : Collect all this compound waste in clearly labeled, leak-proof containers specifically designated for pharmaceutical or chemical waste.[5] These containers should be compatible with the waste they are holding. It is common practice to use color-coded containers, such as blue or white for non-RCRA pharmaceutical waste.
-
-
Chemical Inactivation (for Concentrated Solutions) :
-
For concentrated solutions of this compound, chemical inactivation may be a necessary step prior to disposal. This typically involves treatment with a strong acid or base to hydrolyze the β-lactam ring, which renders the antibiotic inactive.[5]
-
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to develop and validate a specific protocol for chemical inactivation, as standardized public data on this is limited.[5]
-
-
Packaging and Labeling for Disposal :
-
Secure Packaging : Ensure that all waste containers are securely sealed to prevent any leakage during storage and transport.[5]
-
Proper Labeling : Label all containers clearly with the contents ("this compound Waste" or "Cefepime Waste") and the date of accumulation.
-
Documentation : Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.[5]
-
-
Final Disposal :
-
Incineration : The recommended method for the final disposal of pharmaceutical waste is incineration at a licensed and permitted facility.[4][6][7]
-
Contact EHS : Coordinate with your institution's EHS department for the pickup and disposal of the segregated and properly packaged this compound waste. They will have established procedures with certified waste management vendors.
-
Drain Disposal is Prohibited : Under no circumstances should this compound waste be disposed of down the drain.[1][6] This practice can lead to the contamination of waterways and contribute to antibiotic resistance.[8]
-
Summary of Disposal Options
| Disposal Method | Suitability for Laboratory Setting | Key Considerations |
| Incineration | Highly Recommended | The most effective and environmentally sound method for destroying active pharmaceutical ingredients. Must be carried out by a licensed facility.[4][6][7] |
| Chemical Inactivation | Potentially Suitable | Can be used for liquid waste to neutralize the active compound before final disposal. Requires a validated protocol and EHS approval.[5] |
| Landfill | Not Recommended for Untreated Waste | Should only be considered after the pharmaceutical has been rendered inert.[7] |
| Sewer/Drain Disposal | Prohibited | Contributes to environmental pollution and antibiotic resistance. Prohibited by regulations like EPA Subpart P for healthcare facilities.[4][6][8] |
This compound Disposal Workflow
References
- 1. wgcriticalcare.com [wgcriticalcare.com]
- 2. medline.com [medline.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. piramalcriticalcare.us [piramalcriticalcare.us]
- 7. emro.who.int [emro.who.int]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Maxipime (cefepime hydrochloride)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Maxipime is paramount. This document provides procedural, step-by-step guidance for the safe operational use and disposal of this compound, reinforcing a culture of safety and trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, adherence to appropriate personal protective equipment protocols is mandatory to prevent exposure.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Always required.[1] A face shield may also be necessary.[1] |
| Hand Protection | Gloves | Chemically compatible gloves.[3] Rubber gloves are suggested, and non-latex should be used if possible.[3] |
| Body Protection | Lab Coat/Work Uniform | A work uniform or laboratory coat is recommended.[1] |
| Respiratory Protection | Dust/Mist Respirator | Not typically required with adequate ventilation.[1] An N95 respirator may be necessary if aerosols are generated or if ventilation is inadequate.[1][3] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Guideline |
| Ventilation | Handle the product in a well-ventilated area.[1] |
| General Hygiene | Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4] Avoid all contact with and inhalation of dust, fumes, mist, and vapors.[1] |
| Storage Temperature | Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][5] |
| Storage Conditions | Protect from light and avoid excessive heat, sparks, or flames.[1] |
Accidental Release and Exposure Protocols
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Scenario | Procedure |
| Spill (Powder) | Isolate the spill area.[6] Wear appropriate PPE.[6] Collect the spilled powder using methods that minimize dust generation.[6] Clean the affected area with soap and water.[6] |
| Spill (Reconstituted) | Absorb the liquid with a suitable material.[6] Clean the affected area with soap and water.[6] |
| Eye Contact | Immediately flush eyes with large volumes of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1][6] |
| Skin Contact | Remove contaminated clothing.[1] Wash the affected skin with soap and water for 15 minutes.[1] Seek medical attention if irritation or a rash occurs.[1][6] |
| Inhalation | Remove the individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.[1][6] |
| Ingestion | Do not induce vomiting.[1] Flush the mouth with water and seek medical attention if symptoms appear.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Product/Waste | Dispose of materials according to applicable federal, state, and local regulations.[1][6] |
| Containers | Dispose of the container and unused contents in accordance with federal, state, and local regulations.[6] |
| Aqueous Waste | Drain disposal is not recommended.[1] Refer to the local water authority and follow local, state, and federal disposal guidelines.[1] |
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
